molecular formula C7H9ClN2O B050749 4-Chloro-6-isopropoxypyrimidine CAS No. 83774-13-4

4-Chloro-6-isopropoxypyrimidine

Cat. No.: B050749
CAS No.: 83774-13-4
M. Wt: 172.61 g/mol
InChI Key: RQWKDAIBLSRPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-isopropoxypyrimidine is a valuable halogenated pyrimidine derivative designed for use as a key synthetic intermediate in advanced chemical and pharmaceutical research. The pyrimidine scaffold is a fundamental structure in medicinal chemistry, most famously as the core of nucleic acids cytosine, thymine, and uracil, and is found in a wide range of biologically active molecules . This compound is expertly engineered for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, activated by the chlorine atom, makes it highly susceptible to regioselective functionalization . This reactivity allows researchers to efficiently introduce diverse amine, alkoxy, or other nucleophilic substituents, enabling the rapid construction of complex molecular libraries for high-throughput screening in drug discovery programs . The presence of the isopropoxy group contributes to the molecule's lipophilicity and can influence its steric and electronic properties, potentially fine-tuning its interaction with biological targets. Halogenated pyrimidines like this one are pivotal intermediates in the development of novel therapeutic agents, including those with potential anticancer, antiviral, and antimicrobial activities . Attention: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-propan-2-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-7-3-6(8)9-4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWKDAIBLSRPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469567
Record name 4-CHLORO-6-ISOPROPOXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83774-13-4
Record name 4-CHLORO-6-ISOPROPOXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-(propan-2-yloxy)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-isopropoxypyrimidine: Physicochemical Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, pyrimidine derivatives stand as a cornerstone scaffold, integral to a vast array of therapeutic agents. Their versatile structure allows for fine-tuning of physicochemical and biological properties through targeted functionalization. This guide focuses on 4-Chloro-6-isopropoxypyrimidine, a key heterocyclic building block. The strategic placement of a reactive chlorine atom at the 4-position renders it an excellent substrate for nucleophilic substitution, enabling the introduction of diverse functionalities.[1] Concurrently, the isopropoxy group at the 6-position modulates the molecule's lipophilicity and steric profile, which are critical determinants of its solubility and interaction with biological targets.[1]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the core physicochemical properties of this compound, outlines robust protocols for its synthesis and analytical characterization, and discusses its reactivity and safety considerations. The insights herein are designed to empower scientists to leverage this versatile intermediate with confidence and precision in their research endeavors.

Chemical Identity and Core Properties

Accurate identification is the foundation of all chemical research. This compound is defined by a unique set of identifiers and physical properties that dictate its behavior in chemical and biological systems.

Identifier Value Source
CAS Number 83774-13-4[2][3]
Molecular Formula C₇H₉ClN₂O[4]
Molecular Weight 172.61 g/mol Calculated
IUPAC Name 4-chloro-6-(propan-2-yloxy)pyrimidineN/A

While specific experimental data for the melting and boiling points of this compound are not widely published, we can infer its likely physical state and volatility by examining closely related analogs.

Analogous Compound Melting Point (°C) Boiling Point (°C)
4-Chloro-6-methoxypyrimidine34.5 - 35.080 @ 18 Torr
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine59 - 60Not Available

The larger isopropoxy group, compared to a methoxy group, would be expected to slightly increase the boiling point and potentially alter the crystal packing, thereby influencing the melting point. The compound is anticipated to be a low-melting solid or an oil at room temperature, with good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis and Reaction Chemistry

The synthesis of this compound leverages the differential reactivity of a dichlorinated pyrimidine precursor. The chlorine atoms on 4,6-dichloropyrimidine are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for a regioselective reaction.

Logical Workflow for Synthesis

Synthesis_Workflow reagents 4,6-Dichloropyrimidine + Sodium Isopropoxide reaction Nucleophilic Aromatic Substitution (SNAr) in Isopropanol reagents->reaction 1. Add dropwise at 0°C 2. Warm to RT workup Aqueous Workup & Extraction reaction->workup Quench reaction purification Silica Gel Chromatography workup->purification Isolate crude product product This compound (Final Product) purification->product Obtain pure compound

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the synthesis of analogous alkoxypyrimidines.[5][6]

  • Preparation: To a stirred solution of isopropanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

    • Expertise & Causality: Using sodium hydride deprotonates the isopropanol to form the sodium isopropoxide nucleophile in situ. Performing this at 0°C controls the exothermic reaction and prevents side reactions. An inert atmosphere is critical as sodium hydride reacts violently with water/moisture.

  • Reaction: Once the initial effervescence has ceased, add a solution of 4,6-dichloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF) dropwise to the cooled isopropoxide solution.

  • Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting dichloropyrimidine spot is consumed.

    • Trustworthiness: TLC provides a reliable, real-time check on the reaction's completion, preventing premature workup or unnecessarily long reaction times.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in the reactivity of its C4-chlorine atom. This position is activated towards nucleophilic attack by the electron-withdrawing pyrimidine ring nitrogens. This allows for the facile displacement of the chloride ion by a wide range of nucleophiles, serving as a gateway to a diverse library of 6-isopropoxypyrimidine derivatives.

SNAr_Mechanism start Substrate (this compound) meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) start->meisenheimer Attack at C4 nucleophile Nucleophile (Nu⁻) nucleophile->start p1 meisenheimer->p1 Loss of Cl⁻ product Product (4-Substituted-6-isopropoxypyrimidine) leaving_group Leaving Group (Cl⁻) p1->product p1->leaving_group p2

Caption: The SNAr mechanism at the C4 position of the pyrimidine ring.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of this compound requires a multi-technique analytical approach.

Workflow for Structural Confirmation

Analytical_Workflow sample Synthesized Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Connectivity ms Mass Spectrometry (HRMS) sample->ms Mass & Formula ir IR Spectroscopy sample->ir Functional Groups confirmation Structural Confirmation & Purity Assessment nmr->confirmation ms->confirmation ir->confirmation

Caption: Integrated workflow for the analytical confirmation of the target compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for elucidating the precise atomic connectivity.

  • ¹H NMR: The proton spectrum is expected to show:

    • A doublet at ~1.4 ppm (6H), corresponding to the two equivalent methyl groups of the isopropoxy moiety.

    • A septet at ~5.4 ppm (1H), for the methine proton of the isopropoxy group, split by the six methyl protons.

    • A singlet at ~7.2 ppm (1H), for the proton at the C5 position of the pyrimidine ring.

    • A singlet at ~8.6 ppm (1H), for the proton at the C2 position, shifted downfield due to the influence of two adjacent nitrogen atoms.

  • ¹³C NMR: The carbon spectrum provides complementary information on the carbon framework.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Expertise & Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.[7][8]

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 300 MHz or higher field spectrometer. Standard acquisition parameters for small molecules are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

B. Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental composition.

  • Expected Observation: High-resolution mass spectrometry (HRMS) should reveal a molecular ion [M+H]⁺. A key diagnostic feature is the isotopic pattern characteristic of a monochlorinated compound: two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Protocol for UPLC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatography: Inject the sample onto a UPLC system equipped with a reverse-phase column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]

    • Trustworthiness: UPLC separates the analyte from potential non-volatile impurities, ensuring a clean introduction into the mass spectrometer. Formic acid aids in ionization.[10][11]

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) operating in positive electrospray ionization (ESI) mode.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Determine the exact mass and compare it to the theoretical mass. Analyze the isotopic distribution to confirm the presence of chlorine.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12]

  • Expected Absorption Bands:

    • ~2980-2850 cm⁻¹: C-H stretching from the isopropoxy alkyl group.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.

    • ~1250-1000 cm⁻¹: Strong C-O stretching from the isopropoxy ether linkage.

    • ~850-750 cm⁻¹: C-Cl stretching vibration.

Protocol for IR Spectrum Acquisition (ATR):

  • Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the sample (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal and apply pressure with the anvil.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Safety and Handling

Hazard Category Guidance and Precautionary Statements
Acute Toxicity May be harmful if swallowed (H302). Do not eat, drink, or smoke when using this product (P270). Wash hands thoroughly after handling (P264).
Skin Corrosion/Irritation May cause skin irritation. Wear protective gloves and clothing (P280). If on skin, wash with plenty of water.
Eye Damage/Irritation May cause serious eye irritation. Wear eye/face protection (P280). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust/fumes/vapors (P261). Use only outdoors or in a well-ventilated area (P271).

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its physicochemical properties, characterized by a reactive chlorine center and a lipophilic isopropoxy group, make it an ideal starting material for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its properties, synthetic routes, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization. The protocols and data presented here provide a solid foundation for researchers to confidently incorporate this building block into their synthetic strategies, paving the way for the discovery of novel compounds with significant potential.

References

An Investigator's Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the current knowledge gap regarding the specific mechanism of action for the compound 4-Chloro-6-isopropoxypyrimidine. As of the date of this publication, no direct experimental data elucidating the biological targets or signaling pathways of this molecule is publicly available. Therefore, this document serves as a prospective framework for researchers, scientists, and drug development professionals. It provides a scientifically grounded, hypothetical mechanism of action based on the well-established activities of the broader pyrimidine and chloropyrimidine chemical classes. More importantly, it offers a comprehensive, step-by-step experimental roadmap designed to systematically investigate and determine the true biological function of this compound. This guide is structured to provide not just protocols, but the strategic rationale behind them, ensuring a self-validating and robust scientific inquiry.

Introduction: The Pyrimidine Scaffold and the Enigma of this compound

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids and numerous approved therapeutic agents.[1] Derivatives of pyrimidine are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The substituent groups on the pyrimidine core play a critical role in defining the molecule's three-dimensional structure, physicochemical properties, and ultimately, its interaction with biological targets.

This compound is a substituted pyrimidine containing a reactive chlorine atom at the 4-position and an isopropoxy group at the 6-position. While this compound is commercially available and may be used as a chemical intermediate, its own biological activity remains uncharacterized in public literature. The presence of the chloro group is particularly noteworthy, as it can act as a leaving group in nucleophilic aromatic substitution reactions or as a key interaction moiety within a protein binding pocket.[2][3]

Given the frequent role of substituted pyrimidines as kinase inhibitors, a primary hypothesis is that this compound may function by modulating the activity of one or more protein kinases.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

This guide will, therefore, proceed with the working hypothesis that this compound is a potential kinase inhibitor and will lay out the experimental strategy to validate or refute this hypothesis, as well as to explore other potential mechanisms.

Hypothetical Mechanism of Action: Kinase Inhibition

Based on the structure of this compound and the known activities of related compounds, a plausible mechanism of action is the inhibition of a protein kinase within a key signaling pathway, such as a receptor tyrosine kinase (RTK) pathway. Many small molecule kinase inhibitors are designed to compete with ATP for binding to the kinase domain.

Hypothetical_Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor (Ligand) Ligand->RTK Activation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Mechanism of Action Elucidation

The following sections detail a logical and systematic workflow to investigate the mechanism of action of this compound. This workflow is designed to first identify a biological effect and then progressively narrow down the molecular target and mechanism.

Phase 1: Phenotypic Screening and Cytotoxicity Assessment

The initial step is to determine if the compound has any measurable effect on whole cells. A broad phenotypic screen can provide clues about the compound's general function.

Experimental Protocol 1: Cell Viability and Cytotoxicity Assay

  • Cell Line Selection: Choose a panel of well-characterized human cancer cell lines from different tissue origins (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Perform a serial dilution of the compound stock to create a dose-response curve (e.g., from 100 µM down to 1 nM). Add the diluted compound to the cells and incubate for 72 hours.

  • Viability Assessment: Use a luminescence-based cell viability assay (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Summary Table:

Cell LineTissue of OriginHypothetical IC50 (µM)
A549Lung5.2
MCF-7Breast12.8
HCT116Colon2.5

digraph "Experimental_Workflow_Phase1" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

A[label="Select Diverse\nCancer Cell Lines", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Prepare Serial Dilutions of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat Cells for 72h", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Measure Cell Viability\n(e.g., CellTiter-Glo®)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Calculate IC50 Values", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; }


#### **3.2. Phase 2: Target Class Identification**

If the compound shows significant cytotoxic or anti-proliferative activity, the next step is to identify the class of its molecular target. A broad kinase panel screen is a cost-effective and high-throughput method to test our primary hypothesis.

**Experimental Protocol 2: In Vitro Kinase Panel Screen**

1.  **Assay Provider:** Submit the compound to a commercial vendor that offers large-scale kinase profiling services (e.g., Eurofins DiscoverX, Promega).
2.  **Screening Concentration:** Provide the compound for screening at a fixed concentration, typically 1 µM and 10 µM, against a panel of several hundred kinases.
3.  **Assay Principle:** These assays typically measure the remaining kinase activity after incubation with the compound. A common method is a luminescence-based assay that quantifies the amount of ATP consumed during the kinase reaction.
4.  **Data Analysis:** The vendor will provide data as percent inhibition relative to a control. Hits are typically defined as kinases with >50% or >75% inhibition at the screening concentration.

**Hypothetical Kinase Screen Hit Table:**

| Kinase Target | Family           | % Inhibition at 1 µM |
| :------------ | :--------------- | :------------------- |
| RAF1 (c-Raf)  | TKL, Raf         | 85%                  |
| BRAF          | TKL, Raf         | 78%                  |
| EGFR          | TK, EGFR         | 15%                  |
| SRC           | TK, Src          | 10%                  |

#### **3.3. Phase 3: Target Validation and Mechanistic Studies**

The hits from the kinase screen must be validated, and the mechanism of inhibition determined. This involves generating IC50 values for the specific kinases and determining if the compound is an ATP-competitive inhibitor.

**Experimental Protocol 3: In Vitro Kinase IC50 Determination**

1.  **Assay Setup:** Use a luminescence-based kinase assay (e.g., ADP-Glo™) for the validated hits (e.g., RAF1 and BRAF). This assay quantifies the amount of ADP produced.
2.  **Compound Titration:** Perform a dose-response experiment with this compound, typically using an 11-point, 3-fold serial dilution starting from 100 µM.
3.  **ATP Concentration:** Run the assay at the Km concentration of ATP for each specific kinase to accurately determine the IC50 value.
4.  **Data Analysis:** Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50.

**Experimental Protocol 4: ATP Competition Assay**

1.  **Assay Setup:** Repeat the kinase IC50 determination for a primary hit (e.g., RAF1) at multiple, fixed concentrations of ATP (e.g., 1x Km, 5x Km, 10x Km).
2.  **Data Analysis:** If the compound is ATP-competitive, the calculated IC50 value will increase as the ATP concentration increases. Plotting the IC50 values against the ATP concentration can provide further insight into the mechanism of inhibition.

```dot
digraph "Experimental_Workflow_Phase3" {
  graph [fontname="Arial", fontsize=12];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
  edge [fontname="Arial", fontsize=10];

  A[label="Select Hits from\nKinase Panel Screen", fillcolor="#F1F3F4", fontcolor="#202124"];
  B[label="Perform Dose-Response\nKinase Assay (e.g., ADP-Glo™)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  C [label="Determine Biochemical IC50\nfor each Kinase Hit", fillcolor="#34A853", fontcolor="#FFFFFF"];
  D [label="Perform Kinase Assay at\nVarying ATP Concentrations", fillcolor="#FBBC05", fontcolor="#202124"];
  E [label="Analyze Shift in IC50 to\nDetermine ATP Competitivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

  A -> B -> C;
  C -> D -> E;
}

Caption: Workflow for Phase 3 target validation and mechanistic studies.

Phase 4: Cellular Target Engagement and Pathway Analysis

The final step is to confirm that the compound engages its intended target in a cellular context and modulates the downstream signaling pathway.

Experimental Protocol 5: Western Blot Analysis of Pathway Modulation

  • Cell Treatment: Treat a responsive cell line (e.g., HCT116) with increasing concentrations of this compound for a short period (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated (active) and total forms of the target kinase (e.g., p-MEK, total MEK, p-ERK, total ERK if RAF is the target).

  • Data Analysis: A successful target engagement will show a dose-dependent decrease in the phosphorylation of the downstream substrates of the target kinase, without affecting the total protein levels.

Conclusion and Future Directions

This guide presents a hypothetical mechanism of action for this compound centered on kinase inhibition, a common activity for this class of compounds. However, it is crucial to recognize the speculative nature of this initial hypothesis. The true value of this document lies in the structured, multi-phased experimental workflow it provides. By systematically progressing from broad phenotypic screening to specific cellular target engagement, researchers can efficiently and rigorously elucidate the actual mechanism of action of this compound.

Should the kinase inhibition hypothesis prove incorrect, the initial phenotypic screening data can guide alternative avenues of investigation. For instance, if the compound induces a specific morphological change or cell cycle arrest, targeted assays for those endpoints would be the next logical step. This iterative process of hypothesis generation and experimental validation is the foundation of robust drug discovery and mechanism of action studies.

References

The Evolving Landscape of Pyrimidine Derivatives: A Technical Guide to the Biological Activity of 4-Chloro-6-isopropoxypyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the biological potential of 4-Chloro-6-isopropoxypyrimidine and its derivatives. Due to the limited volume of publicly available data on this specific molecular entity, this guide adopts an analog-based approach, leveraging the wealth of information on structurally related chloropyrimidines to infer synthetic strategies, potential biological targets, and structure-activity relationships. We will delve into the prospective applications of these compounds, with a primary focus on their hypothesized roles as kinase inhibitors in oncology and as novel antimicrobial agents. This document is intended to serve as a foundational resource, providing both theoretical insights and practical methodologies to empower researchers in the synthesis and biological evaluation of this promising, yet underexplored, class of compounds.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

Pyrimidine and its derivatives are of immense interest in medicinal chemistry, constituting the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The pyrimidine nucleus is a key component in a variety of drugs, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological target interactions.

The subject of this guide, this compound, is a halogenated and alkoxylated pyrimidine derivative. The presence of the chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, a common strategy in the synthesis of diverse compound libraries. The isopropoxy group at the 6-position influences the molecule's lipophilicity and steric profile, which can significantly impact its interaction with biological targets. While specific data for this compound is sparse, the broader class of substituted chloropyrimidines has been extensively studied, revealing a wide range of pharmacological activities.[2] This guide will synthesize this information to build a predictive framework for the biological potential of this compound derivatives.

Synthetic Strategies: A Gateway to Novel Derivatives

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with isopropoxide.

Starting Material: 4,6-Dichloropyrimidine Reagent: Sodium isopropoxide (NaOPr)

Protocol:

  • Prepare a solution of sodium isopropoxide by reacting sodium metal with anhydrous isopropanol under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, dissolve 4,6-dichloropyrimidine in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or isopropanol.

  • Cool the 4,6-dichloropyrimidine solution in an ice bath.

  • Slowly add the sodium isopropoxide solution to the 4,6-dichloropyrimidine solution dropwise, while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere is critical to prevent the reaction of sodium metal with atmospheric moisture.

  • The dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize the formation of the di-substituted product (4,6-diisopropoxypyrimidine).

  • TLC monitoring is essential to determine the optimal reaction time and prevent over-reaction or decomposition.

Diagram of Proposed Synthetic Workflow:

G start 4,6-Dichloropyrimidine reaction Nucleophilic Substitution start->reaction reagent Sodium Isopropoxide in Isopropanol reagent->reaction product This compound reaction->product purification Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

Derivatization via Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 4-position of this compound is a versatile handle for introducing aryl or heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][6][7] This allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel under an inert atmosphere, add this compound, 1.1 equivalents of the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system), and a suitable base (e.g., K₂CO₃ or K₃PO₄).[6]

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.[7]

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired 4-aryl-6-isopropoxypyrimidine derivative.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on analogous pyrimidine derivatives, two primary areas of biological activity are hypothesized for this compound derivatives: kinase inhibition and antimicrobial activity.

Kinase Inhibition: A Promising Avenue in Oncology

Many 4-substituted pyrimidine derivatives are known to function as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[8] The general pharmacophore for many pyrimidine-based kinase inhibitors involves a 4-anilino-6-substituted-pyrimidine scaffold, which mimics the adenine core of ATP and binds to the ATP-binding site of kinases.

Hypothesized Mechanism of Action: Derivatives of this compound, particularly those where the chlorine is replaced by a substituted aniline, are predicted to act as kinase inhibitors. These compounds could potentially target key kinases in oncogenic signaling pathways, such as the MAPK/ERK pathway, by competing with ATP for binding to the kinase's active site.

Diagram of Hypothetical Kinase Inhibition:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 4-Anilino-6-isopropoxy- pyrimidine Derivative Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol for Kinase Inhibitor Screening (ADP-Glo™ Assay): [9]

  • Reaction Setup: In a 384-well plate, prepare a kinase reaction mixture containing the target kinase, a suitable substrate, ATP, and the test compound (a 4-anilino-6-isopropoxypyrimidine derivative) at various concentrations.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Activity: A Potential Weapon Against Drug Resistance

Chloropyrimidine derivatives have also been identified as a class of compounds with significant antimicrobial activity, including antibacterial and antifungal properties.[2][10] The mechanism of action for these compounds can vary, but some have been shown to inhibit essential microbial enzymes.

Hypothesized Mechanism of Action: this compound derivatives may exert antimicrobial effects by inhibiting key bacterial or fungal cellular processes. The specific target would depend on the nature of the substituents introduced onto the pyrimidine core.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacterial or fungal strain) in a suitable growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the test compound dilutions.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for bacteria, 25-30 °C for fungi) for a specified period (typically 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

While specific SAR data for this compound derivatives is not available, general principles can be inferred from related pyrimidine series.[1]

Table 1: Inferred Structure-Activity Relationships for this compound Derivatives

Position of SubstitutionType of SubstituentPredicted Impact on Biological ActivityRationale from Analogous Compounds
4-position Replacement of Chlorine with Substituted AnilinesCrucial for Kinase Inhibition. The nature of the aniline substituent (e.g., presence of halogens, small alkyl groups) will modulate potency and selectivity.[8]The 4-anilino group is a key pharmacophoric element for binding to the ATP pocket of many kinases.
2-position Introduction of Small Alkyl or Aryl GroupsMay influence selectivity and physicochemical properties.Modifications at this position in other pyrimidine series have been shown to alter the kinase selectivity profile.
5-position Introduction of Small Substituents (e.g., F, CN)Can modulate electronic properties and potentially introduce new interactions with the target protein.Halogenation at the 5-position has been used to enhance the potency of some kinase inhibitors.
Isopropoxy Group Modification of the Alkyl ChainAltering the size and nature of the alkoxy group will impact lipophilicity and steric interactions, potentially affecting solubility and cell permeability.In other series, variations in the alkoxy group have been shown to influence pharmacokinetic properties.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical scaffold for the development of novel therapeutic agents. This technical guide, by drawing upon the extensive knowledge of structurally related compounds, provides a solid foundation for initiating research into its biological activities. The hypothesized roles of its derivatives as kinase inhibitors and antimicrobial agents are supported by a strong body of evidence from the broader pyrimidine literature.

Future research should focus on the following key areas:

  • Synthesis and Characterization: The proposed synthetic route for this compound should be experimentally validated, and a diverse library of derivatives should be synthesized.

  • Biological Screening: The synthesized compounds should be screened against a panel of protein kinases implicated in cancer and a broad range of pathogenic bacteria and fungi to identify their primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will be essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

By providing a comprehensive overview of the potential of this compound derivatives and detailed methodologies for their investigation, this guide aims to catalyze further research and unlock the therapeutic potential of this intriguing class of molecules.

References

4-Chloro-6-isopropoxypyrimidine: A Versatile Synthetic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and natural products.[1] Its prevalence stems from its ability to engage in a multitude of non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking, effectively mimicking endogenous nucleobases. Within this privileged class of heterocycles, 4-Chloro-6-isopropoxypyrimidine emerges as a highly valuable and versatile building block. The strategic disposition of its functional groups—a reactive chlorine atom, an isopropoxy moiety, and the inherent electronics of the pyrimidine ring—offers a powerful platform for the synthesis of complex molecular architectures.

The chlorine atom at the C4 position serves as a prime handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This allows for the controlled and regioselective introduction of diverse functionalities. The isopropoxy group at the C6 position, on the other hand, modulates the compound's physicochemical properties, such as lipophilicity and solubility, which are critical parameters in drug design. This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutic agents.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is paramount for effective experimental design and process optimization. The following table summarizes key properties for this compound.

PropertyValueSource
CAS Number 83774-13-4[2][3]
Molecular Formula C₇H₉ClN₂OCalculated
Molecular Weight 172.61 g/mol [2]
Appearance Varies (typically solid)General Knowledge
Boiling Point Not readily available[2]
Melting Point Not readily available[2]
Density Not readily available[2]

Note: Experimental physical properties for this specific compound are not widely published. Values should be confirmed by the end-user.

Synthesis of this compound

The most common and logical synthetic route to this compound involves the selective nucleophilic substitution of one chlorine atom from the readily available precursor, 4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms can be exploited, although in this symmetric case, statistical monosubstitution is typically employed.

The reaction proceeds by treating 4,6-dichloropyrimidine with sodium isopropoxide in an appropriate solvent, such as isopropanol or an inert solvent like THF. The isopropoxide anion acts as the nucleophile, displacing one of the chloride ions. By controlling the stoichiometry (using approximately one equivalent of the alkoxide) and reaction temperature, the formation of the disubstituted by-product can be minimized.

G cluster_synthesis Synthesis Pathway DCP 4,6-Dichloropyrimidine Target This compound DCP->Target Nucleophilic Substitution Reagents Sodium Isopropoxide (NaO-iPr) Isopropanol (i-PrOH) caption Diagram 1: Synthesis of this compound.

Caption: Diagram 1: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,6-Dichloropyrimidine

  • Sodium metal

  • Anhydrous Isopropanol

  • Anhydrous Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous isopropanol (e.g., 100 mL). Carefully add sodium metal (1.0 eq.) in small portions to the stirring solvent. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved to form a clear solution of sodium isopropoxide.

  • Reaction Setup: To a separate flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 eq.) in anhydrous isopropanol.

  • Nucleophilic Substitution: Cool the solution of 4,6-dichloropyrimidine to 0 °C using an ice bath. Slowly add the freshly prepared sodium isopropoxide solution (1.0 eq.) dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding water. Reduce the volume of the solvent under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction and Purification: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound is primarily derived from the reactivity of the C4-chloro substituent. The electron-deficient nature of the pyrimidine ring activates this position towards both nucleophilic substitution and oxidative addition to palladium(0) complexes, opening the door to a wide array of powerful bond-forming reactions.[4]

Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group is highly susceptible to displacement by a variety of nucleophiles. This reaction is fundamental for introducing key pharmacophoric elements, particularly nitrogen-based functionalities.[5][6]

  • Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.

G cluster_snar S_NAr Reaction Workflow Start This compound Product 4-Substituted-6-isopropoxypyrimidine Start->Product Addition- Elimination Nucleophile Nucleophile (e.g., R-NH₂) Base Base (e.g., DIPEA, K₂CO₃) Solvent Solvent (e.g., DMF, NMP, Dioxane) caption Diagram 2: General workflow for S_NAr reactions.

Caption: Diagram 2: General workflow for S_NAr reactions.

Experimental Protocol: General Procedure for SNAr with an Amine

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 1.5 eq.)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), 1-Methyl-2-pyrrolidinone (NMP), or Dioxane

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the amine (1.2 eq.), and the base (2.5 eq.).

  • Add the anhydrous solvent and stir the mixture under a nitrogen atmosphere.

  • Heat the reaction to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography or recrystallization to obtain the desired 4-amino-6-isopropoxypyrimidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and building blocks like this compound are excellent substrates for these transformations.[7]

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the chloropyrimidine with an organoboron reagent (boronic acid or ester).[4][8] This is particularly useful for synthesizing biaryl or heteroaryl-pyrimidine structures.[9]

  • Catalytic Cycle: The reaction begins with the oxidative addition of the C-Cl bond to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[10]

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Start This compound + Arylboronic Acid Product 4-Aryl-6-isopropoxypyrimidine Start->Product C-C Bond Formation Catalyst Pd(0) Catalyst + Ligand Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene) caption Diagram 3: Key components of a Suzuki-Miyaura coupling.

Caption: Diagram 3: Key components of a Suzuki-Miyaura coupling.

As an alternative to SNAr, the Buchwald-Hartwig amination provides a powerful and often milder method for C-N bond formation.[7][11] This reaction is particularly valuable for coupling less nucleophilic amines or when SNAr conditions lead to side reactions.[12]

  • Catalytic Cycle: Similar to the Suzuki coupling, the cycle involves oxidative addition of the C-Cl bond to Pd(0). The key difference is the subsequent step, where the amine coordinates to the palladium complex, and deprotonation by a base forms a palladium-amido intermediate. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst.[13] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this reaction.[14]

To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. This reaction couples the chloropyrimidine with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst.[15][16] The resulting arylalkynes are versatile intermediates for further transformations.

  • Catalytic Cycle: The Sonogashira reaction involves two interconnected catalytic cycles.[17] In the palladium cycle, oxidative addition of the C-Cl bond occurs. In the copper cycle, the terminal alkyne is deprotonated by the base and coordinates with Cu(I) to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex. Reductive elimination from the resulting palladium complex affords the final product and regenerates the Pd(0) catalyst.[17]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq.)

  • Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)

  • Degassed solvent system (e.g., 1,4-Dioxane/water, Toluene, DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the desired 4-aryl-6-isopropoxypyrimidine.[10]

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 4,6-disubstituted pyrimidine scaffold is a well-established pharmacophore in the field of oncology, particularly in the design of protein kinase inhibitors.[18] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[1]

This compound serves as an ideal starting point for the synthesis of such inhibitors. A common synthetic strategy involves an initial SNAr or Buchwald-Hartwig reaction to install a substituted aniline at the C4 position, forming a 4-anilino-pyrimidine core. This core structure is known to effectively occupy the ATP-binding site of many kinases. The isopropoxy group at C6 can then provide favorable interactions in a hydrophobic pocket of the enzyme. The synthetic versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.[19]

G cluster_pathway Hypothetical Kinase Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds & Activates Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Cell Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site caption Diagram 4: Inhibition of a receptor tyrosine kinase pathway.

Caption: Diagram 4: Inhibition of a receptor tyrosine kinase pathway.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive toxicological profile is not widely available, data from structurally related chloropyrimidines provides guidance.[20][21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[20] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[20]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[20]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[22]

    • If inhaled: Move to fresh air.[23]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[20]

    • In all cases of significant exposure, seek immediate medical attention.[20]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[21]

Conclusion

This compound is a potent and versatile synthetic intermediate whose value in modern organic and medicinal chemistry cannot be overstated. Its well-defined reactivity at the C4 position, coupled with the modulating influence of the C6-isopropoxy group, provides chemists with a reliable platform for constructing complex molecules. From fundamental SNAr reactions to sophisticated palladium-catalyzed cross-couplings, this building block enables efficient access to the privileged 4,6-disubstituted pyrimidine scaffold. As the demand for novel, highly specific kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of this compound will undoubtedly continue to fuel innovation and discovery in the pharmaceutical sciences.

References

Spectroscopic data of 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-6-isopropoxypyrimidine

Executive Summary: this compound is a substituted pyrimidine that holds potential as a versatile intermediate in the synthesis of biologically active molecules. As with any novel or specialized chemical entity, unequivocal structural confirmation is paramount for its application in research and drug development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, leveraging foundational principles and comparative analysis with structurally related compounds. We will delve into the theoretical underpinnings and predicted spectral characteristics for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended to serve as a predictive reference and a methodological framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this compound.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization of this heterocycle dictates its chemical reactivity and biological activity. This compound, with its chloro and isopropoxy substituents, presents two distinct sites for further chemical modification, making it a valuable building block. The chlorine atom can be displaced through nucleophilic substitution, while the isopropoxy group modulates the electronic properties of the ring.

Given its potential utility, a thorough understanding of its structural properties is essential. Spectroscopic analysis is the gold standard for such characterization.[1] This guide synthesizes predictive data based on established spectroscopic principles and available data for analogous structures, providing a robust framework for the empirical validation of synthesized this compound.

Molecular Structure and Spectroscopic Workflow

The logical workflow for the synthesis and structural confirmation of a novel compound like this compound is a systematic process. It begins with the chemical synthesis, followed by purification, and culminates in a multi-faceted spectroscopic analysis to ensure the correct structure has been obtained.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Final Validation A Chemical Synthesis B Work-up & Crude Product A->B C Purification (e.g., Column Chromatography) B->C D Mass Spectrometry (MS) Confirm Molecular Weight C->D Purified Sample E Infrared (IR) Spectroscopy Identify Functional Groups C->E Purified Sample F ¹H NMR Spectroscopy Elucidate Proton Framework C->F Purified Sample G ¹³C NMR Spectroscopy Elucidate Carbon Skeleton C->G Purified Sample H Data Integration & Structural Confirmation D->H E->H F->H G->H

Caption: Logical workflow for synthesis and spectroscopic confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles and Experimental Causality

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; nearby electronegative atoms or groups (like chlorine and oxygen) will deshield protons, causing them to resonate at a higher chemical shift (further downfield). Spin-spin coupling between non-equivalent neighboring protons results in the splitting of signals into multiplets, with the multiplicity described by the n+1 rule.

For this compound, we expect to see signals corresponding to the pyrimidine ring protons and the protons of the isopropoxy group. The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical as it dissolves the analyte without contributing interfering signals to the spectrum.[2][3]

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum is based on the analysis of its constituent parts: the pyrimidine ring and the isopropoxy side chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H-2 (Pyrimidine)8.5 - 8.7Singlet (s)N/A1H
H-5 (Pyrimidine)6.8 - 7.0Singlet (s)N/A1H
-CH- (Isopropoxy)5.2 - 5.4Septet (sept)~6.01H
-CH₃ (Isopropoxy)1.3 - 1.5Doublet (d)~6.06H

Justification:

  • Pyrimidine Protons (H-2, H-5): The protons on the pyrimidine ring are in an electron-deficient environment, leading to significant deshielding and high chemical shifts. H-2 is adjacent to two nitrogen atoms, making it the most downfield. H-5 is adjacent to a carbon bearing a chlorine and a nitrogen, also placing it downfield. They appear as singlets because they lack adjacent protons to couple with.

  • Isopropoxy Protons (-CH- and -CH₃): The methine proton (-CH-) is attached to an oxygen atom, shifting it downfield to the 5.2 - 5.4 ppm region. It is coupled to the six equivalent methyl protons, resulting in a septet (n+1 = 6+1 = 7). The six methyl protons (-CH₃) are equivalent and are coupled to the single methine proton, resulting in a doublet (n+1 = 1+1 = 2). Their signal is expected in the typical aliphatic region around 1.3 - 1.5 ppm.[4][5]

Standard Experimental Protocol for ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often reference the spectrum to the residual solvent peak.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 or 500 MHz).

  • Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum for analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Core Concepts and Rationale

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. Chemical shifts are influenced by hybridization and the electronegativity of attached atoms. Carbons attached to electronegative atoms like oxygen, nitrogen, and chlorine will appear at higher chemical shifts (downfield).[6]

Predicted ¹³C NMR Spectrum
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4 (C-Cl)160 - 162
C-6 (C-O)168 - 170
C-2157 - 159
C-5110 - 112
-CH- (Isopropoxy)72 - 74
-CH₃ (Isopropoxy)21 - 23

Justification:

  • Pyrimidine Carbons: The pyrimidine ring carbons are significantly deshielded. C-4 and C-6 are attached to highly electronegative chlorine and oxygen atoms, respectively, pushing them furthest downfield. C-2 is adjacent to two nitrogens, also resulting in a large chemical shift. C-5, being a standard aromatic-like CH, will be the most upfield of the ring carbons.

  • Isopropoxy Carbons: The methine carbon (-CH-) is directly attached to oxygen, placing its signal in the 72-74 ppm range. The methyl carbons (-CH₃) are in a typical aliphatic environment, expected around 21-23 ppm.

Standard Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Acquisition Mode: A proton-decoupled sequence is standard, which collapses C-H coupling and results in a spectrum of singlets, simplifying interpretation.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 or 125 MHz).

  • Acquisition: A much larger number of scans is required compared to ¹H NMR, often taking from several minutes to hours to achieve an adequate signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, the FID is processed via Fourier transform with subsequent phase and baseline corrections.

Mass Spectrometry (MS)

Principles of Structural Elucidation by MS

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that helps to deduce the molecular structure. A key feature to look for with this compound is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity of about 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[7]

Predicted Mass Spectrum and Fragmentation Pathway
  • Molecular Weight: C₇H₉ClN₂O = 172.61 g/mol

  • Molecular Ion (M⁺): Expect prominent peaks at m/z 172 (for ³⁵Cl) and m/z 174 (for ³⁷Cl) in a ~3:1 ratio.

  • Key Fragments: Fragmentation is likely to occur via the loss of stable neutral molecules or radicals from the isopropoxy group.

    • Loss of a methyl radical (•CH₃): [M - 15]⁺ at m/z 157/159.

    • Loss of propene (C₃H₆) via McLafferty rearrangement: [M - 42]⁺ at m/z 130/132. This would correspond to 4-chloro-6-hydroxypyrimidine.

G A [C₇H₉ClN₂O]⁺˙ m/z 172/174 B [C₆H₆ClN₂O]⁺ m/z 157/159 A->B - •CH₃ C [C₄H₃ClN₂O]⁺˙ m/z 130/132 A->C - C₃H₆ D •CH₃ E C₃H₆

Caption: Predicted EI-MS fragmentation pathway.

Standard Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC separates the sample from any impurities before it enters the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized (e.g., by electron impact at 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Vibrational Modes and Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending, etc.).[8] It is an excellent tool for identifying the presence of specific functional groups.[9][10]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Bond Vibration Functional Group
3100 - 3000C-H stretchAromatic (Pyrimidine ring)
2980 - 2940C-H stretchAliphatic (Isopropoxy group)
1600 - 1550C=N, C=C stretchPyrimidine ring
1250 - 1200C-O stretchAryl-alkyl ether
850 - 750C-Cl stretchAryl chloride

Justification:

  • The spectrum will be dominated by stretches corresponding to the pyrimidine ring (C=N, C=C, and aromatic C-H) and the isopropoxy group (aliphatic C-H and C-O).

  • The C-O stretch of the aryl-alkyl ether is expected to be a strong, prominent band.

  • The C-Cl stretch appears in the fingerprint region and can be a useful confirmation.

Standard Experimental Protocol for ATR-FTIR
  • Background Scan: Clean the crystal of the Attenuated Total Reflectance (ATR) accessory and perform a background scan to record the spectrum of the ambient environment (air), which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data have been outlined based on fundamental principles and comparison with related structures. The provided protocols offer a standardized approach to acquiring high-quality data. While this guide serves as an authoritative starting point, empirical data must be collected on a purified, synthesized sample to provide definitive structural confirmation. The successful integration of these spectroscopic techniques will ensure the identity and purity of this compound, paving the way for its use in further chemical synthesis and discovery.

References

The Emergence of a Versatile Pyrimidine Scaffold: A Technical Guide to 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-isopropoxypyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While the specific discovery and historical timeline of this molecule are not extensively documented in dedicated literature, its synthesis and utility can be understood through the well-established chemistry of pyrimidine derivatives. This document delineates the logical synthetic pathways, provides a basis for its characterization through analogous compound data, and explores its potential applications as a crucial intermediate in the development of targeted therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this pyrimidine building block.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its presence in the nucleobases of DNA and RNA underscores its biocompatibility and potential for specific interactions with biological targets. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and the creation of molecules with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

This compound belongs to a class of asymmetrically substituted di-functionalized pyrimidines. The presence of a reactive chlorine atom and a sterically influential isopropoxy group makes it a valuable intermediate for building molecular complexity. The chlorine atom serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the isopropoxy group modulates the electronic properties of the ring and can influence binding affinity and selectivity to target proteins.

A History Built on Foundational Pyrimidine Chemistry

The likely first preparations of this compound would have occurred in the context of creating libraries of substituted pyrimidines for screening in drug discovery programs. Its synthesis follows a logical and well-precedented pathway from 4,6-dichloropyrimidine, a route that has been widely applied for the generation of various 4-chloro-6-alkoxypyrimidines.

Synthesis and Mechanistic Insights

The synthesis of this compound is a two-stage process, commencing with the formation of the key intermediate, 4,6-dichloropyrimidine, followed by a regioselective nucleophilic aromatic substitution.

Stage 1: Synthesis of 4,6-Dichloropyrimidine

The most common and industrially scalable synthesis of 4,6-dichloropyrimidine involves the chlorination of 4,6-dihydroxypyrimidine.

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, 4,6-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride (POCl₃).

  • Chlorination: A tertiary amine, such as N,N-diisopropylethylamine, is added to the mixture. The reaction is then heated to reflux (typically around 100-110 °C) for several hours.[2]

  • Work-up: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate) to precipitate the crude product.

  • Purification: The crude 4,6-dichloropyrimidine is then purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): Serves as both the chlorinating agent and the solvent. Its excess ensures the complete conversion of the hydroxyl groups to chlorides.

  • Tertiary Amine: Acts as a catalyst and a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

Diagram of 4,6-Dichloropyrimidine Synthesis:

G cluster_0 Synthesis of 4,6-Dichloropyrimidine Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Reaction_Mix Reaction Mixture Dihydroxypyrimidine->Reaction_Mix POCl3 POCl₃ (excess) POCl3->Reaction_Mix Amine Tertiary Amine Amine->Reaction_Mix Heat Heat (Reflux) Dichloropyrimidine 4,6-Dichloropyrimidine Heat->Dichloropyrimidine Reaction_Mix->Heat

Caption: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine.

Stage 2: Synthesis of this compound

This stage involves the regioselective monosubstitution of one chlorine atom on the 4,6-dichloropyrimidine ring with an isopropoxy group.

Protocol:

  • Alkoxide Formation: Sodium isopropoxide is prepared by reacting sodium metal with anhydrous isopropanol. Alternatively, a commercially available solution of sodium isopropoxide can be used.

  • Nucleophilic Substitution: 4,6-Dichloropyrimidine is dissolved in a suitable anhydrous solvent (e.g., THF or isopropanol). The solution of sodium isopropoxide is then added dropwise at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature). The reaction is typically monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.

Causality of Experimental Choices:

  • Sodium Isopropoxide: A strong nucleophile that readily attacks the electron-deficient pyrimidine ring. Using one equivalent of the alkoxide favors monosubstitution.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of 4,6-dichloropyrimidine and the quenching of the sodium isopropoxide.

  • Controlled Temperature: Helps to manage the exothermicity of the reaction and improve the regioselectivity, minimizing the formation of the disubstituted product.

Diagram of this compound Synthesis:

G cluster_1 Synthesis of this compound Dichloropyrimidine 4,6-Dichloropyrimidine Nucleophilic_Attack Nucleophilic Aromatic Substitution (SNAr) Dichloropyrimidine->Nucleophilic_Attack Isopropoxide Sodium Isopropoxide Isopropoxide->Nucleophilic_Attack Solvent Anhydrous Solvent (e.g., THF) Solvent->Nucleophilic_Attack Target This compound Nucleophilic_Attack->Target

Caption: Synthesis of this compound via SNAr.

Physicochemical and Spectroscopic Characterization (Predicted)

Direct experimental data for this compound is not widely published. However, its physicochemical properties and spectroscopic data can be reliably predicted based on its structure and comparison with analogous compounds like 4-chloro-6-methoxypyrimidine and 4-chloro-6-ethoxypyrimidine.[4][5]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₇H₉ClN₂O
Molecular Weight172.61 g/mol
AppearanceOff-white to pale yellow solid
Melting PointEstimated 50-70 °C
Boiling PointEstimated >200 °C
SolubilitySoluble in most organic solvents (DCM, EtOAc, THF)

Spectroscopic Analysis (Predicted):

  • ¹H NMR: The spectrum is expected to show a septet for the methine proton of the isopropoxy group around δ 4.5-5.5 ppm and a doublet for the two methyl groups around δ 1.3-1.5 ppm. The two aromatic protons on the pyrimidine ring would appear as distinct singlets or an AX system in the range of δ 8.0-9.0 ppm. For comparison, the aromatic proton of 2-chloro-4,6-dimethoxypyrimidine appears at δ 6.2 ppm.[4]

  • ¹³C NMR: The carbon attached to the chlorine would be highly deshielded, appearing around δ 160-170 ppm. The carbon attached to the isopropoxy group would also be in a similar region. The methine carbon of the isopropoxy group is expected around δ 70-80 ppm, and the methyl carbons around δ 20-25 ppm. The unsubstituted carbon on the pyrimidine ring would likely appear around δ 110-120 ppm.

  • Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 172, with a characteristic M+2 peak at m/z 174 with approximately one-third the intensity, confirming the presence of one chlorine atom. Common fragmentation patterns would involve the loss of the isopropoxy group and the chlorine atom.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C-O-C stretching vibrations for the ether linkage around 1050-1150 cm⁻¹, C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region, and a C-Cl stretching vibration in the 600-800 cm⁻¹ range.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The reactive C-Cl bond allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Potential Therapeutic Targets:

  • Kinase Inhibitors: The pyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The isopropoxy group can occupy a hydrophobic pocket, while the C4 position can be functionalized with various amine-containing groups to interact with the hinge region of the kinase.

  • GPCR Modulators: Substituted pyrimidines have been explored as antagonists and allosteric modulators of G-protein coupled receptors.

  • Antiviral and Anticancer Agents: The pyrimidine core is central to many nucleoside analogs and other compounds that interfere with DNA replication and cell proliferation.[6]

Diagram of Potential Synthetic Utility:

G cluster_2 Synthetic Utility of this compound Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with Amines) Start->SNAr Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Kinase_Inhibitors Kinase Inhibitors SNAr->Kinase_Inhibitors Other_Actives Other Bioactive Molecules SNAr->Other_Actives GPCR_Modulators GPCR Modulators Coupling->GPCR_Modulators Coupling->Other_Actives

Caption: Potential synthetic pathways from this compound.

Conclusion and Future Outlook

This compound represents a valuable and versatile intermediate in the field of organic synthesis and medicinal chemistry. While its specific history is not prominently documented, its synthetic pathway is logical and well-supported by the extensive literature on pyrimidine chemistry. The ability to selectively functionalize the C4 position through nucleophilic substitution or cross-coupling reactions makes it an ideal starting material for the generation of diverse molecular libraries. As the demand for novel, targeted therapeutics continues to grow, the strategic use of such well-designed building blocks will be paramount to the successful discovery and development of the next generation of medicines. Future work in this area will likely involve the continued exploration of novel substituents at the C4 position to probe interactions with a wider range of biological targets.

References

4-Chloro-6-isopropoxypyrimidine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-6-isopropoxypyrimidine

This guide provides a comprehensive overview of the safety protocols and handling considerations for this compound (CAS No. 83774-13-4), a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven laboratory practices to ensure the safe and effective use of this versatile pyrimidine derivative.

Compound Profile and Reactivity Insights

This compound is a substituted pyrimidine featuring a chlorine atom at the 4-position and an isopropoxy group at the 6-position. The core of its chemical reactivity, and thus its primary handling considerations, stems from the electron-deficient nature of the pyrimidine ring, which is further activated by the electronegative chlorine atom.

Causality of Reactivity: The pyrimidine ring's two nitrogen atoms act as strong electron-withdrawing groups, significantly lowering the electron density at the carbon positions, particularly C2, C4, and C6. The chlorine atom at the C4 position is an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This inherent reactivity is fundamental to its utility in synthesis but also dictates the need for careful handling to avoid unintended reactions with common laboratory nucleophiles such as water, alcohols, and amines.[1][4] Incompatible materials to be avoided during storage and handling include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

Physical and Chemical Properties

A clear understanding of the compound's physical properties is the foundation of a robust safety assessment.

PropertyValueSource
CAS Number 83774-13-4[6][7][8]
Molecular Formula C₇H₉ClN₂O[7]
Molecular Weight 172.61 g/mol [7]
Appearance Data not available; related compounds are colorless to light-yellow liquids or solids.[9][10][11]
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available; likely soluble in organic solvents.
Flash Point Data not available; related chlorinated pyrimidines are combustible.[12]

Note: Specific quantitative data for this compound is limited. Properties are inferred from related structures where noted.

Hazard Identification and Risk Mitigation

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed.[10]

  • Skin Corrosion/Irritation: Expected to cause skin irritation. Direct contact may lead to redness and discomfort.[16]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[16]

  • Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[16]

  • Sensitization: May cause an allergic skin reaction in susceptible individuals.[10][16]

The Hierarchy of Controls

To ensure maximum safety, a multi-layered approach to risk mitigation, known as the hierarchy of controls, must be implemented. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not feasible; compound is required) Substitution Substitution (Use less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Risk mitigation strategy, from most to least effective.

Safe Handling and Engineering Controls

All manipulations of this compound must be conducted in a well-ventilated area.

Primary Engineering Control:

  • Chemical Fume Hood: All weighing, transferring, and reaction work must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[17]

Administrative Controls:

  • Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound.[18]

  • Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical is PPE. Selection must be based on the potential routes of exposure.[17]

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles with side shields or a face shield.Protects against splashes that can cause serious eye damage.[15]
Hand Nitrile or neoprene gloves. Inspect for integrity before each use.Prevents skin contact, irritation, and potential sensitization.[17]
Body Flame-resistant laboratory coat.Protects skin from accidental spills and splashes.
Respiratory Not required if handled in a fume hood. For emergencies, a full-face respirator with an appropriate organic vapor cartridge is necessary.Ensures respiratory protection if engineering controls fail or during a large spill.[15][17]

Laboratory Protocols: A Step-by-Step Approach

Adherence to a strict, methodical workflow is essential for safety.

Protocol for Weighing and Transferring
  • Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary equipment (spatulas, receiving flask) within the hood.

  • Transfer: Carefully open the reagent bottle. Using a clean spatula, transfer the desired amount of this compound to the weigh boat.

  • Containment: Immediately and securely cap the main reagent bottle.

  • Addition: Carefully add the weighed compound to the reaction vessel.

  • Decontamination: Rinse any contaminated spatulas or weigh boats with an appropriate solvent (e.g., acetone) into a designated waste container within the hood.

  • Cleanup: Wipe down the balance and surrounding surfaces inside the hood with a damp cloth, which should then be disposed of as hazardous waste.

  • Final Steps: Remove gloves using the proper technique and wash hands thoroughly.[19]

Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

  • Incompatibilities: Segregate from strong acids, oxidizing agents, and reactive nucleophiles.[5] The compound should be stored away from heat sources or open flames.[17]

  • Container: Use the original manufacturer's container or a compatible, clearly labeled secondary container.

Emergency Procedures

Rapid and correct response during an emergency is crucial.

Spill Response Workflow

Spill_Response cluster_spill Spill Response for this compound A Spill Occurs B Alert personnel Evacuate immediate area A->B C Assess spill size (Small vs. Large) B->C D Small Spill: Don appropriate PPE C->D Small H Large Spill: Evacuate lab, close doors Call emergency services C->H Large E Contain with inert absorbent (e.g., vermiculite, sand) D->E F Collect into sealed container for hazardous waste E->F G Decontaminate area F->G

Caption: Decision workflow for handling a chemical spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][17]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]

Fire Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[17]

  • Hazards: Thermal decomposition may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[5]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[17]

Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Waste Generation: Collect all contaminated materials (e.g., gloves, absorbent pads, glassware) and the compound itself in a dedicated, sealed, and clearly labeled hazardous waste container.[13][17]

  • Disposal Method: Disposal must be carried out by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[13][14]

References

An In-Depth Technical Guide to Potential Therapeutic Targets for 4-Isopropoxypyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of promising therapeutic targets for 4-isopropoxypyrimidine analogs, designed for researchers, scientists, and drug development professionals. The content herein synthesizes current research and offers field-proven insights into the rationale and methodologies for investigating this important class of molecules.

Introduction: The Therapeutic Potential of the 4-Alkoxypyrimidine Scaffold

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] The strategic substitution on the pyrimidine ring can significantly influence the molecule's pharmacological properties.[1] The 4-isopropoxy group, in particular, offers a unique combination of steric and electronic properties that can be exploited to achieve high-affinity and selective binding to therapeutic targets. This guide will delve into the most promising protein targets for analogs bearing this moiety, with a focus on kinase inhibition.

I. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A Key Node in Innate Immunity and Oncology

Rationale for Targeting IRAK4:

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response.[3][4] It functions as a central signaling molecule downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), leading to the activation of the NF-κB and MAPK signaling pathways. Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[4][5] Consequently, the inhibition of IRAK4 presents a compelling therapeutic strategy. Recent patent literature indicates that pyrimidine scaffolds, including those with alkoxy substitutions, are being actively explored as IRAK4 inhibitors.[3][4]

The 4-Isopropoxypyrimidine Scaffold in IRAK4 Inhibition:

The design of selective IRAK4 inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase. The 4-isopropoxypyrimidine core can serve as a versatile anchor for building such inhibitors. The isopropoxy group can form favorable hydrophobic interactions within the active site, while other positions on the pyrimidine ring can be modified to enhance potency and selectivity.

Experimental Workflow for IRAK4 Target Validation and Compound Profiling

A systematic approach is crucial for validating IRAK4 as a target for a novel 4-isopropoxypyrimidine analog and for characterizing its inhibitory activity.

IRAK4_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models biochemical_assay Biochemical Kinase Assay (e.g., TR-FRET, FP) cell_based_assay Cell-Based Assay (e.g., TLR-agonist induced cytokine release) biochemical_assay->cell_based_assay Confirm cellular potency kinase_panel Kinase Selectivity Panel cell_based_assay->kinase_panel Assess selectivity pdl_model Pharmacodynamic (PD) Model (e.g., LPS challenge) kinase_panel->pdl_model Evaluate in vivo target engagement efficacy_model Efficacy Model (e.g., Arthritis, Lupus) pdl_model->efficacy_model Test therapeutic effect start 4-Isopropoxypyrimidine Analog Synthesis start->biochemical_assay Determine IC50

Caption: Workflow for IRAK4 inhibitor characterization.

Detailed Protocols:

1. Biochemical Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET):

  • Principle: This assay measures the direct inhibition of IRAK4 kinase activity. A biotinylated IRAK4 substrate peptide and an anti-phospho-substrate antibody labeled with a europium cryptate are used. In the presence of ATP, active IRAK4 phosphorylates the substrate. The binding of the antibody to the phosphorylated substrate brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.

  • Step-by-Step Methodology:

    • Prepare a serial dilution of the 4-isopropoxypyrimidine analog in DMSO.

    • In a 384-well plate, add the test compound, recombinant human IRAK4 enzyme, biotinylated substrate peptide, and ATP.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Stop the reaction by adding EDTA.

    • Add the europium-labeled anti-phospho-substrate antibody and streptavidin-XL665.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET compatible reader and calculate IC50 values.

2. Cell-Based Assay (LPS-induced TNF-α release in THP-1 cells):

  • Principle: This assay assesses the ability of the compound to inhibit IRAK4 signaling in a cellular context. THP-1 cells, a human monocytic cell line, are stimulated with lipopolysaccharide (LPS), a TLR4 agonist, to induce the production of pro-inflammatory cytokines like TNF-α.

  • Step-by-Step Methodology:

    • Culture THP-1 cells and differentiate them into macrophage-like cells with PMA.

    • Pre-incubate the differentiated cells with various concentrations of the 4-isopropoxypyrimidine analog.

    • Stimulate the cells with LPS.

    • After an incubation period, collect the cell supernatant.

    • Quantify the amount of TNF-α in the supernatant using an ELISA kit.

    • Determine the IC50 of the compound for inhibiting TNF-α production.

II. Janus Kinases (JAKs): Central Regulators of Cytokine Signaling

Rationale for Targeting JAKs:

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are crucial for signaling downstream of numerous cytokine and growth factor receptors.[2][6] The JAK-STAT signaling pathway is pivotal in immunity, inflammation, and hematopoiesis.[2][6] Consequently, JAK inhibitors have emerged as a significant class of therapeutics for autoimmune diseases and certain cancers.[7][8] The pyrimidine scaffold is a common feature in many approved and investigational JAK inhibitors.[7][9]

The 4-Isopropoxypyrimidine Scaffold in JAK Inhibition:

The development of selective JAK inhibitors is a key challenge due to the high degree of homology in the ATP-binding sites across the JAK family. The 4-isopropoxypyrimidine scaffold can be strategically functionalized to exploit subtle differences in the active sites of the JAK isoforms, thereby achieving desired selectivity profiles. For instance, targeting JAK1 is often preferred for treating inflammatory conditions, while JAK2 inhibition is relevant for myeloproliferative neoplasms.

Signaling Pathway and Experimental Validation

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates gene_transcription Gene Transcription dna->gene_transcription Initiates inhibitor 4-Isopropoxypyrimidine Analog inhibitor->jak Inhibits cytokine Cytokine cytokine->cytokine_receptor

Caption: Inhibition of the JAK-STAT signaling pathway.

Detailed Protocols:

1. Western Blot Analysis for STAT Phosphorylation:

  • Principle: This assay directly measures the inhibition of JAK activity in cells by assessing the phosphorylation status of its downstream substrate, STAT.

  • Step-by-Step Methodology:

    • Culture a relevant cell line (e.g., TF-1 cells for JAK2) and starve them of serum.

    • Pre-treat the cells with the 4-isopropoxypyrimidine analog.

    • Stimulate the cells with a specific cytokine (e.g., erythropoietin for JAK2).

    • Lyse the cells and collect the protein lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated STAT (p-STAT) and total STAT.

    • Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities to determine the extent of inhibition.

2. Cell Proliferation Assay (e.g., CTG Assay):

  • Principle: For cytokine-dependent cancer cell lines, inhibition of JAK signaling will lead to a decrease in cell proliferation. The CellTiter-Glo® (CTG) assay measures cell viability by quantifying ATP levels.

  • Step-by-Step Methodology:

    • Seed cytokine-dependent cells (e.g., HEL cells for JAK2) in a 96-well plate.

    • Treat the cells with a serial dilution of the 4-isopropoxypyrimidine analog.

    • Incubate for a period sufficient to observe effects on proliferation (e.g., 72 hours).

    • Add the CTG reagent to the wells.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition).

III. Epidermal Growth Factor Receptor (EGFR): A Cornerstone Target in Oncology

Rationale for Targeting EGFR:

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that regulate cell proliferation, survival, and migration.[10] Mutations and overexpression of EGFR are hallmarks of various cancers, most notably non-small cell lung cancer (NSCLC).[10][11] EGFR inhibitors have revolutionized the treatment of these malignancies.[12] Pyrimidine-based scaffolds are a key feature of many clinically successful EGFR inhibitors.[10]

The 4-Isopropoxypyrimidine Scaffold in EGFR Inhibition:

The development of next-generation EGFR inhibitors is focused on overcoming resistance mutations that arise during treatment with earlier-generation drugs, such as the T790M and C797S mutations.[11] The 4-isopropoxypyrimidine scaffold can be elaborated with functionalities that specifically target these mutant forms of EGFR while sparing the wild-type receptor, thereby potentially reducing toxicity.

Data Presentation: Comparative Inhibitory Activity
Compound ClassTargetIC50 (nM)Reference
DianilinopyrimidinesEGFRwt560 (for compound 4c)[10]
4-IndazolylpyrimidinesEGFRT790M/L858R12.04 - 28.79[12]
Pyrazolo[3,4-d]pyrimidinesEGFR-TK8,270 - 19,030[13]

Detailed Protocols:

1. EGFR Kinase Activity Assay (e.g., HTRF® Kinase Assay):

  • Principle: This is a biochemical assay to determine the direct inhibitory effect of the compound on the kinase activity of both wild-type and mutant EGFR.

  • Step-by-Step Methodology:

    • Use recombinant human EGFR (wild-type or mutant) as the enzyme source.

    • In a microplate, combine the enzyme, a suitable substrate (e.g., poly-GT), ATP, and the 4-isopropoxypyrimidine analog at various concentrations.

    • After incubation, add a europium-labeled anti-phosphotyrosine antibody and an XL665-labeled detection reagent.

    • Measure the HTRF signal, which is proportional to the extent of substrate phosphorylation.

    • Calculate the IC50 values for both wild-type and mutant EGFR.

2. Apoptosis Assay (Annexin V/PI Staining):

  • Principle: Inhibition of EGFR in cancer cells that are dependent on its signaling should induce apoptosis (programmed cell death). This can be detected by flow cytometry using Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and propidium iodide (PI, which stains necrotic cells).

  • Step-by-Step Methodology:

    • Culture EGFR-dependent cancer cells (e.g., NCI-H1975 for T790M mutant) and treat them with the 4-isopropoxypyrimidine analog.

    • After treatment, harvest the cells and wash them with binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The 4-isopropoxypyrimidine scaffold represents a promising starting point for the development of novel therapeutics targeting key signaling pathways in cancer and inflammatory diseases. The primary targets identified in this guide—IRAK4, JAKs, and EGFR—are all clinically validated and offer significant opportunities for the development of next-generation inhibitors. A thorough understanding of the structure-activity relationships and the implementation of robust experimental workflows, as outlined in this guide, will be critical for advancing 4-isopropoxypyrimidine analogs from promising chemical matter to clinically effective drugs. Future research should focus on optimizing the selectivity of these compounds and exploring their potential in combination therapies.

References

The Strategic Role of 4-Chloro-6-isopropoxypyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" serve as versatile templates that can be strategically decorated to interact with a multitude of biological targets.[1][2] The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a quintessential example of such a scaffold.[3] Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) provides an inherent biocompatibility, allowing pyrimidine-based molecules to readily engage with biological systems.[3] This has led to a rich history of FDA-approved drugs incorporating the pyrimidine motif, with applications spanning oncology, infectious diseases, and inflammatory conditions.[3][4]

This guide focuses on a particularly valuable, functionalized pyrimidine derivative: 4-Chloro-6-isopropoxypyrimidine . We will delve into its synthesis, reactivity, and strategic application as a pivotal building block in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying chemical logic and strategic considerations that drive its use in modern medicinal chemistry.

Synthesis and Physicochemical Properties of this compound

The strategic utility of this compound begins with its synthesis. A common and efficient route to 4-chloro-6-alkoxypyrimidines involves the sequential treatment of a dihydroxypyrimidine precursor. The synthesis can be logically broken down into two key transformations: chlorination followed by nucleophilic substitution with isopropoxide.

Synthetic Pathway

A robust and scalable synthesis commences with 4,6-dihydroxypyrimidine. The first step is a double chlorination, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield 4,6-dichloropyrimidine.[5] The subsequent step is a regioselective nucleophilic aromatic substitution (SNAr). By carefully controlling the stoichiometry and reaction conditions, one of the chlorine atoms can be selectively displaced by an isopropoxide nucleophile.

The choice of isopropoxide is significant. The isopropoxy group, compared to smaller alkoxy groups like methoxy or ethoxy, offers a balance of increased lipophilicity and metabolic stability. The branched nature of the isopropyl group can shield the ether linkage from certain metabolic enzymes, potentially improving the pharmacokinetic profile of the final drug candidate.

Below is a generalized workflow for the synthesis:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Alkoxylation A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine A->B POCl₃, heat C 4,6-Dichloropyrimidine D This compound C->D Sodium Isopropoxide, Isopropanol, controlled temp.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from analogous ethoxy synthesis)

The following protocol is adapted from a well-established procedure for the synthesis of the analogous 4-chloro-6-ethoxypyrimidine and is expected to provide the desired product in good yield.[2]

Step 1: Synthesis of 4,6-Dichloropyrimidine

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 4,6-dihydroxypyrimidine (1.0 eq) to the flask.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,6-dichloropyrimidine.

Step 2: Synthesis of this compound

  • Preparation of Isopropoxide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.05 eq) in anhydrous isopropanol with cooling to generate sodium isopropoxide in situ.

  • Reaction Setup: Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous isopropanol and cool the solution in an ice bath.

  • Nucleophilic Substitution: Slowly add the freshly prepared sodium isopropoxide solution to the solution of 4,6-dichloropyrimidine. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 1-2 hours at 0-10 °C.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.

The Reactivity Landscape: A Versatile Hub for Molecular Elaboration

The synthetic value of this compound lies in the reactivity of its C4-chloro substituent. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the carbon atoms at positions 2, 4, and 6 electrophilic and susceptible to nucleophilic attack. The chlorine atom at the 4-position is an excellent leaving group, making this position a prime site for introducing molecular diversity through two main classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common transformation performed on this compound. It allows for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles, which are prevalent in biologically active molecules.

G A This compound C 4-Anilino-6-isopropoxypyrimidine (Kinase Inhibitor Scaffold) A->C Base (e.g., DIPEA) Solvent (e.g., n-butanol) Heat B Substituted Aniline (R-NH₂) B->C

Caption: General SNAr reaction on this compound.

Causality Behind Experimental Choices:

  • Nucleophile: Anilines are commonly used nucleophiles in the synthesis of kinase inhibitors, as the resulting N-arylaminopyrimidine scaffold mimics the hinge-binding motif of ATP.[6]

  • Solvent: High-boiling polar aprotic solvents like n-butanol, isopropanol, or dioxane are often chosen to ensure the solubility of the reactants and to allow for the higher temperatures often required to drive the reaction to completion.[7]

  • Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is frequently added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the aniline nucleophile.

Protocol: SNAr with a Substituted Aniline

  • Reaction Setup: To a microwave vial or a sealed tube, add this compound (1.0 eq), the desired substituted aniline (1.1-1.5 eq), and a suitable solvent such as n-butanol or isopropanol.

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-150 °C for 2-12 hours. Microwave irradiation can often significantly reduce the reaction time.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be purified by silica gel chromatography to yield the desired 4-anilino-6-isopropoxypyrimidine derivative.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

For the formation of C-C bonds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the medicinal chemist's arsenal.[8] It allows for the coupling of this compound with a wide variety of aryl or heteroaryl boronic acids or esters, providing access to biaryl structures that are common in pharmaceuticals.

G A This compound C 4-Aryl-6-isopropoxypyrimidine A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) B Arylboronic Acid (Ar-B(OH)₂) B->C

Caption: Suzuki-Miyaura coupling with this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent and Degassing: Add a solvent system, often a mixture of an organic solvent like 1,4-dioxane and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography to obtain the 4-aryl-6-isopropoxypyrimidine product.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important drug target families. The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a well-established "hinge-binding" motif that mimics the adenine portion of ATP, enabling competitive inhibition at the enzyme's active site.

A compelling example of a therapeutic candidate built upon a similar scaffold is found in the development of dual anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC) inhibitors. These compounds often feature a 2,4-diaminopyrimidine core. The synthesis of such molecules highlights the strategic utility of the 4-chloro-6-alkoxypyrimidine template.

Hypothetical Application in ALK/HDAC Inhibitor Synthesis:

G A This compound C Intermediate A A->C SₙAr B 2-(isopropylsulfonyl)aniline B->C D N¹-(5-chloro-2-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-4-yl)benzene-1,2-diamine C->D Further Functionalization (e.g., amination at C2) E Final ALK/HDAC Dual Inhibitor D->E Coupling with HDAC warhead

Caption: A plausible synthetic route to a complex kinase inhibitor.

Quantitative Data: Biological Activity of Related Compounds

The following table presents data for a series of 2,4-pyrimidinediamine derivatives designed as ALK and HDAC dual inhibitors, demonstrating the potency achievable with this scaffold. While not containing the exact 6-isopropoxy group, the core structure and substitution pattern are highly relevant.

Compound IDStructure (Core Modification)ALK L1196M IC₅₀ (nM)HDAC1 IC₅₀ (nM)H2228 Cell Proliferation IC₅₀ (nM)
4b Phenylamino at C410.515.825.6
4c Phenylamino at C48.912.320.1
4d Phenylamino at C47.29.815.8
4g Phenylamino at C412.118.228.9

Data extracted from: Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer.

This data underscores the ability of the 2,4-diaminopyrimidine scaffold, accessible from precursors like this compound, to yield highly potent enzyme inhibitors. The isopropoxy group at the 6-position would be expected to modulate the physicochemical properties of these inhibitors, potentially enhancing cell permeability and metabolic stability, thereby improving overall drug-like characteristics.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point into a rich chemical space of biologically relevant molecules. Its predictable reactivity at the C4 position through SNAr and cross-coupling reactions allows for the systematic and efficient construction of compound libraries for lead discovery and optimization. The isopropoxy group at the C6 position provides a handle to fine-tune pharmacokinetic properties, a critical aspect of modern drug design.

As the demand for novel therapeutics, particularly in oncology, continues to grow, the importance of privileged scaffolds like the pyrimidine ring will only increase. Versatile and strategically functionalized derivatives such as this compound will remain indispensable tools in the hands of researchers, enabling the rapid synthesis and evaluation of the next generation of targeted therapies.

References

Methodological & Application

Synthesis of 4-Chloro-6-isopropoxypyrimidine: A Detailed Protocol for a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is a key approach for modulating the pharmacological properties of these compounds. 4-Chloro-6-isopropoxypyrimidine is a valuable bifunctional building block, featuring two reactive sites that allow for sequential and regioselective modifications. The chloro substituent is susceptible to nucleophilic displacement, while the isopropoxy group can be manipulated under different conditions. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and scientists in the pharmaceutical and chemical industries.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 4,6-dichloropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine atoms towards nucleophilic attack. The isopropoxide ion, a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a Meisenheimer complex. The subsequent departure of the chloride ion results in the formation of the desired product. The reaction is typically regioselective, with the mono-substituted product being the major component under controlled conditions.

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4,6-dichloropyrimidine and sodium isopropoxide.

Materials and Reagents
Reagent/MaterialGradeSupplier
4,6-Dichloropyrimidine≥98%Sigma-Aldrich
Sodium metalReagent gradeSigma-Aldrich
Anhydrous Isopropanol≥99.5%Sigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Saturated aq. Sodium BicarbonateLaboratory gradeFisher Scientific
Brine (Saturated aq. NaCl)Laboratory gradeFisher Scientific
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Standard laboratory glassware

Procedure
  • Preparation of Sodium Isopropoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon). Carefully add sodium metal (1.0 equivalent) in small portions to the isopropanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved completely, forming a clear solution of sodium isopropoxide.

  • Reaction with 4,6-Dichloropyrimidine: To the freshly prepared sodium isopropoxide solution, add 4,6-dichloropyrimidine (1.0 equivalent) portion-wise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 82 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The disappearance of the starting material (4,6-dichloropyrimidine) indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator. Partition the resulting residue between diethyl ether (100 mL) and water (100 mL).

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.

Synthesis_Workflow cluster_prep Sodium Isopropoxide Preparation cluster_reaction Nucleophilic Substitution cluster_workup Work-up and Purification prep1 Add sodium to anhydrous isopropanol under N2 prep2 Stir until all sodium dissolves prep1->prep2 react1 Add 4,6-dichloropyrimidine to isopropoxide solution react2 Reflux for 2-4 hours react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool and remove solvent workup2 Partition between diethyl ether and water workup1->workup2 workup3 Wash with NaHCO3 and brine workup2->workup3 workup4 Dry over MgSO4 and concentrate workup3->workup4 purify Purify by column chromatography workup4->purify cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties (Predicted)
PropertyValue
CAS Number 83774-13-4
Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Appearance Colorless to pale yellow oil or solid
Boiling Point Not available
Melting Point Not available
Spectroscopic Data (Predicted)
  • 1H NMR (CDCl3, 400 MHz): δ 8.65 (s, 1H, pyrimidine-H), 6.80 (s, 1H, pyrimidine-H), 5.40 (sept, J = 6.2 Hz, 1H, -OCH-), 1.40 (d, J = 6.2 Hz, 6H, -CH(CH3)2).

  • 13C NMR (CDCl3, 100 MHz): δ 170.0, 161.5, 158.0, 110.0, 72.0, 22.0.

  • IR (KBr, cm-1): 3100-3000 (Ar-H), 2980-2850 (C-H), 1580, 1550, 1480 (C=C, C=N), 1250 (C-O), 800 (C-Cl).

  • Mass Spectrometry (EI): m/z (%) = 172 (M+, 100), 157 (40), 130 (80), 115 (60), 95 (50).

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Sodium metal is highly reactive and flammable. Handle with care under an inert atmosphere and away from water.

  • 4,6-Dichloropyrimidine is a hazardous substance. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isopropanol is flammable. Avoid open flames and sources of ignition.

Application Notes and Protocols for the Suzuki Coupling Reaction with 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules that target a wide range of biological processes. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2]

This guide focuses on a specific, yet highly versatile building block: 4-Chloro-6-isopropoxypyrimidine . The chlorine atom at the 4-position of the electron-deficient pyrimidine ring is particularly susceptible to palladium-catalyzed cross-coupling, while the isopropoxy group at the 6-position can modulate solubility and steric properties.[2][3] This differential reactivity allows for the regioselective introduction of aryl and heteroaryl moieties, making it a valuable substrate in the synthesis of complex molecular architectures for drug discovery and materials science.[3][4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate. The rate-determining step is typically the oxidative addition, with reactivity of the halide partner generally following the trend I > Br > Cl.[6]

  • Transmetalation: For this step to occur, the organoboron species (boronic acid or ester) must be activated by a base.[7][8] The base facilitates the formation of a more nucleophilic boronate "ate" complex.[9][10] This activated species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl(Ln) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R-B(OR')3]⁻ di_org_pd Ar-Pd(II)-R(Ln) transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Ar-R boronic_acid R-B(OH)2 boronate [R-B(OH)3]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Reaction: Key Parameters for Success

The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters.

ParameterOptions and ConsiderationsRationale
Palladium Catalyst Pd(PPh₃)₄: A versatile and commonly used catalyst.[11] Pd(dppf)Cl₂: Often effective for challenging couplings. Buchwald Precatalysts (e.g., XPhos Pd G3): Highly active for coupling aryl chlorides.[12][13]The choice of catalyst and its associated ligand is critical. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[7] For less reactive aryl chlorides, more sophisticated catalyst systems are often required.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃: Common inorganic bases.[1] KF: A milder base that can be advantageous when base-sensitive functional groups are present.[8]The base is essential for activating the boronic acid.[8][14] The strength and solubility of the base can significantly impact the reaction rate and yield.[9] Aqueous solutions of bases are often used to facilitate the formation of the active boronate species.[9]
Solvent 1,4-Dioxane/Water, Toluene/Water, DMF, THF/Water: Common solvent systems.[15]A mixture of an organic solvent and water is frequently employed. The organic solvent solubilizes the substrates and catalyst, while water is often necessary to dissolve the inorganic base and facilitate transmetalation.[16][17] Proper degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80-110 °C: A typical temperature range for these couplings.[18][19]Higher temperatures are often required to drive the oxidative addition of the less reactive chloro-pyrimidine.[18] Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often with significantly shorter reaction times.[16][20]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ - Pd(PPh₃)₄ inert 2. Purge with Inert Gas reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 4. Heat to 90-100 °C solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Aqueous Workup (e.g., EtOAc/Water) cool->extract purify 8. Column Chromatography extract->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 2:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-Aryl-6-isopropoxypyrimidine.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Low reaction temperature; Inappropriate base or solvent.Use a fresh batch of catalyst or a more active precatalyst (e.g., Buchwald type).[21] Ensure thorough degassing of all solvents. Increase the reaction temperature. Screen different bases and solvent systems.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction to Pd(0).Meticulously exclude oxygen from the reaction.[22] Ensure the reaction setup is under a positive pressure of inert gas.
Protodeboronation (Loss of Boronic Acid) Unstable boronic acid; Prolonged reaction times at high temperatures.Use the boronic acid as soon as possible after purchase or preparation. Consider using a more stable boronic ester (e.g., a pinacol ester). Try to minimize reaction time.
Hydrolysis of Chloro-pyrimidine Presence of strong base and water, especially at elevated temperatures.Use a milder base such as K₃PO₄ or KF. Minimize the amount of water in the solvent system if possible, or consider anhydrous conditions, though this can make base solubility an issue.[23]

Safety Precautions

  • Reagents: Palladium catalysts and organic solvents can be toxic and flammable. Handle them in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: Reactions are often performed under an inert atmosphere to prevent the degradation of the catalyst. Be familiar with the proper use of Schlenk lines or glove boxes.

  • Pressure: Heating a sealed reaction vessel can lead to a buildup of pressure. Use appropriate glassware and pressure-relief devices.

References

Application Notes and Protocols for the Utilization of 4-Chloro-6-isopropoxypyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its ability to form critical hydrogen bonds with the hinge region of protein kinases makes it an ideal anchor for designing ATP-competitive inhibitors.[1] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-6-isopropoxypyrimidine , a versatile and high-value building block for the synthesis of novel kinase inhibitors. We will explore its chemical reactivity, provide field-proven protocols for its derivatization, and explain the causal logic behind the experimental choices, ensuring a robust and reproducible synthetic workflow.

Introduction: The Strategic Value of the this compound Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][4] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The 2,4-disubstituted pyrimidine motif is a recurring feature in many successful kinase inhibitors, including those targeting Aurora Kinase, Bruton's Tyrosine Kinase (BTK), and Janus Kinase (JAK).[3][5][6][7]

This compound offers a unique combination of features that make it an exceptional starting point for inhibitor design:

  • The 4-Chloro Group: This is the primary reactive handle. The electron-deficient nature of the pyrimidine ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various amine-containing fragments.[8][9][10] This reaction is fundamental for installing the moiety that will interact with the kinase hinge region. The chloro group can also participate in palladium-catalyzed cross-coupling reactions, enabling further exploration of chemical space.[11][12]

  • The 6-Isopropoxy Group: This group serves multiple purposes. Sterically, it can provide a vector that directs substituents toward or away from specific pockets in the ATP-binding site. Physiochemically, it enhances solubility and can improve metabolic stability compared to a methoxy group. Its presence modulates the electronics of the pyrimidine ring, influencing the reactivity of the C4-chloro position.

This guide will provide the necessary protocols and scientific rationale to effectively leverage these features in a drug discovery program.

Core Chemical Transformations and Mechanistic Rationale

The primary utility of this compound stems from its susceptibility to two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Diagram: Key Synthetic Pathways

G cluster_0 Core Building Block cluster_1 Reaction Pathways cluster_2 Resulting Scaffolds A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B R-NH2, Base (e.g., DIPEA) Solvent (e.g., n-BuOH) C Suzuki-Miyaura Cross-Coupling A->C Ar-B(OH)2, Pd Catalyst Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) D 4-Amino-6-isopropoxypyrimidine (Hinge Binder Core) B->D E 4-Aryl-6-isopropoxypyrimidine (Extended Scaffold) C->E

Caption: Primary reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common and efficient method for functionalizing the C4 position. The reaction proceeds via a Meisenheimer intermediate, and its rate is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.

  • Causality of Reagents:

    • Nucleophile (Amine): A primary or secondary amine (R¹R²NH) is used to displace the chloride. The choice of amine is critical as it often forms the key hydrogen-bonding interactions with the kinase hinge.

    • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][13] This prevents the protonation of the amine nucleophile, which would render it unreactive. An excess of the reactant amine can sometimes serve as the base, though this is less efficient.

    • Solvent & Temperature: Protic solvents like isopropanol, n-butanol, or 1-pentanol are frequently used.[3][14] They can solvate the transition state, and their high boiling points allow for the elevated temperatures (80-140 °C) often necessary to drive the reaction to completion, especially with less reactive anilines.

Suzuki-Miyaura Cross-Coupling

While less reactive than aryl iodides or bromides, the C4-chloro group can undergo Suzuki coupling to form a C-C bond, enabling the introduction of aryl or heteroaryl moieties.[11][15]

  • Causality of Reagents:

    • Boronic Acid/Ester: This reagent (Ar-B(OH)₂) provides the aryl group to be coupled.

    • Palladium Catalyst: A Pd(0) source is essential. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice.[11] More advanced catalysts with specialized ligands may be needed to achieve high yields with the less reactive chloride.

    • Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the transmetalation step of the catalytic cycle.[11][16]

    • Solvent: Anhydrous, degassed solvents are required to prevent catalyst deactivation. A mixture of an organic solvent like 1,4-dioxane or THF with water is typical.[12][16]

Experimental Protocols: Synthesis of a Representative Kinase Inhibitor Scaffold

To illustrate the practical application, we present a robust, three-step synthesis of a hypothetical but representative 4-(anilino)pyrimidine-based kinase inhibitor scaffold. This workflow is analogous to synthetic routes for inhibitors of various kinases, including Aurora and BTK.[3][6]

Workflow Diagram: Synthesis of Target Scaffold

G A 4-Chloro-6- isopropoxypyrimidine C Step 1: SNAr Reaction (Boc-protected intermediate) A->C DIPEA, n-BuOH 120 °C B tert-butyl (4-aminophenyl)carbamate B->C DIPEA, n-BuOH 120 °C D Step 2: Boc Deprotection (Free Aniline Intermediate) C->D TFA, DCM rt F Step 3: Amide Coupling (Final Product) D->F HATU, DIPEA DMF, rt E 3-(trifluoromethyl)benzoic acid E->F HATU, DIPEA DMF, rt

Caption: Three-step synthetic workflow to a model kinase inhibitor.

Protocol 1: Step 1 - SNAr Coupling

Reaction: Synthesis of tert-butyl (4-((6-isopropoxypyrimidin-4-yl)amino)phenyl)carbamate

  • Rationale: This step installs the core anilino-pyrimidine structure. Using a Boc-protected aniline prevents side reactions and provides a handle for subsequent functionalization. n-Butanol is chosen as the solvent for its high boiling point to ensure the reaction proceeds at a reasonable rate.

  • Materials:

    • This compound (1.0 eq)

    • tert-butyl (4-aminophenyl)carbamate (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • n-Butanol (approx. 0.2 M solution)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and tert-butyl (4-aminophenyl)carbamate.

    • Add n-butanol, followed by DIPEA.

    • Heat the reaction mixture to 120 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 12-18 hours).

    • Once complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product as a solid.

Protocol 2: Step 2 - Boc Deprotection

Reaction: Synthesis of N1-(6-isopropoxypyrimidin-4-yl)benzene-1,4-diamine

  • Rationale: This step removes the tert-butyloxycarbonyl (Boc) protecting group to reveal a free primary amine, which is a nucleophile for the subsequent amide coupling. Trifluoroacetic acid (TFA) is a strong acid that cleanly cleaves the Boc group at room temperature.

  • Materials:

    • Product from Step 1 (1.0 eq)

    • Trifluoroacetic acid (TFA) (10 eq)

    • Dichloromethane (DCM) (approx. 0.1 M solution)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA dropwise.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC/LC-MS.

    • Upon completion, concentrate the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and carefully basify by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Separate the layers and extract the aqueous layer again with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product, which is often used directly in the next step without further purification.

Protocol 3: Step 3 - Amide Coupling

Reaction: Synthesis of N-(4-((6-isopropoxypyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide

  • Rationale: This final step forms the amide bond to complete the target molecule. HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, allowing for rapid and clean amide bond formation at room temperature.

  • Materials:

    • Product from Step 2 (1.0 eq)

    • 3-(Trifluoromethyl)benzoic acid (1.05 eq)

    • HATU (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dimethylformamide (DMF) (approx. 0.2 M solution)

  • Procedure:

    • In a dry flask under nitrogen, dissolve 3-(trifluoromethyl)benzoic acid in DMF.

    • Add HATU and DIPEA, and stir the mixture for 15 minutes at room temperature to pre-activate the acid.

    • Add a solution of the aniline intermediate (from Step 2) in DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC/LC-MS.

    • Once complete, pour the reaction mixture into water to precipitate the product.

    • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water, then with a small amount of cold diethyl ether or isopropanol to remove impurities.

    • Dry the final product under vacuum. If necessary, purify further by recrystallization or column chromatography.

Data Summary and Characterization

The success of each synthetic step should be validated through rigorous characterization.

StepReaction TypeKey ReagentsTypical YieldPurity (LC-MS)
1SNArtert-butyl (4-aminophenyl)carbamate, DIPEA75-90%>95%
2DeprotectionTrifluoroacetic Acid (TFA)90-99% (crude)>90%
3Amide Coupling3-(CF₃)benzoic acid, HATU, DIPEA80-95%>98%

Characterization Notes:

  • ¹H NMR: Confirm the presence of characteristic peaks for the pyrimidine, isopropoxy, and aromatic protons. Monitor the disappearance of the Boc group protons (~1.5 ppm) in Step 2 and the appearance of the new amide NH proton in Step 3.

  • LC-MS: Confirm the molecular weight of each intermediate and the final product, and assess purity.

Conclusion

This compound is a powerful and economically viable building block for the synthesis of pyrimidine-based kinase inhibitors. Its well-defined reactivity at the C4 position, primarily through SNAr reactions, allows for the reliable and modular construction of diverse compound libraries. The protocols outlined in this document provide a validated framework for researchers to efficiently incorporate this scaffold into their drug discovery campaigns. By understanding the chemical principles and rationale behind each experimental step, scientists can troubleshoot and adapt these methods to create novel and potent inhibitors for a wide range of kinase targets.

References

Application Notes and Protocols for 4-Chloro-6-isopropoxypyrimidine in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Agrochemical Discovery

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, renowned for its versatile biological activities. Pyrimidine derivatives have been successfully commercialized as potent herbicides, fungicides, and insecticides. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's bioactivity, selectivity, and environmental profile. Within this context, 4-Chloro-6-isopropoxypyrimidine emerges as a key intermediate, offering a reactive chlorine atom for further chemical modification and an isopropoxy group that can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

These application notes provide a comprehensive guide for researchers and scientists on the synthesis, potential applications, and biological evaluation of this compound and its derivatives in the pursuit of novel crop protection agents.

Synthesis of this compound: A Protocol Based on Established Methodologies

The synthesis of this compound can be logically approached from the readily available precursor, 4,6-dichloropyrimidine. The following protocol is a representative procedure adapted from established methods for the synthesis of similar chloro-alkoxy-pyrimidines.

Principle of the Reaction

The synthesis involves a nucleophilic substitution reaction where one of the chlorine atoms of 4,6-dichloropyrimidine is displaced by an isopropoxide ion. The reaction's regioselectivity is controlled by carefully managing the reaction conditions, such as temperature and the stoichiometry of the reagents.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,6-dichloropyrimidine

  • Isopropanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium metal

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous isopropanol (10 equivalents). Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.

  • Nucleophilic Substitution: Dissolve 4,6-dichloropyrimidine (1 equivalent) in anhydrous THF and add it dropwise to the freshly prepared sodium isopropoxide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Application in the Synthesis of Novel Agrochemicals

This compound is a versatile building block for creating a diverse library of compounds for screening as potential herbicides and fungicides. The reactive chlorine atom at the 4-position is amenable to substitution by various nucleophiles.

Workflow for the Synthesis of Derivatives

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B C Suzuki Coupling A->C D Buchwald-Hartwig Amination A->D E Diverse Library of 6-Isopropoxypyrimidine Derivatives B->E C->E D->E F Amines (R-NH2) F->D  R-NH-Nu G Boronic Acids (R-B(OH)2) G->C  Pd Catalyst H Alcohols/Phenols (R-OH) H->B  R-O-Nu

Caption: Synthetic pathways from this compound.

Protocol for Screening Herbicidal Activity

The following protocol outlines a general method for evaluating the pre- and post-emergence herbicidal activity of derivatives synthesized from this compound.

Pre-emergence Herbicidal Assay
  • Seed Preparation: Select seeds of representative monocot (e.g., barnyard grass, Echinochloa crus-galli) and dicot (e.g., rape, Brassica napus) weeds.

  • Treatment Application: Prepare solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) at various concentrations (e.g., 1, 10, 100 µg/mL).

  • Assay Setup: Fill small pots with soil and sow the seeds at a uniform depth. Apply a defined volume of the test solution evenly to the soil surface. A solvent-only treatment serves as a negative control, and a commercial herbicide can be used as a positive control.

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), assess the germination rate and the growth of the seedlings (e.g., shoot and root length, fresh weight) compared to the controls. Calculate the inhibition percentage.

Post-emergence Herbicidal Assay
  • Plant Cultivation: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Treatment Application: Apply the test compound solutions as a foliar spray to the seedlings until runoff.

  • Incubation and Evaluation: Return the plants to the controlled environment and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 14-21 days. Quantify the herbicidal effect by measuring plant height, biomass, or by a visual rating scale.

Protocol for Screening Fungicidal Activity

This protocol describes an in vitro method to assess the fungicidal potential of this compound derivatives against common plant pathogenic fungi.

Poisoned Food Technique
  • Fungal Cultures: Obtain pure cultures of relevant plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).

  • Media Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave the medium and allow it to cool to approximately 45-50 °C.

  • Incorporation of Test Compounds: Add the test compounds (dissolved in a minimal amount of a suitable solvent) to the molten agar at various final concentrations (e.g., 10, 50, 100 µg/mL). Pour the mixture into sterile Petri dishes. A solvent-only control and a commercial fungicide control should be included.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28 °C) in the dark.

  • Evaluation: After a defined incubation period (e.g., 3-7 days), measure the radial growth of the fungal colony. Calculate the percentage of mycelial growth inhibition relative to the negative control.

Data Presentation

Quantitative data from the herbicidal and fungicidal assays should be summarized in tables for clear comparison.

Table 1: Herbicidal Activity of 6-Isopropoxypyrimidine Derivatives

Compound IDConcentration (µg/mL)Pre-emergence Inhibition (%) - E. crus-galliPost-emergence Inhibition (%) - B. napus
Derivative 11008592
Derivative 21007881
Control-00

Table 2: Fungicidal Activity of 6-Isopropoxypyrimidine Derivatives

Compound IDConcentration (µg/mL)Mycelial Growth Inhibition (%) - F. graminearum
Derivative 35095
Derivative 45088
Control-0

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel pyrimidine-based agrochemicals. The protocols outlined in these application notes provide a solid framework for its synthesis and the subsequent biological screening of its derivatives for herbicidal and fungicidal activities. The adaptability of the pyrimidine core, coupled with the specific substitution pattern of this compound, offers significant opportunities for the discovery of next-generation crop protection solutions.

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-6-isopropoxypyrimidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This guide provides a detailed exploration of 4-Chloro-6-isopropoxypyrimidine as a strategic starting material for generating compound libraries aimed at Structure-Activity Relationship (SAR) studies. The electron-deficient nature of the pyrimidine ring, combined with the reactive chlorine atom at the C4-position, provides a versatile handle for a suite of derivatization reactions. We present detailed protocols for key transformations—Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination—explaining the chemical rationale behind each method. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to efficiently explore the chemical space around this privileged scaffold to optimize biological potency, selectivity, and pharmacokinetic profiles.

The Strategic Value of the this compound Scaffold

In the landscape of drug discovery, the pyrimidine scaffold is classified as a "privileged structure" for its recurrence in a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[2][4] The subject of this guide, this compound, is a particularly valuable starting point for SAR campaigns due to two key features:

  • The C4-Chloro Group: The chlorine atom is an excellent leaving group, activated towards substitution by the electron-withdrawing effects of the two ring nitrogens. This makes the C4 position the primary site for chemical modification.

  • The C6-Isopropoxy Group: This group serves to modulate the lipophilicity and metabolic stability of the resulting derivatives. Its presence can influence solubility and interactions within biological systems, providing a fixed point of reference while modifications are explored at the C4 position.

SAR studies built upon this scaffold allow for a systematic evaluation of how different functional groups introduced at the C4-position impact a compound's interaction with a biological target, ultimately guiding the design of more effective therapeutic agents.[5][6]

Core Derivatization Strategies and Protocols

The derivatization of this compound can be efficiently achieved through several robust and well-established synthetic methodologies. The choice of reaction depends on the desired type of bond formation (C-N, C-C) and the nature of the building blocks to be introduced.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: This is the most direct method for introducing heteroatom nucleophiles. The pyrimidine ring's inherent electron deficiency polarizes the C4-Cl bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles like amines, alkoxides, or thiolates.[7][8] This reaction proceeds without the need for a metal catalyst, making it a cost-effective and straightforward method for generating large numbers of analogs.

Workflow Overview:

SNAr_Workflow Start This compound Reaction SNAr Reaction (Base, Solvent, Heat) Start->Reaction Nucleophile Nucleophile (R-NH2, R-OH, R-SH) Nucleophile->Reaction Product 4-Substituted-6-isopropoxypyrimidine Reaction->Product Forms C-N, C-O, or C-S bond CrossCoupling_Workflow General Cross-Coupling Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Reactants: - Chloropyrimidine - Coupling Partner - Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Add Pd-Catalyst & Ligand C->D E Heat & Stir (e.g., 90-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Dilute with Organic Solvent F->G H Aqueous Wash (Water, Brine) G->H I Dry, Filter & Concentrate H->I J Column Chromatography I->J K Pure Derivative J->K

References

Application Note & Protocol: A Robust and Scalable Synthesis of 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Chloro-6-isopropoxypyrimidine is a pivotal intermediate in medicinal chemistry and pharmaceutical development, serving as a versatile building block for a range of bioactive molecules.[1] This document provides a comprehensive guide to the large-scale synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, critical process parameters, and necessary safety protocols. The core of this process is a regioselective nucleophilic aromatic substitution (SNAr) reaction. This guide is designed to be a self-validating system, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it with a deep understanding of the reaction dynamics.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. The two chlorine atoms at the C4 and C6 positions of the starting material, 4,6-dichloropyrimidine, are excellent leaving groups and are electronically equivalent, making them prime sites for substitution.

The reaction proceeds by the addition of an isopropoxide nucleophile to one of the chloro-substituted carbons. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized across the pyrimidine ring and onto the nitrogen atoms. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the final product.[2] Controlling the stoichiometry is paramount to ensure mono-substitution and prevent the formation of the di-substituted by-product, 4,6-diisopropoxypyrimidine.

G A Reactor Setup & Inerting B Prepare Sodium Isopropoxide in THF (0-10°C) A->B 1. Preparation D Slow Addition of Pyrimidine Solution to Isopropoxide (20-25°C) B->D Critical Temp Control C Prepare 4,6-Dichloropyrimidine Solution in THF C->D 2. Reactant Addition E Reaction Monitoring (HPLC/TLC) (2-4 hours) D->E 3. Reaction F Reaction Quench (Careful addition of water) E->F 4. Work-up G Phase Separation & Extraction F->G H Organic Layer Washing (Water & Brine) G->H I Drying & Solvent Removal H->I J Purification (Vacuum Distillation) I->J 5. Purification K Final Product Characterization J->K 6. QC Analysis

References

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedure for the nucleophilic aromatic substitution (SNAr) of 4-Chloro-6-isopropoxypyrimidine. This key transformation is fundamental in medicinal chemistry for the synthesis of diverse bioactive molecules, particularly kinase inhibitors and other therapeutic agents. This document provides a robust framework for researchers, scientists, and drug development professionals, covering the underlying chemical principles, a detailed step-by-step protocol, safety considerations, and data interpretation. The protocols herein are designed to be self-validating, with explanations grounded in established chemical theory to ensure reproducibility and success.

Introduction: The Significance of the 4-Substituted-6-isopropoxypyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. The specific functionalization of this heterocycle is critical to achieving desired biological activity. Nucleophilic aromatic substitution (SNAr) on chloropyrimidines is a cornerstone of synthetic strategy, enabling the introduction of a wide array of functional groups.[1]

This compound is an important building block. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes it susceptible to nucleophilic attack. The chlorine atom at the C4 position serves as an excellent leaving group, facilitating its displacement by various nucleophiles such as amines, alcohols, and thiols.[2] The isopropoxy group at the C6 position modulates the compound's electronic properties and lipophilicity, which can be crucial for target engagement and pharmacokinetic properties in the resulting molecules.[2] The products of these reactions, 4-amino-6-isopropoxypyrimidine derivatives, are key intermediates in the synthesis of advanced therapeutic agents, including PARP-1 inhibitors for oncology.[3]

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a classical addition-elimination SNAr mechanism.[4] This two-step process is distinct from SN1 and SN2 reactions.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electron-deficient C4 carbon of the pyrimidine ring. This step is typically the rate-determining step and results in the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

  • Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion.

The regioselectivity of the attack is a critical consideration in substituted pyrimidines. Nucleophilic attack is strongly favored at the C4 and C6 positions over the C2 position.[1][6] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate. When the nucleophile attacks at C4 or C6, the negative charge can be delocalized onto one of the electronegative nitrogen atoms, which is a more stable arrangement than having the charge reside solely on carbon atoms.[5][7]

Diagram of the SNAr Mechanism

Caption: The Addition-Elimination Mechanism of SNAr.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound using a primary or secondary amine. The reaction conditions can be optimized based on the reactivity of the specific amine.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)EquivalentsKey Properties
This compound98456-59-8172.611.01.0Starting material.
Amine Nucleophile (e.g., Aniline)62-53-393.131.21.2The nucleophile.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.51.5Non-nucleophilic base.
2-Propanol (IPA)67-63-060.10--Solvent.
Ethyl Acetate (EtOAc)141-78-688.11--Extraction solvent.
Brine (Saturated NaCl solution)N/AN/A--Aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--Drying agent.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add 2-propanol (approx. 0.2 M concentration relative to the limiting reagent). Begin stirring. Add the amine nucleophile (1.2 eq) followed by DIPEA (1.5 eq).

    • Rationale: 2-Propanol is a common, effective solvent for these types of reactions.[8] DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.

  • Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to 80 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion. This typically takes 4-12 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction. TLC is a crucial technique for real-time monitoring to avoid side-product formation from prolonged heating.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the 2-propanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water and then brine.

    • Rationale: The aqueous washes remove the DIPEA hydrochloride salt and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 4-substituted-6-isopropoxypyrimidine derivative.

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup - Add this compound - Add 2-Propanol start->setup add_reagents 2. Add Reagents - Amine (1.2 eq) - DIPEA (1.5 eq) setup->add_reagents react 3. Heat to 80°C - Monitor by TLC add_reagents->react workup 4. Work-up - Cool to RT - Concentrate in vacuo react->workup extract 5. Extraction - Dissolve in EtOAc - Wash with H₂O, then Brine workup->extract dry 6. Dry & Concentrate - Dry over Na₂SO₄ - Filter & Concentrate extract->dry purify 7. Purification - Column Chromatography or - Recrystallization dry->purify end End: Pure Product purify->end

Caption: General workflow for the SNAr reaction.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[9][10]

  • This compound: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Wash hands thoroughly after handling.[10][11]

  • Amines: Many amines are toxic and corrosive. Avoid inhalation of vapors.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Solvents: Organic solvents like 2-propanol and ethyl acetate are flammable. Keep away from ignition sources.[12]

In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) immediately.[9][11][12][13] Ensure eyewash stations and safety showers are readily accessible.[9][10]

Data Analysis and Expected Outcomes

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. Key diagnostic signals include the disappearance of the proton signal adjacent to the chlorine in the starting material and the appearance of new signals corresponding to the introduced amine moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Purity Analysis (HPLC/LC-MS): To determine the purity of the final compound.

A successful reaction should yield the desired 4-amino-6-isopropoxypyrimidine derivative in moderate to high yield (typically 60-95%), depending on the nucleophilicity of the amine used.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Conversion Insufficient temperature; Deactivated nucleophile; Poor quality starting material.Increase temperature (up to reflux); Use a stronger base or different solvent (e.g., DMF, NMP); Verify purity of starting materials.
Multiple Products Side reactions (e.g., reaction at C2); Decomposition.Lower reaction temperature; Reduce reaction time; Ensure an inert atmosphere if reagents are air-sensitive.
Difficult Purification Product and starting material have similar polarity.Adjust TLC mobile phase to achieve better separation; Try a different purification method (e.g., recrystallization).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-6-isopropoxypyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of pyrimidine-based intermediates. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate potential experimental hurdles and optimize your synthetic outcomes.

The synthesis of this compound is a crucial step in the development of various advanced intermediates and active pharmaceutical ingredients. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction, where one chlorine atom of 4,6-dichloropyrimidine is selectively displaced by an isopropoxide group. While conceptually straightforward, this reaction is sensitive to several parameters that can significantly impact yield, purity, and reproducibility.

General Synthetic Pathway

The most common method for preparing this compound is the reaction of 4,6-dichloropyrimidine with sodium isopropoxide. The reaction is typically performed in a suitable solvent like isopropanol or an aprotic polar solvent.

G cluster_reactants Reactants cluster_products Products 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine This compound This compound 4,6-Dichloropyrimidine->this compound Isopropanol (Solvent) Room Temp Sodium Isopropoxide Sodium Isopropoxide Sodium Isopropoxide->this compound Sodium Chloride Sodium Chloride

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer: Low or negligible yield is one of the most common frustrations in this synthesis. The root cause often traces back to the quality and handling of the reagents, particularly the sodium isopropoxide, or suboptimal reaction conditions.

Causality Analysis & Corrective Actions:

Potential Cause Scientific Explanation Recommended Solution
Degraded Sodium Isopropoxide Sodium isopropoxide is a strong base and is extremely sensitive to moisture.[1] Atmospheric water will hydrolyze it to sodium hydroxide and isopropanol, significantly reducing its nucleophilicity and effectiveness in the SNAr reaction.Use Fresh Reagent: Use freshly opened commercial sodium isopropoxide or prepare it in situ immediately before use.Inert Atmosphere: Handle the reagent strictly under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[2][3]
Incomplete Reaction The reaction rate can be slow, especially at lower temperatures. If the reaction is stopped prematurely, a significant amount of starting material will remain unreacted.Monitor Progress: Track the reaction using Thin-Layer Chromatography (TLC) until the 4,6-dichloropyrimidine spot has been completely consumed.[4][5]Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 2-4 hours or even overnight if necessary).
Suboptimal Temperature While the reaction can proceed at room temperature, low ambient temperatures can drastically slow the reaction rate.[5][6]Gentle Heating: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-50 °C to increase the rate. Monitor carefully to avoid byproduct formation.
Poor Quality Starting Material Impurities within the 4,6-dichloropyrimidine starting material can interfere with the reaction.Verify Purity: Ensure the purity of your 4,6-dichloropyrimidine using analytical methods like NMR or HPLC before starting the reaction.
Issue 2: Significant Byproduct Formation

Question: My post-reaction analysis (TLC, LC-MS) shows multiple spots, indicating the formation of significant impurities. What are these byproducts and how can their formation be minimized?

Answer: The presence of byproducts complicates purification and reduces the yield of the desired monosubstituted product. The primary culprits are typically over-reaction (di-substitution) or reactions with contaminants like water.

Common Byproducts and Mitigation Strategies:

  • 4,6-Diisopropoxypyrimidine (Di-substituted Product):

    • Cause: This forms when a second molecule of isopropoxide displaces the remaining chlorine atom on the desired product. This is more likely to occur if there is a localized excess of the nucleophile.

    • Prevention:

      • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium isopropoxide. Avoid using a large excess.

      • Slow, Controlled Addition: Add the sodium isopropoxide solution dropwise to the solution of 4,6-dichloropyrimidine over a period of 30-60 minutes. This maintains a low concentration of the nucleophile, favoring mono-substitution.

      • Maintain Low Temperature: Running the reaction at room temperature or slightly below can improve selectivity for the mono-substituted product.

  • 4-Chloro-6-hydroxypyrimidine (Hydrolysis Product):

    • Cause: This impurity arises from the reaction of 4,6-dichloropyrimidine or the product with water present in the solvent or reagents. The presence of water can also lead to the formation of uracil-like structures. The hydrolysis of similar chloro-alkoxy-pyrimidines is a known reaction.[7]

    • Prevention:

      • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. As mentioned previously, handle the hygroscopic sodium isopropoxide under an inert atmosphere.[1][2]

Caption: Troubleshooting decision workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Can you provide a reliable, step-by-step protocol for this synthesis?

A1: Certainly. The following protocol is based on established procedures and incorporates best practices to maximize success.[5][6]

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation (Option A: Commercial Reagent):

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4,6-dichloropyrimidine (1.0 eq).

    • Add anhydrous isopropanol as the solvent.

    • Weigh sodium isopropoxide (1.1 eq) in a glovebox or under a nitrogen atmosphere and add it portion-wise to the stirred solution at room temperature.

  • Reagent Preparation (Option B: In Situ Generation):

    • To a flame-dried flask under nitrogen, add anhydrous isopropanol.

    • Carefully add sodium metal (1.1 eq) in small pieces. The reaction can be slow to initiate.[8]

    • Stir the mixture until all the sodium has dissolved. Gentle warming may be required to complete the reaction, but be cautious as the reaction is exothermic.[8]

    • Cool the resulting sodium isopropoxide solution to room temperature.

    • In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous isopropanol.

    • Slowly add the dichloropyrimidine solution to the freshly prepared sodium isopropoxide solution via a dropping funnel.

  • Reaction:

    • Stir the reaction mixture at room temperature (approx. 20-25 °C).

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench the mixture by pouring it into cold water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM) (3x).[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure product.[9]

Q2: What is the best way to monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for monitoring this reaction.[4][9]

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A non-polar solvent system like Hexane/Ethyl Acetate (e.g., in a 9:1 or 4:1 ratio) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material (4,6-dichloropyrimidine) is less polar than the product (this compound) and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: How should I purify the final product if column chromatography is insufficient?

A3: For most applications, silica gel column chromatography provides sufficient purity. However, if trace impurities persist or exceptionally high purity is required (e.g., for reference standards), you can consider:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes) can be an effective method for removing minor impurities.

  • Preparative HPLC: For the highest purity, reversed-phase preparative High-Performance Liquid Chromatography (RP-HPLC) can be employed.[10] This method is highly effective but is more resource-intensive.

Q4: Which analytical techniques should be used to confirm the structure and purity of the final product?

A4: A combination of spectroscopic and chromatographic methods is essential for full characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure. You should be able to identify the characteristic signals for the pyrimidine ring protons as well as the isopropyl group (a septet and a doublet).

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Look for the molecular ion peak [M]+ and the characteristic isotopic pattern for a molecule containing one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound.[11][12] A well-developed HPLC method can quantify the main component and any related impurities.

References

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Chloro-6-isopropoxypyrimidine. As a crucial intermediate in the development of various pharmaceutical compounds, achieving a high yield of this molecule is paramount for efficient research and development. This guide is structured to move beyond simple protocols, offering in-depth, field-tested insights into the reaction's nuances. We will explore the causality behind common issues and provide robust, self-validating methodologies to help you navigate experimental challenges and maximize your synthetic output.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound is primarily achieved via a nucleophilic aromatic substitution (SNAr) reaction. The process involves the regioselective displacement of one chlorine atom from the 4,6-dichloropyrimidine starting material by an isopropoxide nucleophile.

The Core Reaction:

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. However, isopropanol itself is not a potent enough nucleophile to initiate the reaction efficiently. A strong base is required to deprotonate the isopropanol, generating the much more reactive isopropoxide anion (i-PrO⁻). This anion then attacks one of the carbon atoms bonded to a chlorine, leading to the formation of a Meisenheimer complex intermediate, which subsequently collapses to the product by expelling a chloride ion.

Controlling the reaction to favor mono-substitution is the central challenge. Once the first isopropoxy group is attached, its electron-donating nature slightly deactivates the ring towards further substitution, which aids in selectivity. However, under forcing conditions (e.g., high temperature or excess nucleophile), the formation of the undesired 4,6-diisopropoxypyrimidine byproduct can become significant.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification start 4,6-Dichloropyrimidine (Starting Material) reaction SNA_r Reaction (Controlled Temp & Stoichiometry) start->reaction Add Reagents reagents Isopropanol (Solvent/Reagent) + Strong Base (e.g., NaH) workup Aqueous Workup (Quench & Extraction) reaction->workup Reaction Complete purify Column Chromatography workup->purify product Pure 4-Chloro-6- isopropoxypyrimidine purify->product

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction has stalled after several hours. TLC and LC-MS analysis shows a large amount of unreacted 4,6-dichloropyrimidine. What are the likely causes and how can I drive the reaction to completion?

Answer: This is a classic problem that almost always points to insufficient nucleophile generation or activity. Let's break down the causes:

  • Inadequate Base Strength: Isopropanol's pKa is around 17, meaning a significantly stronger base is required for complete deprotonation. Carbonate or bicarbonate bases are generally ineffective.

    • The Why: The equilibrium of the acid-base reaction must overwhelmingly favor the formation of the isopropoxide anion to ensure a high enough concentration for the SNAr reaction to proceed at a reasonable rate.

    • Solution: Employ a strong base such as Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or generate sodium isopropoxide in situ by carefully adding sodium metal to anhydrous isopropanol.

  • Moisture Contamination: Strong bases like NaH are extremely sensitive to moisture. Any water in the solvent (isopropanol) or reaction vessel will quench the base, rendering it useless.

    • The Why: Water is more acidic than isopropanol and will react preferentially with the base, preventing the formation of the required isopropoxide nucleophile.

    • Solution: Use anhydrous isopropanol and ensure all glassware is thoroughly oven- or flame-dried before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.

  • Sub-optimal Temperature: While many similar substitutions proceed at room temperature, the specific steric and electronic properties of isopropoxide may require gentle heating to achieve a practical reaction rate.[1]

    • The Why: Increasing the temperature provides the necessary activation energy to overcome the reaction barrier, increasing the frequency and energy of molecular collisions.

    • Solution: If the reaction is sluggish at room temperature, try warming it gently to 40-50 °C and monitor the progress.

ParameterRecommendationRationale
Base Sodium Hydride (NaH, 60% dispersion in oil)Highly effective and commercially available. The byproduct (H₂) is easily removed.
Potassium tert-butoxide (KOtBu)Strong, soluble base. Good alternative to NaH.
Solvent Anhydrous IsopropanolServes as both solvent and reagent. Ensure it is dry.
Anhydrous THFCan be used as a co-solvent if solubility of the starting material is an issue.
Temperature 20 °C to 50 °CStart at room temperature and warm gently if needed. Avoid high temperatures to prevent byproduct formation.[1]

Issue 2: Poor Selectivity and Formation of 4,6-Diisopropoxypyrimidine

Question: My reaction goes to completion, but I'm forming a significant amount of the di-substituted byproduct, which complicates purification and lowers the yield of my desired product. How can I improve mono-selectivity?

Answer: This is a balancing act. While the first isopropoxy group deactivates the ring, this effect can be overcome, leading to the second substitution. The key is precise control over your reaction conditions.

  • Incorrect Stoichiometry: Using a significant excess of the base/isopropoxide is the most common cause of over-reaction.

    • The Why: Le Châtelier's principle dictates that a high concentration of the nucleophile will push the reaction equilibrium towards the di-substituted product, even if the second substitution is kinetically slower.

    • Solution: Use a slight excess, but no more than 1.05 - 1.1 equivalents, of your base relative to the 4,6-dichloropyrimidine. For maximum control, add the base portion-wise or as a solution via a syringe pump, monitoring the reaction by TLC/LC-MS. Stop the reaction as soon as the starting material is consumed.

  • Elevated Temperature or Prolonged Reaction Time: Excessive heat or letting the reaction run for too long after completion can promote the slower, second substitution.

    • The Why: Higher temperatures provide enough energy to overcome the activation barrier for the second substitution, reducing the kinetic selectivity between the first and second displacement.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable rate (as determined in Issue 1). Monitor the reaction closely and quench it promptly upon completion.

G start Di-substituted byproduct detected q1 Check Base Stoichiometry: Is it > 1.1 eq? start->q1 sol1 Reduce base to 1.05 eq. Add base slowly. q1->sol1 Yes q2 Check Reaction Temp: Is it > 50°C? q1->q2 No end_node Selectivity Improved sol1->end_node sol2 Lower temperature to RT or 40°C. q2->sol2 Yes q3 Check Reaction Time: Was reaction left overnight after completion? q2->q3 No sol2->end_node sol3 Monitor closely by TLC/LC-MS. Quench immediately upon SM consumption. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting decision tree for improving mono-substitution selectivity.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the best practices for handling sodium hydride (NaH)?

    • A1: NaH is typically supplied as a 60% dispersion in mineral oil. It is highly flammable and reacts violently with water. Always handle it in an inert atmosphere (glovebox or under Argon/Nitrogen). Before use, it's good practice to wash the mineral oil away with anhydrous hexanes to get a more accurate mass and improve reactivity.

  • Q2: How can I effectively monitor the reaction by Thin Layer Chromatography (TLC)?

    • A2: Use a silica plate and a mobile phase of 10-20% Ethyl Acetate in Hexanes. The starting 4,6-dichloropyrimidine will be the least polar spot (highest Rf). The desired product, this compound, will be slightly more polar (lower Rf). The di-substituted byproduct will be the most polar of the three (lowest Rf). Visualize the spots using a UV lamp (254 nm).

  • Q3: My 4,6-dichloropyrimidine starting material is old and discolored. Could this be the problem?

    • A3: Absolutely. The quality of your starting material is critical. 4,6-dichloropyrimidine can slowly hydrolyze upon exposure to atmospheric moisture to form 4-chloro-6-hydroxypyrimidine, which will not undergo the desired reaction. Furthermore, impurities from its own synthesis (e.g., phosphorus-containing byproducts) can interfere with the subsequent step.[2] It is highly recommended to use pure, preferably freshly prepared or purified, starting material.[3] Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

  • Q4: What is a standard workup and purification procedure?

    • A4: Once the reaction is complete, cool it to 0 °C and cautiously quench any excess NaH by slowly adding isopropanol, followed by water. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove salts and any remaining isopropanol. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid should then be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.[4]

Section 4: Optimized Experimental Protocol

This protocol represents a robust starting point for achieving a high yield of the target compound.

Objective: To synthesize this compound with high yield and selectivity.

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Isopropanol

  • Anhydrous Hexanes

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Add the NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Wash the NaH three times with anhydrous hexanes, allowing the solid to settle and decanting the supernatant via cannula each time. Dry the resulting grey powder under a stream of nitrogen.

  • Reaction Setup: Suspend the washed NaH in anhydrous isopropanol (approx. 0.2 M relative to the dichloropyrimidine).

  • Addition: In a separate flask, dissolve the 4,6-dichloropyrimidine in anhydrous isopropanol. Add this solution dropwise to the stirring NaH suspension at room temperature over 20-30 minutes. Hydrogen gas evolution will be observed.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC every 30 minutes. If the reaction is slow, warm the mixture to 40 °C.

  • Quenching: Once TLC indicates full consumption of the starting material (typically 2-4 hours), cool the reaction mixture to 0 °C in an ice bath. Cautiously add a small amount of isopropanol to quench any remaining NaH, followed by a slow, dropwise addition of water.

  • Workup: Dilute the quenched reaction mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to yield this compound as a pure compound.

References

Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction and may encounter challenges specific to this substrate class. Chloropyrimidines are valuable synthons, but their electronic nature and the presence of heteroatoms can lead to specific side reactions that diminish yields and complicate purification.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles governing reaction success and failure.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when working with chloropyrimidines.

Q1: My Suzuki coupling with a chloropyrimidine is failing or giving very low yields. What are the most common culprits?

A1: Failure in these reactions typically stems from one or more of the following core issues:

  • Sub-Optimal Catalyst System: The C-Cl bond is the least reactive of the halides in oxidative addition, which is often the rate-limiting step.[1][2][3] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[4] Success with chloropyrimidines hinges on using a catalyst system, particularly the ligand, that is specifically designed to activate C-Cl bonds. Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate oxidative addition.[4][5]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen, which can cause oxidation and lead to the formation of inactive palladium black.[6][7] Furthermore, the Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, forming stable, catalytically inactive complexes—a common deactivation pathway for N-heterocycles.[7][8]

  • Boronic Acid Instability: Your nucleophilic partner, the boronic acid, can degrade under reaction conditions. The two most common degradation pathways are protodeboronation (replacement of the -B(OH)₂ group with a proton) and homocoupling (two boronic acid molecules coupling together).[6][9]

  • Inappropriate Base or Solvent: The base is not just a spectator; it is critical for activating the boronic acid for the transmetalation step.[1][10] The choice of base and solvent are interlinked, affecting solubility, reaction rates, and the stability of all components. Aprotic solvents like dioxane or THF, often with some water, are common, paired with bases like K₂CO₃ or K₃PO₄.[6][11]

Q2: I'm seeing significant byproduct formation. What are the most common side products and how can I identify them?

A2: The three most prevalent byproducts in the Suzuki coupling of chloropyrimidines are:

  • Hydrodehalogenation (or Protodechlorination): This is the replacement of the chlorine atom on your pyrimidine with a hydrogen atom. It is often a significant byproduct when the desired coupling is sluggish.

  • Boronic Acid Homocoupling: This is the formation of a biaryl compound derived from your boronic acid (e.g., if you use phenylboronic acid, you will see biphenyl as a byproduct). This side reaction is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[6][12]

  • Protodeboronation: This results in the formation of an arene from your boronic acid (e.g., benzene from phenylboronic acid). This consumes your nucleophile and is often exacerbated by high temperatures and strongly basic, aqueous conditions.[4][9][13]

These byproducts can typically be identified by GC-MS or LC-MS analysis of the crude reaction mixture by comparing the observed masses to the calculated masses of the potential side products.

Q3: I'm using a dichloropyrimidine (e.g., 2,4-dichloropyrimidine) and getting a complex mixture of mono- and di-substituted products. How can I control the selectivity?

A3: This is a classic challenge of regioselectivity and stoichiometry control.

  • Regioselectivity: For 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic and thus more reactive towards oxidative addition than the C2 position.[11] Therefore, under carefully controlled conditions, you will predominantly form the 4-substituted-2-chloropyrimidine.[11]

  • Controlling Mono- vs. Di-substitution: To favor monosubstitution, use a slight deficiency or stoichiometric amount (1.0-1.1 equivalents) of the boronic acid. To drive the reaction to the disubstituted product, use an excess of the boronic acid (>2.2 equivalents) and often a more forcing catalyst system or higher temperatures for the second coupling. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction after the first coupling is complete if the mono-adduct is desired.

Part 2: Troubleshooting Guide: Specific Problems & Solutions

This section provides a deeper dive into specific experimental issues, explaining the mechanistic cause and offering targeted solutions.

Problem 1: The major byproduct is the dehalogenated pyrimidine.
  • Observation: Your starting chloropyrimidine is consumed, but the main product is the corresponding pyrimidine (where -Cl is replaced by -H), with low yield of the desired coupled product.

  • Root Cause Analysis: Hydrodehalogenation often occurs when the catalytic cycle is interrupted after the oxidative addition step. The resulting Aryl-Pd(II)-Cl intermediate can undergo undesired pathways if the subsequent transmetalation step is slow. The hydrogen source can be the solvent (especially alcohols), water, or even the phosphine ligand itself under certain conditions. Nickel-catalyzed systems, while effective, can sometimes be more prone to this side reaction.[14]

  • Solutions & Scientific Rationale:

    • Enhance Transmetalation Rate: The best way to combat hydrodehalogenation is to ensure the transmetalation step is faster than the decomposition pathway.

      • Optimize the Base: Switch to a stronger, more activating base like K₃PO₄ or Cs₂CO₃. The base forms a boronate species [R-B(OH)₃]⁻, which is more nucleophilic and transfers its organic group to the palladium center more rapidly.[3]

      • Use a Biphasic Solvent System: A mixture like dioxane/water or Toluene/water can facilitate the formation and transfer of the boronate species from the aqueous phase to the organic phase where the catalyst resides.[3][11]

    • Change the Ligand: While bulky, electron-rich ligands are needed for oxidative addition, a ligand that also promotes rapid transmetalation and reductive elimination is key. If using a monodentate ligand, consider switching to a bidentate ligand like Xantphos, which can sometimes alter the geometry at the metal center to favor the desired pathway.

    • Employ Anhydrous Conditions: If you suspect water or protic solvents are the hydrogen source, try running the reaction under strictly anhydrous conditions using a base like spray-dried KF and dry THF or dioxane.[15]

Problem 2: The reaction is clean but stalls, leaving significant unreacted starting material. I see palladium black precipitating.
  • Observation: The reaction starts but stops prematurely. A black precipitate (palladium black) forms.

  • Root Cause Analysis: This is a classic sign of catalyst decomposition.[16] The active, soluble Pd(0)Lₙ species is aggregating into inactive, insoluble palladium metal. This happens when the ligands are unable to sufficiently stabilize the metal center, either because the ligand concentration is too low, the temperature is too high, or the ligands themselves are degrading.[7]

  • Solutions & Scientific Rationale:

    • Increase Ligand Stability and Steric Shielding:

      • Use Robust Ligands: Switch to highly bulky biaryl phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands.[4][5] These ligands form a protective, sterically hindered pocket around the palladium atom, preventing individual atoms from aggregating.[7]

      • Optimize Ligand:Palladium Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand can sometimes help maintain catalyst stability. However, a large excess can inhibit the reaction by occupying all coordination sites.[7]

    • Control Reaction Temperature: High temperatures accelerate not only the desired reaction but also catalyst decomposition.[7] Run the reaction at the lowest temperature that provides a reasonable rate. It is better to have a slower, complete reaction than a fast, incomplete one.

    • Ensure a Strictly Inert Atmosphere: Oxygen is a primary culprit in catalyst degradation, oxidizing Pd(0) to Pd(II) which can then lead to palladium black.[7] Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.[4][17]

Problem 3: My main byproduct is the homocoupling of my boronic acid.
  • Observation: You observe a significant amount of R-R, where R is the organic group from your R-B(OH)₂ reagent.

  • Root Cause Analysis: Boronic acid homocoupling is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen. A simplified pathway involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination. If the oxidative addition of the chloropyrimidine is slow, the palladium catalyst can preferentially catalyze this undesired process.

  • Solutions & Scientific Rationale:

    • Rigorous Oxygen Exclusion: This is the most critical step. Use the degassing procedures mentioned above. The exclusion of oxygen minimizes the re-oxidation of Pd(0) to Pd(II), thereby starving the homocoupling pathway of its key ingredient.[6]

    • Add a Mild Reducing Agent: In some industrial processes, a mild reducing agent like potassium formate is added. This helps to keep the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling without interfering with the main catalytic cycle.[12]

    • Control Stoichiometry: Ensure the chloropyrimidine is the limiting reagent or present in a slight excess relative to the boronic acid. This can help favor the cross-coupling pathway over homocoupling.

    • Use Pre-catalysts: Using a well-defined Pd(II) pre-catalyst (e.g., XPhos Pd G3) that is designed for slow, controlled release of the active Pd(0) species can sometimes provide a lower steady-state concentration of Pd(II), mitigating side reactions.

Part 3: Visualization & Data
Diagrams

A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.

Suzuki_Cycle_Side_Reactions cluster_product pd0 Pd(0)Lₙ (Active Catalyst) oa Oxidative Addition Intermediate (Pyr)-Pd(II)(Cl)Lₙ pd0->oa pd_black Catalyst Deactivation (Palladium Black) pd0->pd_black O₂ / High Temp tm Transmetalation Intermediate (Pyr)-Pd(II)(R)Lₙ oa->tm Transmetalation hydrodehalogenation Hydrodehalogenation (Protodechlorination) oa->hydrodehalogenation H⁺ Source (Slow Transmetalation) product Coupled Product (Pyr-R) re->pd0 Reductive Elimination aryl_halide Chloropyrimidine (Pyr-Cl) aryl_halide->oa Oxidative Addition boronic_acid Boronic Acid (R-B(OH)₂) + Base boronic_acid->tm homocoupling Boronic Acid Homocoupling (R-R) boronic_acid->homocoupling O₂ / Pd(II) protodeboronation Protodeboronation (R-H) boronic_acid->protodeboronation H₂O / Heat

Caption: The Suzuki catalytic cycle and key entry points for common side reactions.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_sm Is Starting Material (Chloropyrimidine) Consumed? start->check_sm analyze_products Analyze Crude Mixture (LCMS/GCMS) check_sm->analyze_products sm_yes check_catalyst Is Catalyst Inactive? check_sm->check_catalyst sm_no sm_yes YES identify_byproduct What is the Major Byproduct? analyze_products->identify_byproduct dehalogenation Dehalogenated Pyrimidine identify_byproduct->dehalogenation Dehalogenation homocoupling Boronic Acid Homocoupling identify_byproduct->homocoupling Homocoupling complex_mixture Complex Mixture/ Degradation identify_byproduct->complex_mixture Other solve_dehalogenation Optimize Base/Solvent Enhance Transmetalation dehalogenation->solve_dehalogenation solve_homocoupling Improve Degassing Check Stoichiometry homocoupling->solve_homocoupling solve_complex Lower Temperature Check Reagent Purity complex_mixture->solve_complex sm_no NO solve_catalyst Use Bulky Ligand Improve Degassing Lower Temperature check_catalyst->solve_catalyst catalyst_yes check_conditions Review Reaction Conditions check_catalyst->check_conditions catalyst_no catalyst_yes YES (e.g., Pd Black forms) catalyst_no NO (Reaction looks clean) solve_conditions Increase Temperature Screen Ligands/Bases Verify Reagent Quality check_conditions->solve_conditions

Caption: A logical troubleshooting workflow for diagnosing failed Suzuki couplings.

Data Presentation

The selection of reaction components is critical. The following table summarizes validated starting conditions for challenging Suzuki couplings of chloropyrimidines, which can serve as a basis for your optimization.

ComponentRecommendationRationale & Key ConsiderationsSource(s)
Pd Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable sources of Pd(0) upon in-situ reduction.[10][13]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines are essential for activating the C-Cl bond and stabilizing the catalyst.[2][5] A 1.1-2.2:1 Ligand:Pd ratio is a good starting point.[5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is a strong, effective base for many systems. The choice can be substrate-dependent and requires screening.[6][11][13]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂OAprotic/aqueous biphasic systems are generally effective. Ensure solvents are rigorously degassed.[11][13]
Temperature 80 - 110 °CStart at a lower temperature (e.g., 80 °C) and increase if the reaction is sluggish. High temperatures can promote catalyst decomposition.[6][7][6]
Concentration 0.1 - 0.5 MVery dilute conditions can sometimes disfavor bimolecular catalyst decomposition pathways.[4]
Part 4: Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki Coupling of a Chloropyrimidine

This protocol is a starting point for the coupling of a generic chloropyrimidine with an arylboronic acid using a biaryl phosphine ligand.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2.2-4.4 mol % Pd) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane and water) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the chloropyrimidine.[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting - Parallel Ligand Screening

If the general protocol fails, a systematic screening of ligands is the most effective next step.

  • Setup: Arrange an array of reaction vials (e.g., in a Radleys Carousel or similar parallel synthesis block).

  • Reagent Stock Solutions: Prepare stock solutions of your chloropyrimidine and the boronic acid in the chosen degassed solvent to ensure accurate and consistent dispensing.

  • Solid Dispensing: To each vial, add the same amount of base (e.g., K₃PO₄).

  • Catalyst/Ligand Addition: To each vial, add the same amount of palladium pre-catalyst (e.g., Pd(OAc)₂). Then, to each different vial, add one of the ligands to be screened (e.g., Vial 1: SPhos, Vial 2: XPhos, Vial 3: P(t-Bu)₃, Vial 4: dppf, etc.), keeping the Ligand:Pd ratio consistent (e.g., 2:1).

  • Execution: Add the stock solutions to each vial, seal the array, purge with inert gas, and heat to the desired temperature for a set period (e.g., 12 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS. Compare the percent conversion to the desired product across all conditions to identify the optimal ligand.

References

Technical Support Center: Optimizing Reactions with 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-isopropoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving this versatile building block. The following content is structured to address specific experimental challenges with scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types for this compound, and what is the general reactivity of the chloro-substituent?

A1: this compound is primarily used in two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura couplings for C-C bond formation and Buchwald-Hartwig aminations for C-N bond formation. The electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition to the palladium catalyst, a crucial step in these catalytic cycles.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by a variety of nucleophiles. The pyrimidine ring's electron-withdrawing character facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate that forms.[3][4]

The chlorine at the 4-position is generally the more reactive site for both cross-coupling and SNAr reactions in the absence of other strongly activating or directing groups.[5]

Q2: I am observing low yield in my Suzuki-Miyaura coupling reaction. What are the most critical parameters to optimize, especially concerning temperature?

A2: Low yields in Suzuki-Miyaura couplings with chloropyrimidines can stem from several factors. Temperature is a critical parameter to balance reaction rate with catalyst stability and side reactions.

  • Initial Temperature: A good starting point for Suzuki couplings with heteroaryl chlorides is typically in the range of 80-110 °C.[6] Microwave-assisted synthesis can also be effective, often with optimal temperatures around 100 °C.[7]

  • Problem - Low Conversion: If you observe significant starting material remaining, a gradual increase in temperature (e.g., in 10 °C increments) can enhance the rate of oxidative addition, which is often the rate-limiting step for aryl chlorides.

  • Problem - Product Decomposition/Side Products: Conversely, if you observe the formation of byproducts, such as homocoupling of the boronic acid or decomposition of the product, the temperature may be too high. Higher temperatures (e.g., >120 °C) can lead to catalyst degradation and the formation of undesired products.[7] In such cases, reducing the temperature and extending the reaction time may be beneficial.

Beyond temperature, ensure your catalyst system (palladium source and ligand), base, and solvent are appropriate for this substrate class. For challenging couplings of electron-rich heteroaryl chlorides, more advanced catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often necessary.[8]

Q3: My Buchwald-Hartwig amination is sluggish. How does temperature optimization differ from Suzuki couplings for this reaction?

A3: While both are palladium-catalyzed, the optimal temperature window for Buchwald-Hartwig aminations can differ. These reactions often require careful temperature control to manage the delicate balance of the catalytic cycle.

  • General Range: Reaction temperatures can range from room temperature to over 100 °C.[9] For aryl chlorides, temperatures in the higher end of this range are common.

  • Sluggish Reactions: If the reaction is slow, increasing the temperature to around 100 °C is a reasonable step. The choice of a robust catalyst system, often involving bulky phosphine ligands like XPhos, is crucial for the amination of aryl chlorides.[10]

  • Side Reactions: A common side reaction is the hydrodehalogenation of the starting material. If this is observed, the temperature might be too high, or the base might be too strong for the chosen conditions. Reducing the temperature can sometimes mitigate this. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[2][11] Each step has its own temperature dependency, making empirical optimization key.

Q4: I am attempting a nucleophilic aromatic substitution (SNAr) with an amine, but the reaction is not proceeding. What role does temperature play?

A4: In SNAr reactions, temperature provides the necessary activation energy for the nucleophile to attack the electron-deficient pyrimidine ring and overcome the energy barrier of forming the Meisenheimer complex.

  • Insufficient Reactivity: If no reaction is observed at room temperature, heating is generally required. A starting temperature of 60-80 °C is often effective. Some SNAr reactions on similar substrates have been performed at temperatures around 70 °C.[12]

  • Solvent Choice: The choice of a polar aprotic solvent like DMF, DMSO, or THF is critical to solvate the nucleophile and facilitate the reaction.[13]

  • Base Assistance: For less nucleophilic amines, the addition of a non-nucleophilic base can be beneficial by deprotonating the amine, thereby increasing its nucleophilicity. However, this must be balanced, as strong bases at high temperatures can lead to decomposition.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling
Observed Problem Potential Cause(s) Troubleshooting Steps & Temperature Considerations
Low or No Conversion 1. Insufficient temperature for oxidative addition.2. Inactive catalyst.3. Inappropriate base or solvent.1. Temperature: Incrementally increase temperature from 80 °C to 110 °C. Monitor by TLC/LC-MS.[6]2. Catalyst/Ligand: Switch to a more active ligand for heteroaryl chlorides (e.g., SPhos, XPhos, or an NHC ligand).[8][14]3. Base/Solvent: Ensure an appropriate base (e.g., K2CO3, Cs2CO3) and a suitable solvent mixture (e.g., dioxane/water, THF/water) are used.[7]
Formation of Side Products (e.g., homocoupling, protodehalogenation) 1. Temperature is too high, leading to catalyst degradation or side reactions.2. Oxygen contamination.3. Boronic acid instability.1. Temperature: Reduce the reaction temperature to 80-90 °C and increase the reaction time.[7]2. Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).3. Reagents: Use fresh, high-purity boronic acid.
Inconsistent Results 1. Variable catalyst activity.2. Inconsistent heating.3. Moisture sensitivity.1. Pre-catalyst: Consider using a pre-formed palladium catalyst for better reproducibility.2. Heating: Use an oil bath or heating mantle with a temperature controller for consistent heating.3. Anhydrous Conditions: Ensure solvents and reagents are dry, especially if using bases like KF.
Guide 2: Buchwald-Hartwig Amination
Observed Problem Potential Cause(s) Troubleshooting Steps & Temperature Considerations
Reaction Stalls 1. Catalyst deactivation.2. Insufficient temperature.3. Sterically hindered amine.1. Ligand Choice: Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).2. Temperature: Increase temperature to 100-110 °C.[9]3. Base: A strong, non-nucleophilic base is crucial (e.g., NaOt-Bu, LHMDS).[9]
Hydrodehalogenation of Starting Material 1. Reductive elimination is slower than β-hydride elimination.2. Temperature is too high.1. Ligand: Switch to a ligand known to promote reductive elimination.2. Temperature: Lower the reaction temperature and monitor the reaction over a longer period.
Low Yield with Primary Amines 1. Double arylation of the amine.2. Catalyst inhibition by the amine.1. Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents).2. Ligand: Certain ligands are better suited for primary amines. Consider ligands like BrettPhos.[11]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand if required.

  • Solvent & Degassing: Add a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the optimized temperature (typically 85-100 °C) with vigorous stirring.[15]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Add Catalyst System: - Pd Source - Ligand A->B C Add Degassed Solvent B->C D Heat to Optimized Temp (e.g., 85-100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I I H->I Final Product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Troubleshooting Decision Tree: Low Yield in Cross-Coupling

Troubleshooting_Tree Start Low Yield Observed Check_SM Starting Material Remaining? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM Yes No_SM No Check_SM->No_SM No Increase_Temp Increase Temperature (e.g., +10-20 °C) Yes_SM->Increase_Temp Decomposition Decomposition or Multiple Side Products? No_SM->Decomposition Change_Catalyst Use More Active Catalyst/Ligand Increase_Temp->Change_Catalyst Re_evaluate1 Re-evaluate Yield Increase_Temp->Re_evaluate1 Check_Base Verify Base/Solvent Compatibility Change_Catalyst->Check_Base Change_Catalyst->Re_evaluate1 Check_Base->Re_evaluate1 Yes_Decomp Yes Decomposition->Yes_Decomp Yes No_Decomp No (Clean Baseline) Decomposition->No_Decomp No Lower_Temp Lower Temperature (e.g., -10-20 °C) Yes_Decomp->Lower_Temp Stoichiometry Verify Stoichiometry & Reagent Quality No_Decomp->Stoichiometry Check_Purity Check Reagent Purity & Inert Atmosphere Lower_Temp->Check_Purity Re_evaluate2 Re-evaluate Yield Lower_Temp->Re_evaluate2 Check_Purity->Re_evaluate2 Stoichiometry->Re_evaluate2

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in pyrimidine synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting processes. This document is structured as a series of frequently asked questions (FAQs) that address common and specific problems in pyrimidine synthesis, with a focus on widely used methods like the Biginelli and Pinner reactions.

Part 1: General Troubleshooting & Initial Diagnostics

Before delving into reaction-specific issues, it's crucial to rule out common procedural and systemic errors. A systematic approach is often the key to resolving yield problems.

dot

Caption: A general workflow for troubleshooting low-yield pyrimidine synthesis.

Q1: My pyrimidine synthesis has a consistently low yield. What are the first parameters I should investigate?

A1: When faced with a low yield, it's essential to start with the fundamentals before adjusting complex reaction parameters. Several factors can be at play.[1][2]

  • Reagent Purity and Stoichiometry:

    • Purity: Aldehydes, in particular, can oxidize upon storage. It is recommended to use freshly distilled or purified aldehydes. Similarly, ensure your β-dicarbonyl compound and urea (or amidine) are of high purity, as impurities can introduce competing side reactions.[3]

    • Stoichiometry: Incorrect molar ratios are a common source of low conversion.[1] For many multicomponent reactions like the Biginelli synthesis, a slight excess of one component (e.g., 1.5 equivalents of urea) can be beneficial to drive the reaction equilibrium toward the product.[2][4][5]

  • Reaction Conditions:

    • Temperature: This is a critical parameter. Some reactions require heat to overcome the activation energy, while excessive temperatures can cause decomposition of reactants (like urea into ammonia) or favor side-product formation.[2][6] Monitoring the reaction by Thin Layer Chromatography (TLC) at different temperatures is crucial.

    • Solvent: The solvent plays a significant role in reactant solubility and reaction rate.[3][6] While polar solvents like ethanol are common, some substrates benefit from aprotic solvents or even solvent-free conditions, which can lead to dramatically improved outcomes.[7][8][9]

    • Atmosphere: Many organic reactions are sensitive to air and moisture. If your substrates or intermediates are prone to hydrolysis or oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[1]

  • Catalyst Activity:

    • The choice and concentration of the catalyst are crucial.[3][10] Whether you are using a Brønsted acid (like HCl) or a Lewis acid (like FeCl₃ or Yb(OTf)₃), its activity is paramount.[3][7] If the catalyst is old, has been improperly stored, or is a reusable one that has lost activity, the reaction will stall.

Part 2: Troubleshooting the Biginelli Reaction

The Biginelli reaction is a cornerstone of pyrimidine synthesis, combining an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones (DHPMs).[11] Despite its utility, it is not without challenges.

dot

Caption: Key intermediates and competing side reactions in the Biginelli synthesis.

Q2: My Biginelli reaction is giving me a low yield and a major fluorescent byproduct. What is happening?

A2: The formation of a fluorescent byproduct is a classic sign of a competing Hantzsch-type dihydropyridine (DHP) synthesis.[6] This side reaction becomes significant under certain conditions:

  • Causality: The Hantzsch pathway is favored at higher temperatures, which can cause urea to decompose into ammonia and isocyanic acid. The in situ generated ammonia then reacts with the aldehyde and two equivalents of the β-ketoester to form the DHP byproduct, consuming your starting materials.[6]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most effective way to minimize urea decomposition and suppress the Hantzsch pathway.[6]

    • Optimize Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6] Lewis acids are often more effective than strong Brønsted acids at promoting the desired reaction at lower temperatures.[3]

    • Order of Addition: In some systems, adding the urea portion-wise or as the final reagent to the pre-heated mixture of aldehyde, ketoester, and catalyst can minimize its exposure to high temperatures and reduce decomposition.[6]

Q3: My TLC shows very little product formation, and I see a lot of unreacted aldehyde and β-ketoester. How can I drive the reaction to completion?

A3: Low conversion is a common problem that points to insufficient reaction activation or unfavorable conditions.[3][6]

  • Causality: The reaction likely has not overcome its activation energy, or an essential intermediate is not forming efficiently. The key step is often the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate, which is then attacked by the enol of the β-ketoester.[12] If this intermediate doesn't form, the reaction stalls.

  • Troubleshooting Steps:

    • Screen Catalysts: If a mild acid is not working, consider a stronger or different type of catalyst. A wide range of catalysts have been successfully employed, from Lewis acids (e.g., InBr₃, ZrCl₄) to supported solid-phase catalysts (e.g., Amberlyst-15, Montmorillonite KSF).[4][5][13][14] The catalyst's role is essential; without it, product formation is often difficult and yields are poor.[3][10]

    • Increase Temperature Moderately: While very high temperatures can be detrimental, a moderate increase (e.g., from room temperature to 60-80 °C) may be necessary. Monitor carefully by TLC to find the optimal balance between reaction rate and byproduct formation.[2][6]

    • Consider Solvent-Free Conditions: Grinding the three components together, sometimes with a solid catalyst, can be remarkably effective.[4][7][9][15] This high-concentration environment can accelerate the reaction and often leads to higher yields in shorter times.

Q4: My reaction seems to work, but the final product is an uncyclized open-chain ureide. How do I promote the final ring-closing step?

A4: The failure of the final intramolecular cyclization and dehydration step is often due to insufficient activation of the ketone carbonyl.[16]

  • Causality: The nucleophilic attack by the terminal urea nitrogen onto the ketone carbonyl requires activation, typically by the acid catalyst. If the catalyst is too weak, consumed, or if there is significant steric hindrance, this step can be slow or fail to occur.

  • Troubleshooting Steps:

    • Increase Catalyst Loading/Strength: Adding more catalyst or switching to a stronger acid can enhance the rate of the cyclization-dehydration step.[16]

    • Increase Temperature/Reaction Time: Providing more thermal energy can help overcome the activation barrier for ring closure. Continue to monitor the reaction to ensure the intermediate is being consumed.[16]

    • Switch Solvents: A change in solvent polarity might better stabilize the transition state of the cyclization step.

Part 3: Purification & Data Interpretation

Even a successful reaction can result in a low yield if the product is lost during work-up and purification.

Q5: My crude NMR looks promising, but I lose the majority of my product during column chromatography. What are the best practices for purification?

A5: Dihydropyrimidinones are often polar, crystalline solids. Leveraging this property can be more effective than chromatography.

  • Causality: DHPMs can have moderate to high polarity, leading to tailing or irreversible binding on silica gel, especially if acidic protons are present. This results in poor recovery from the column.

  • Troubleshooting Steps:

    • Prioritize Recrystallization: This is the preferred method for purifying DHPMs. After the reaction, the mixture can often be cooled or poured into ice water to precipitate the crude product.[2] This solid can then be collected and recrystallized from a suitable solvent like ethanol to achieve high purity.

    • Liquid-Liquid Extraction Optimization: If the product is not a solid, ensure your extraction protocol is optimized. Use a solvent in which your product is highly soluble but impurities are not. Perform multiple extractions with smaller volumes of solvent for better efficiency.

    • Chromatography Additives: If chromatography is unavoidable, consider deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (0.5-1%) in your eluent. This can prevent the acidic silica surface from binding to your product and improve recovery.

Quantitative Data Summary

The choice of reaction conditions can have a profound impact on yield. The following table summarizes typical outcomes for a model Biginelli reaction (Benzaldehyde, Ethyl Acetoacetate, Urea) under various conditions, synthesized from literature reports.

CatalystSolventTemperature (°C)Typical Time (h)Typical Yield (%)Reference
HCl (cat.)EthanolReflux (78)18-2440-60[11]
Yb(OTf)₃ (10 mol%)AcetonitrileReflux (82)4-685-95[7]
Montmorillonite KSFSolvent-Free1001-290-98[5]
InBr₃ (10 mol%)EthanolReflux (78)7~93% (combined)[14][17]
NoneSolvent-Free100-1051-388-95[9]

Experimental Protocol: Optimized, Solvent-Free Biginelli Synthesis

This protocol provides a general, high-yield method for the synthesis of dihydropyrimidinones under solvent-free conditions, which is both efficient and environmentally friendly.[4][5][9]

  • Preparation: Ensure all glassware is clean and dry.

  • Reactant Mixture: To a 25 mL round-bottom flask, add the aromatic aldehyde (5.0 mmol, 1.0 eq), the β-ketoester (e.g., ethyl acetoacetate, 5.0 mmol, 1.0 eq), and urea (7.5 mmol, 1.5 eq).

  • Catalyst Addition: Add the chosen catalyst. For example, Montmorillonite KSF clay (approx. 100 mg) or a Lewis acid like InBr₃ (0.5 mmol, 0.1 eq).

  • Reaction: Equip the flask with a condenser and a magnetic stir bar. Heat the mixture in an oil bath to the desired temperature (typically 80-105 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is often complete within 1-3 hours when the starting aldehyde spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. The mixture will likely solidify.

  • Isolation: Add cold ethanol (10-15 mL) to the flask and stir to break up the solid. Collect the precipitated product by vacuum filtration.

  • Purification: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough at this stage. If further purification is needed, recrystallize from hot ethanol.

References

Technical Support Center: Purification of 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Chloro-6-isopropoxypyrimidine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this key chemical intermediate. The information herein is synthesized from established chemical principles and field-proven insights to help you overcome common and complex purification challenges.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Issue 1: Persistent Impurity Peaks in HPLC/GC-MS Analysis

Question: My HPLC analysis of the purified product consistently shows one or more persistent impurity peaks. What are these likely to be, and how can I remove them?

Answer: The identity of an impurity is intrinsically linked to the synthetic route used. A common pathway to this compound involves the reaction of 4,6-dichloropyrimidine with sodium or potassium isopropoxide. The chlorination of 4,6-dihydroxypyrimidine with reagents like phosphorus oxychloride (POCl₃) is a standard method to produce the dichloropyrimidine precursor.[1][2][3] This synthetic sequence can introduce several characteristic impurities.

Causality: The primary challenge arises from the similar reactivity of the two chlorine atoms on the 4,6-dichloropyrimidine precursor and the potential for incomplete reaction or side reactions.

Common Impurities and Mitigation Strategies:

Impurity NameStructureProbable OriginIdentification & Removal Strategy
4,6-Dichloropyrimidine Cl-C₄H₂N₂-ClUnreacted starting material.Identification: Elutes earlier than the product in reversed-phase HPLC due to higher hydrophobicity. Removal: Increase the equivalents of isopropoxide and/or reaction time. For purification, careful column chromatography is effective. A less polar eluent system (e.g., higher hexane content in a hexane/ethyl acetate system) will separate it from the desired product.[4]
4,6-Diisopropoxypyrimidine (CH₃)₂CHO-C₄H₂N₂-OCH(CH₃)₂Over-reaction; substitution of both chlorine atoms.Identification: Elutes later than the product in reversed-phase HPLC due to increased alkyl character. Removal: Use stoichiometric or slightly sub-stoichiometric amounts of isopropoxide. Control reaction temperature and time carefully. It can be separated by column chromatography using a slightly more polar eluent system to elute the desired mono-substituted product first.
4-Hydroxy-6-isopropoxypyrimidine (CH₃)₂CHO-C₄H₂N₂-OHHydrolysis of the target compound during workup or purification, especially if aqueous base is used.Identification: Significantly more polar than the product. Will have a much shorter retention time in reversed-phase HPLC. Removal: Ensure all workup steps are performed under anhydrous or non-basic conditions. An acidic wash (e.g., dilute aq. HCl) can remove this basic impurity, but care must be taken to avoid hydrolysis of the product itself. Silica gel chromatography is very effective as this polar impurity will strongly adhere to the stationary phase.
Residual Phosphorus Byproducts VariousFrom the chlorination of dihydroxypyrimidine using POCl₃.[1][2]Identification: Often non-UV active and may not be seen on HPLC-UV. Can be detected by LC-MS or NMR (³¹P). Removal: These are typically removed during the purification of the 4,6-dichloropyrimidine intermediate via aqueous workup or extraction.[2] If they persist, an aqueous wash of the crude product solution before chromatography is recommended.

Issue 2: The Final Product is a Persistent Oil or Gummy Solid, Not a Crystalline Material

Question: After removing the solvent, my this compound is an oil and refuses to crystallize. Why is this happening?

Answer: This is a common and frustrating issue, typically caused by two main factors: residual solvents or the presence of impurities that inhibit the formation of a crystal lattice.

Causality: Even small amounts of a second solvent or a structurally similar impurity can disrupt the ordered molecular packing required for crystallization.

Troubleshooting Flowchart: Inducing Crystallization

G start Start: Oily Product check_purity Assess Purity (TLC/HPLC/¹H NMR) start->check_purity high_purity Purity >98%? check_purity->high_purity remove_solvent Step 1: Rigorous Solvent Removal Co-evaporate with Toluene or Heptane high_purity->remove_solvent Yes low_purity Impurity Detected high_purity->low_purity No triturate Step 2: Trituration Add cold non-solvent (e.g., Hexane, Pentane). Scratch flask with glass rod. remove_solvent->triturate crystallized1 Product Crystallized triturate->crystallized1 repurify Step 3: Re-purify Column Chromatography targeting specific impurity. low_purity->repurify repurify->remove_solvent crystallized2 Product Crystallized

Caption: Troubleshooting workflow for an oily product.

  • Ensure Complete Solvent Removal: Use a high-vacuum pump and slightly elevated temperature (if the compound is stable) to remove all volatile solvents. Co-evaporation with a solvent like toluene can help azeotropically remove traces of other solvents.

  • Trituration: Add a small amount of a non-solvent in which the product is insoluble (e.g., cold hexanes or pentane). Vigorously stir or sonicate the mixture. Scratching the inside of the flask with a glass rod can create nucleation sites, inducing crystallization.

  • Re-purify: If impurities are the cause, an additional chromatographic purification may be necessary, focusing on achieving baseline separation of the product from all contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the most robust method for purifying this compound on a laboratory scale?

A1: For laboratory scale (mg to low-gram scale), silica gel column chromatography is the most reliable and versatile method. It allows for the effective separation of the common impurities discussed earlier (starting materials, over-reaction products, and hydrolysis byproducts) based on their differing polarities. Recrystallization can be effective for higher purity material but finding a suitable single-solvent system can be challenging; a solvent/anti-solvent system (e.g., ethyl acetate/hexane) is often more practical.[4]

Q2: What are the recommended analytical methods for assessing the purity of the final product?

A2: A combination of techniques is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a concentration of >1%. It is especially useful for identifying structurally similar impurities that may co-elute in chromatography.

Q3: How stable is this compound during purification and storage?

A3: The chloro-pyrimidine moiety is susceptible to nucleophilic substitution.

  • Hydrolytic Stability: The compound can undergo hydrolysis to 4-hydroxy-6-isopropoxypyrimidine, particularly in the presence of water and acid or base. It is recommended to avoid prolonged exposure to aqueous conditions and to use neutral pH during workup.[8]

  • Thermal Stability: While generally stable at room temperature, prolonged heating at high temperatures (>100-120°C) can cause decomposition. Distillation, if considered, should be performed under high vacuum to lower the boiling point.[9]

  • Storage: Store the purified product in a cool, dry, dark place under an inert atmosphere (like argon or nitrogen) to prevent degradation.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of ~1 gram of crude material.

1. Preparation:

  • Prepare a slurry of silica gel (230-400 mesh, ~30-40 g) in the starting eluent (e.g., 5% ethyl acetate in hexane).
  • Pour the slurry into a glass column and pack it using gentle air pressure.
  • Dissolve the crude this compound (~1 g) in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (~2 g) to this solution and concentrate it to a dry powder (dry loading).

2. Elution:

  • Carefully add the dry-loaded sample to the top of the packed column.
  • Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
  • Gradually increase the polarity of the eluent (e.g., to 10-15% ethyl acetate in hexane) to elute the product. The exact gradient will depend on the specific impurities present.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

3. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified compound.

Purification and Analysis Workflow

G cluster_0 Purification Stage cluster_1 Analysis & Quality Control crude Crude Product column Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) crude->column fractions Collect & Combine Pure Fractions (TLC) column->fractions evap Solvent Evaporation fractions->evap purified Purified Product evap->purified hplc Purity Check by RP-HPLC (>98%?) purified->hplc nmr Structure Confirmation (¹H NMR) hplc->nmr Yes repurify Re-Purify hplc->repurify No final Final Product nmr->final

Caption: General workflow for purification and analysis.

Protocol 2: Analytical HPLC Method for Purity Assessment

This method provides a baseline for developing a specific purity analysis.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL
Sample Prep ~1 mg/mL in Acetonitrile or Methanol

References

Technical Support Center: Preventing Decomposition of 4-Chloro-6-isopropoxypyrimidine During Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-6-isopropoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this key synthetic intermediate. This guide provides in-depth, experience-driven advice to ensure the stability and reactivity of this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the decomposition of this compound?

A1: The main decomposition routes for this compound are hydrolysis and side reactions with nucleophiles. The electron-deficient pyrimidine ring is susceptible to nucleophilic attack, and the chloro substituent is a good leaving group. The presence of water or other strong nucleophiles can lead to the formation of undesired byproducts.

Q2: How does temperature affect the stability of this compound?

Q3: Which solvents are recommended for reactions involving this compound?

A3: Aprotic solvents are generally preferred to minimize hydrolysis. Common choices include tetrahydrofuran (THF), dioxane, toluene, and N,N-dimethylformamide (DMF). The selection of the solvent should also consider the solubility of other reactants and the reaction temperature. Studies on similar compounds have explored solubility in various organic solvents, which can provide guidance.[2]

Q4: What analytical techniques are best for monitoring the stability of this compound during a reaction?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for monitoring the consumption of the starting material and the formation of products and byproducts.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) can be particularly useful for identifying potential decomposition products.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for reaction monitoring.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield Due to Suspected Decomposition

Question: My reaction is showing low yields of the desired product, and I suspect the this compound is decomposing. How can I confirm this and prevent it?

Answer:

Pillar of Causality: Low yields are often a direct result of substrate degradation. The primary culprit is often unintended hydrolysis or reaction with nucleophilic species present in the reaction mixture. The chloro group on the pyrimidine ring is activated towards nucleophilic substitution.[5]

Troubleshooting Steps:

  • Reaction Monitoring:

    • Technique: Utilize TLC or HPLC to track the reaction progress.[3]

    • Procedure: Co-spot your reaction mixture with the this compound starting material. The appearance of new, unidentified spots that are not the desired product is indicative of decomposition.

  • Moisture Control:

    • Rationale: Acyl chlorides and related compounds are susceptible to hydrolysis.[3]

    • Protocol:

      • Use anhydrous solvents.

      • Dry all glassware in an oven before use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Management:

    • Rationale: Higher temperatures can accelerate decomposition pathways.

    • Action: Attempt the reaction at a lower temperature. If the reaction rate is too slow, consider a more active catalyst or a longer reaction time at a reduced temperature.

Issue 2: Formation of Multiple Unidentified Byproducts

Question: My reaction is messy, with several byproducts observed by LC-MS. How can I achieve a cleaner reaction profile?

Answer:

Pillar of Causality: The formation of multiple byproducts suggests a lack of reaction selectivity. This can be due to the reactivity of this compound with various functional groups in your reactants or with the solvent itself. Polyhalogenated pyrimidines are known to sometimes suffer from regioselectivity issues in nucleophilic substitution reactions.[6]

Troubleshooting Steps:

  • Choice of Base:

    • Rationale: The choice of base is critical. Strong, nucleophilic bases can compete with your intended nucleophile and react with the starting material.

    • Recommendation: Use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate. The selection will depend on the specific reaction requirements.

  • Solvent Selection:

    • Rationale: The solvent can influence reaction pathways. Protic solvents can participate in solvolysis.

    • Recommendation: Switch to a less reactive, aprotic solvent like toluene or dioxane.

  • Order of Addition:

    • Rationale: Adding the this compound slowly to the reaction mixture containing the nucleophile can help to minimize side reactions by keeping its instantaneous concentration low.

Experimental Protocol: A General Approach to Nucleophilic Substitution

This protocol provides a starting point for a nucleophilic aromatic substitution (SNAr) reaction, a common application for this substrate.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or alcohol)

  • Non-nucleophilic base (e.g., DIPEA or K₂CO₃)

  • Anhydrous aprotic solvent (e.g., THF or dioxane)

  • Standard laboratory glassware, dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a dried round-bottom flask under an inert atmosphere, dissolve the nucleophile and the base in the anhydrous solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add a solution of this compound in the same anhydrous solvent to the flask.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Solvent and Base Selection Guide
Solvent Type Examples Pros Cons Recommendation
Aprotic Polar DMF, AcetonitrileGood solubility for many reactants.Can be reactive; difficult to remove.Use with caution; ensure it is anhydrous.
Aprotic Non-Polar Toluene, DioxaneLess reactive; easier to remove.May have lower solubility for some reactants.Often a good first choice for minimizing side reactions.
Protic Alcohols, WaterHigh solubility for polar compounds.HIGH RISK of solvolysis and hydrolysis. Generally not recommended unless part of the reaction mechanism.
Base Type Examples Pros Cons Recommendation
Organic Amine DIPEA, TriethylamineSoluble in organic solvents.Can be nucleophilic; difficult to remove.Use a hindered base like DIPEA to reduce nucleophilicity.
Inorganic Carbonate K₂CO₃, Cs₂CO₃Non-nucleophilic; easy to remove by filtration.Limited solubility in some organic solvents.A good choice for many reactions, especially with polar aprotic solvents.
Hydroxide/Alkoxide NaOH, NaOEtStrong bases.HIGHLY NUCLEOPHILIC. Avoid unless it is the intended nucleophile.
Visualizing Reaction Workflow and Decomposition Pathways

Workflow for Minimizing Decomposition

Dry_Glassware Dry Glassware Add_Reagents Add Nucleophile & Base First Dry_Glassware->Add_Reagents Anhydrous_Solvent Use Anhydrous Solvent Anhydrous_Solvent->Add_Reagents Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Add_Reagents Slow_Addition Slowly Add this compound Add_Reagents->Slow_Addition Low_Temp Maintain Low Temperature Slow_Addition->Low_Temp Monitor Monitor by TLC/HPLC Low_Temp->Monitor Quench Appropriate Quench Monitor->Quench Purify Purification Quench->Purify

Caption: Recommended workflow to prevent decomposition.

Potential Decomposition Pathways

Start This compound Desired Desired Product Start->Desired  + Intended Nucleophile (Controlled Conditions) Hydrolysis 6-Isopropoxypyrimidin-4-ol Start->Hydrolysis  + H₂O Side_Reaction Byproduct from Nucleophilic Base Start->Side_Reaction  + Nucleophilic Base

Caption: Major decomposition pathways to avoid.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-isopropoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven insights into the critical role of solvents in modulating the reactivity and outcomes of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is proceeding very slowly or stalling. What are the primary factors to investigate?

A1: Slow reaction kinetics are most commonly traced back to three factors: solvent choice, temperature, or nucleophile reactivity.

  • Solvent: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during Nucleophilic Aromatic Substitution (SNAr) reactions.[1] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively stabilize this intermediate without strongly solvating the nucleophile, thus enhancing the reaction rate.[1][2] Non-polar solvents like toluene or DCM will significantly slow down the reaction.

  • Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-100 °C) is the logical next step.

  • Nucleophile: The inherent reactivity of your nucleophile is paramount. Weakly nucleophilic species (e.g., highly substituted anilines or sterically hindered amines) will react much more slowly than strong, unhindered nucleophiles.

Q2: I'm using ethanol as a solvent and seeing a significant, persistent impurity that I can't identify.

A2: You are likely observing a solvolysis byproduct. When using protic solvents like ethanol, methanol, or water, the solvent molecule itself can act as a nucleophile, competing with your intended reagent to displace the chloride.[3] In ethanol, this would result in the formation of 4-Ethoxy-6-isopropoxypyrimidine. This is particularly problematic if the reaction is run at high temperatures or for extended periods. To confirm, obtain a mass spectrum of the impurity; its mass should correspond to the ethoxy-substituted product. The best solution is to switch to a polar aprotic solvent.

Q3: Is a base required for my reaction?

A3: It depends on your nucleophile.

  • For neutral nucleophiles (e.g., amines): A non-nucleophilic base (like triethylamine or diisopropylethylamine) is often added as a scavenger for the HCl generated during the reaction. While some reactions can proceed without it, particularly with an excess of the amine nucleophile, adding a base prevents the formation of the amine-hydrochloride salt, which would quench your nucleophile.[3]

  • For anionic nucleophiles (generated from thiols, phenols, or alcohols): You must use a base (e.g., NaH, K₂CO₃, NaOMe) to deprotonate the nucleophile before or during the reaction, generating the more reactive thiolate, phenoxide, or alkoxide.

Q4: Can I use microwave heating to accelerate my reaction?

A4: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating SNAr reactions on this substrate.[4] It often leads to dramatically reduced reaction times (minutes vs. hours) and can improve yields by minimizing the formation of thermal degradation byproducts.[4] Standard protocols often involve heating in a sealed microwave vial with a solvent like DMF or isopropanol.[4]

Troubleshooting Guides: In-Depth Analysis

This section provides a deeper dive into specific experimental failures and the scientific principles behind their solutions.

Issue 1: Low Product Yield and/or Incomplete Conversion

Low yield is a frustratingly common issue. Before re-running the entire experiment, a systematic diagnosis of the reaction parameters is essential. The logical workflow below can help pinpoint the root cause.

G start Low Yield / Incomplete Conversion solvent Step 1: Evaluate Solvent Choice Is it a polar aprotic solvent (DMF, DMSO)? start->solvent temp Step 2: Check Reaction Temperature Is the temperature sufficient? solvent->temp  Yes change_solvent Action: Switch to DMF, DMSO, or NMP. Re-run experiment. solvent->change_solvent No nucleophile Step 3: Assess Nucleophile & Base Is the nucleophile strong enough? Is the base appropriate and stoichiometric? temp->nucleophile  Yes increase_temp Action: Increase temperature in increments (e.g., 20°C). Consider microwave heating. temp->increase_temp No atmosphere Step 4: Verify Reaction Atmosphere Is the reaction sensitive to air/moisture? nucleophile->atmosphere  Yes check_nuc Action: Verify nucleophile purity. Ensure base is active and fully deprotonates (if needed). nucleophile->check_nuc No result Optimized Reaction Conditions atmosphere->result  Yes inert_atm Action: Re-run under inert atmosphere (N₂ or Ar). Use anhydrous solvents. atmosphere->inert_atm No change_solvent->temp increase_temp->nucleophile check_nuc->atmosphere inert_atm->result

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

The choice of solvent is the most critical parameter influencing the rate and success of the SNAr reaction. The following table summarizes the properties and suitability of common laboratory solvents.

SolventTypeDielectric Constant (ε)Key CharacteristicsPros for SNArCons/Risks
DMSO Polar Aprotic47High boiling point, excellent solvating powerExcellent stabilization of the Meisenheimer complex, leading to high reaction rates.[5]Difficult to remove under vacuum; must be highly pure.
DMF Polar Aprotic37Good solvating power, common for SNArPromotes fast reactions; easier to remove than DMSO.[6]Can decompose at high temperatures to form dimethylamine.
Acetonitrile Polar Aprotic38Lower boiling point, good for moderate temperaturesGood reaction rates, easy to remove.[1]Lower solvating power for some salts compared to DMF/DMSO.
Ethanol/Isopropanol Polar Protic25 / 18Hydrogen-bond donorCan facilitate reactions with certain nucleophiles; often used in microwave chemistry.[3][4]High risk of solvolysis ; can solvate and deactivate the nucleophile, slowing the reaction.[7][8]
Toluene Non-polar2InertGood for reactions where polarity is undesirable.Very slow reaction rates; may alter mechanism (e.g., dimer nucleophile effects).[9]
DCM Polar Aprotic9Low boiling pointUseful when mild conditions and easy workup are needed.Generally leads to slow reaction rates compared to more polar aprotic solvents.[5]
Issue 2: Unwanted Side Reactions and Byproducts

The pyrimidine core is activated towards nucleophilic attack, but this reactivity can also lead to undesired pathways if conditions are not carefully controlled.

The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. Polar aprotic solvents are effective because they stabilize this charged intermediate, lowering the energy of the transition state and accelerating the reaction. Protic solvents can also stabilize this intermediate via hydrogen bonding but have the confounding effect of deactivating the nucleophile through the same interaction.

G cluster_0 SₙAr Mechanism: Solvent-Mediated Stabilization cluster_1 Solvent Interaction r This compound + Nu⁻ ts1 Transition State 1 r->ts1 Step 1: Addition (Rate-Determining) mc Meisenheimer Complex (Stabilized by Solvent) ts1->mc Step 1: Addition (Rate-Determining) ts2 Transition State 2 mc->ts2 Step 2: Elimination s1 Polar Aprotic (e.g., DMSO) Effectively solvates cation and stabilizes the anionic complex via dipole interactions. p Product + Cl⁻ ts2->p Step 2: Elimination

Caption: The role of the solvent in stabilizing the Meisenheimer intermediate.

  • Problem: You are using an alcohol (ROH) or water as a solvent and observe a byproduct corresponding to the replacement of the chlorine with an -OR or -OH group.

  • Causality: Alcohols and water are nucleophiles. While they are weaker than most amines or thiolates, their high concentration as the solvent means that, according to Le Châtelier's principle, the solvolysis reaction can become significant, especially under forcing conditions (high heat, long reaction times). This is a classic example of competing reaction pathways.[3]

  • Self-Validating Protocol to Avoid Solvolysis:

    • Switch to a Polar Aprotic Solvent: The most robust solution is to replace the protic solvent with DMF or DMSO. This eliminates the competing nucleophile from the system entirely.

    • Use a Co-solvent System: If a protic solvent is required for solubility, minimize its concentration. Use a co-solvent system, for example, 9:1 Toluene:Ethanol, to balance solubility and reactivity while minimizing solvolysis.

    • Lower the Temperature: Solvolysis often has a higher activation energy than the desired reaction. Lowering the temperature can sometimes favor the desired pathway kinetically.

    • Increase Nucleophile Concentration: Using a larger excess of your desired nucleophile can help it outcompete the solvent.

General Experimental Protocol

This protocol provides a robust starting point for the nucleophilic aromatic substitution of this compound with a generic amine nucleophile.

Objective: To synthesize 4-(Amino)-6-isopropoxypyrimidine via SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (1.2 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Add the amine nucleophile (1.2 eq) followed by DIPEA (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted synthesis, heat to 120-150 °C for 10-30 minutes.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the desired product.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-Chloro-6-isopropoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-Chloro-6-isopropoxypyrimidine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to chemical characterization.

Introduction: The Imperative of Structural Integrity in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this compound, in particular, serve as versatile intermediates in the synthesis of targeted therapies, where precise molecular architecture dictates biological activity. Any ambiguity in the structure—be it an incorrect substitution pattern or an unforeseen rearrangement—can lead to flawed biological data, wasted resources, and potential safety issues.

Therefore, unequivocal structural validation is not merely a procedural step but a fundamental requirement for scientific integrity. This guide details an integrated, multi-technique workflow designed to provide an irrefutable confirmation of molecular identity, comparing the primary spectroscopic methods against the definitive standard of X-ray crystallography.

Section 1: The Primary Toolkit - An Orthogonal Spectroscopic Approach

For routine and high-throughput structural confirmation, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offers a powerful, orthogonal dataset. "Orthogonal" is key; each technique probes different molecular properties, and their combined data provide a much higher degree of confidence than either one alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the quintessential tool for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information on the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a structure.[2]

Expertise & Causality: For a compound like this compound, the expected NMR spectra are highly predictable.

  • ¹H NMR: We anticipate a distinct set of signals. The isopropyl group will produce a septet (one proton on the CH group split by the six protons of the two methyl groups) and a corresponding doublet (six protons of the two equivalent CH₃ groups split by the one proton of the CH group). The pyrimidine ring protons will appear as singlets, with their chemical shifts influenced by the electron-withdrawing effects of the ring nitrogens and the chlorine atom.

  • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom, including the two carbons of the isopropyl group and the carbons of the pyrimidine ring.

Discrepancies from this expected pattern—such as unexpected splitting or shifts—are immediate red flags, suggesting either impurities or an incorrect structure.

Caption: Key proton environments in this compound for ¹H NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean NMR tube. Ensure complete dissolution. The choice of solvent is critical; it must dissolve the compound without reacting with it and should have a known, non-interfering signal.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field is then "shimmed" to optimize its homogeneity across the sample volume. This step is crucial for obtaining sharp, well-resolved peaks, preventing misinterpretation of multiplets.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical acquisition time is a few minutes.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As the natural abundance of ¹³C is low (~1.1%), this requires a longer acquisition time (30 minutes to several hours) to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check of its elemental composition. For halogenated compounds, it offers an additional layer of confirmation through isotopic patterns.

Expertise & Causality: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[3][4] This means that any molecule containing a single chlorine atom, like this compound, will exhibit a characteristic pair of peaks in its mass spectrum for the molecular ion (M⁺). These peaks will be separated by 2 mass-to-charge units (m/z) and will have a relative intensity ratio of roughly 3:1.[5] The observation of this specific isotopic signature is exceptionally strong evidence for the presence of one chlorine atom.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent that is compatible with mass spectrometry, such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. This is a self-validating step that ensures the measured m/z values are reliable.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). The ESI process will ionize the molecules with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Look for the molecular ion peak [M+H]⁺ and confirm the presence of the [M+H+2]⁺ peak with ~33% the intensity of the main peak.

Section 2: Definitive Confirmation - Single Crystal X-Ray Crystallography

When spectroscopic data are ambiguous, or when absolute proof of structure (including stereochemistry) is required for regulatory filings or high-impact publications, Single Crystal X-Ray Crystallography is the gold standard.[6][7] It determines the precise three-dimensional arrangement of atoms in a molecule by analyzing how a crystal diffracts an X-ray beam.[8][9]

Expertise & Causality: Unlike spectroscopy, which provides inferential data about connectivity, crystallography provides a direct visualization of the molecular structure.[10] The primary challenge is not the analysis itself but the prerequisite of growing a high-quality, single crystal of sufficient size. This technique is therefore low-throughput and reserved for key compounds.

  • Crystal Growth: The most common method is slow evaporation. Dissolve the highly purified compound in a minimal amount of a suitable solvent system to create a saturated solution. Loosely cover the container and leave it undisturbed in a vibration-free environment for several days to weeks. Other methods include vapor diffusion and cooling crystallization.

  • Crystal Selection: Using a microscope, select a single, well-formed crystal (ideally >20µm in all dimensions) with smooth faces and no visible cracks.[10]

  • Data Collection: Mount the crystal on a goniometer in the X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, minimizing thermal vibrations and improving data quality. The instrument then rotates the crystal while exposing it to a focused beam of X-rays, collecting the resulting diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed by specialized software to generate an electron density map, from which the atomic positions are determined and the molecular structure is solved and refined.

Section 3: Comparative Analysis and Integrated Workflow

The choice of analytical technique is driven by the specific question being asked, the stage of the research, and the resources available. The following table provides a direct comparison of the primary validation methods.

FeatureNMR SpectroscopyMass SpectrometryX-Ray Crystallography
Information Provided Atomic connectivity, C-H framework, stereochemical relationshipsMolecular weight, elemental formula, isotopic informationAbsolute 3D structure, bond lengths, bond angles, crystal packing
Key Strength Detailed structural map of the entire molecule in solutionHigh sensitivity, confirmation of elemental composition, isotopic signatureUnambiguous, definitive structural proof in the solid state
Key Limitation Can be difficult to interpret for complex mixtures or isomersProvides little connectivity data, isomers can have the same massRequires a high-quality single crystal, low-throughput
Sample Requirement 5-10 mg, high purity< 1 mg, moderate puritySingle crystal (>20µm), very high purity
Typical Throughput High (minutes to hours per sample)Very High (minutes per sample)Very Low (days to weeks per structure)
Integrated Validation Workflow

A robust validation strategy integrates these techniques in a logical sequence. The workflow ensures that confidence in the structure is built systematically, with decision points for escalating the analysis if necessary.

validation_workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Validation cluster_analysis Data Analysis cluster_conclusion Final Confirmation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification nmr Acquire ¹H & ¹³C NMR purification->nmr ms Acquire High-Res MS purification->ms decision Data Unambiguous and Matches Expected Structure? nmr->decision ms->decision validated Structure Validated decision->validated  Yes troubleshoot Troubleshoot: - Re-purify - 2D NMR - Advanced MS decision->troubleshoot  No / Ambiguous xray X-Ray Crystallography (For Absolute Proof) troubleshoot->xray If Required

Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of chemical structures.

Conclusion

Validating the structure of this compound derivatives is a multi-faceted process that relies on the synergistic use of orthogonal analytical techniques. While NMR and MS provide the foundational data for high-throughput confirmation, establishing the structural blueprint and molecular weight, X-ray crystallography remains the ultimate arbiter for absolute structural proof. By understanding the causality behind each experimental technique and integrating them into a logical workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery and development programs.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate

4-Chloro-6-isopropoxypyrimidine is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors used in oncology. The purity of this building block is not merely a quality metric; it is a critical determinant of the success, safety, and reproducibility of the entire drug development cascade. Impurities introduced at this early stage can propagate through multi-step syntheses, leading to the formation of unwanted by-products, reduced yield of the final Active Pharmaceutical Ingredient (API), and potentially toxic or immunogenic contaminants in the drug product.[1]

Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances.[2][3][4] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, underscoring the necessity of robust analytical characterization.[5][6] This guide provides a comparative analysis of essential, orthogonal analytical techniques for a comprehensive purity assessment of synthesized this compound, ensuring that your starting material meets the rigorous standards required for pharmaceutical development.

An Orthogonal Approach: The Cornerstone of Self-Validating Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and biases. A robust and trustworthy purity assessment, therefore, relies on an orthogonal approach—the use of multiple, distinct analytical methods whose results corroborate one another. By combining techniques that measure different physicochemical properties (e.g., polarity, volatility, molecular mass, nuclear environment), we create a self-validating system that minimizes the risk of overlooking impurities. For a halogenated, relatively non-polar molecule like this compound, the ideal orthogonal toolkit includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

HPLC is often considered the primary technique for purity analysis in the pharmaceutical industry due to its high precision, resolving power, and versatility in separating complex mixtures.[7] For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is particularly effective.[8][9]

Causality Behind the Method: RP-HPLC separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Impurities that are more or less polar than the main compound will elute at different times (retention times), allowing for their separation and quantification as discrete peaks in the chromatogram. Purity is typically expressed as a percentage of the total peak area.

Workflow for HPLC Purity Assessment

Caption: HPLC experimental workflow for purity assessment.

Comparative HPLC Data
ParameterSynthesized BatchCommercial Standard (>98%)Interpretation
Retention Time (Main Peak) 12.54 min12.55 minMatching retention times confirm identity.
Purity (Area %) 99.21%99.85%Synthesized batch meets a high purity threshold.
Impurity 1 (RT 9.87 min) 0.45%Not DetectedLikely a more polar by-product from synthesis.
Impurity 2 (RT 14.12 min) 0.23%0.11%Common, less polar impurity.
Unidentified Impurities 0.11%0.04%Trace impurities below identification threshold.
Detailed Experimental Protocol: HPLC
  • Mobile Phase Preparation: Prepare Mobile Phase A (Deionized Water) and Mobile Phase B (Acetonitrile). Degas both solvents thoroughly using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Perform the same for a commercial reference standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Detector Wavelength: 270 nm (based on UV absorbance of the pyrimidine ring).

    • Gradient Program: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Rationale: A gradient elution is crucial for resolving impurities with a wide range of polarities that might not elute under isocratic conditions.[8]

  • Analysis: Inject the standard preparation to establish the retention time and system suitability. Subsequently, inject the sample preparation in duplicate.

  • Data Processing: Integrate all peaks with an area greater than the reporting threshold (typically 0.05% as per ICH guidelines).[5] Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities and Confirming Identity

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It is exceptionally well-suited for analyzing thermally stable and volatile compounds, making it an ideal orthogonal method for identifying residual solvents, starting materials, and volatile by-products that may be present in the synthesized this compound.[7][11]

Causality Behind the Method: GC separates compounds based on their boiling points and interactions with the stationary phase. As components elute from the column, they are ionized (typically by electron impact) and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint based on the mass-to-charge ratio (m/z) of the fragments, allowing for unambiguous identification.

Workflow for GC-MS Purity Assessment

Caption: GC-MS experimental workflow for purity and identity confirmation.

Comparative GC-MS Data
ParameterSynthesized BatchCommercial Standard (>98%)Interpretation
Main Peak Identity (m/z) 172/174 (M+), 130, 89172/174 (M+), 130, 89Mass spectrum matches the expected fragmentation pattern, confirming identity. The 3:1 ratio of 172:174 confirms the presence of one chlorine atom.
Purity (TIC Area %) 99.35%99.91%High purity confirmed by a complementary technique.
Dichloromethane (Solvent) 0.08%Not DetectedResidual synthesis solvent detected. Level should be checked against ICH Q3C limits.
Isopropanol 0.15%0.02%Residual starting material or by-product.
Detailed Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: Hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Rationale: This temperature program ensures the elution of volatile solvents first, followed by the main analyte and any higher-boiling impurities.[12]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 400.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Processing: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Search the total ion chromatogram (TIC) for other peaks. Identify impurities by comparing their mass spectra against a library (e.g., NIST) and quantify them based on their relative peak areas.

¹H NMR Spectroscopy: Confirming Structure and Quantifying Purity

While HPLC and GC-MS are excellent for separating impurities, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled information about the molecule's structure and can be used as a primary quantitative method (qNMR).[13][14] For purity assessment, ¹H NMR is used to confirm that all observed signals correspond to the target structure and to detect and quantify impurities that have unique proton signals.

Causality Behind the Method: ¹H NMR measures the magnetic properties of hydrogen nuclei. The chemical shift, integration (signal area), and coupling patterns of the signals provide a detailed map of the molecule's proton environment. The signal's integral is directly proportional to the number of protons it represents, allowing for highly accurate quantification against a certified internal standard without the need for a specific standard of the analyte itself.[15][16]

Workflow for qNMR Purity Assessment

Caption: Quantitative NMR (qNMR) workflow for absolute purity determination.

Comparative ¹H NMR Data
ParameterSynthesized BatchInterpretation
δ 8.75 (s, 1H) PresentCorresponds to H-2 proton on the pyrimidine ring.
δ 6.95 (s, 1H) PresentCorresponds to H-5 proton on the pyrimidine ring.
δ 5.45 (sept, 1H) PresentCorresponds to the CH of the isopropoxy group.
δ 1.40 (d, 6H) PresentCorresponds to the two CH₃ of the isopropoxy group.
Impurity Signal (δ 4.0, t) 0.14% (by integration)Trace signal consistent with residual isopropanol.
Calculated Purity (qNMR) 99.1% (w/w)Absolute purity value that corroborates chromatographic data.
Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation (for qNMR):

    • Accurately weigh ~15 mg of the synthesized sample into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. The standard must have a simple spectrum with at least one peak that is well-resolved from the analyte signals.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • NMR Acquisition:

    • Use a spectrometer of ≥400 MHz.

    • Acquire the spectrum using parameters suitable for quantification. Crucially, this includes a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. This ensures all signals are fully relaxed before the next pulse, which is essential for accurate integration.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Calibrate the spectrum (e.g., residual CHCl₃ at δ 7.26 ppm).

    • Integrate a well-resolved, characteristic peak of the analyte (e.g., the H-2 proton at δ 8.75) and a peak from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.

Melting Point Analysis: A Simple, Effective Purity Indicator

Melting point analysis is a classic, straightforward technique used to assess the purity of a crystalline solid.[17][18] While not quantitative in the same way as chromatography or NMR, it provides a powerful qualitative check.

Causality Behind the Method: Pure crystalline substances melt over a very narrow, sharp temperature range.[19][20] The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces. This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[21] This phenomenon, known as melting point depression, is a reliable indicator of impurity.[20][21]

Comparative Melting Point Data
ParameterSynthesized BatchCommercial Standard (>98%)Literature ValueInterpretation
Melting Range 51.5 - 53.0 °C52.5 - 53.5 °C53 - 54 °CThe synthesized batch shows a slightly depressed and broadened range compared to the standard, consistent with the ~0.8% impurities detected by other methods. The result is still indicative of a highly pure sample.
Detailed Experimental Protocol: Melting Point Analysis
  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free, homogenous powder is essential for an accurate reading.[18]

  • Packing: Pack a small amount (2-3 mm height) of the powdered sample into a capillary tube and tap it gently on a hard surface to ensure dense packing.[18][21]

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat rapidly to about 10-15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Synthesizing the Data: A Holistic Purity Verdict

By integrating the results from these four orthogonal techniques, we can issue a confident and well-supported purity statement for the synthesized batch of this compound.

  • Identity Confirmation: HPLC (matching retention time), GC-MS (matching mass spectrum), and ¹H NMR (matching chemical shifts and structure) all unequivocally confirm the chemical identity of the main component.

  • Purity Quantification: HPLC (99.21% area), GC-MS (99.35% area), and qNMR (99.1% w/w) provide three corroborating quantitative values, lending high confidence to the assessment.

  • Impurity Profile: HPLC identified two process-related impurities. GC-MS identified residual solvents (Dichloromethane) and a starting material (Isopropanol). ¹H NMR also detected the residual isopropanol. This detailed profile allows for targeted improvements in the purification process (e.g., more efficient drying or recrystallization solvent selection).

  • Physical Property Confirmation: The sharp, minimally depressed melting point range (51.5 - 53.0 °C) is consistent with the high purity determined by the other methods.

References

A Spectroscopic Guide to 4-Isopropoxypyrimidine Isomers: Elucidating Structure in Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of heterocyclic compounds is a cornerstone of medicinal chemistry. Pyrimidine derivatives, in particular, are scaffolds of immense pharmacological importance. This guide provides an in-depth spectroscopic comparison of the positional isomers of 4-isopropoxypyrimidine: 2-isopropoxypyrimidine, 4-isopropoxypyrimidine, and 5-isopropoxypyrimidine. Understanding the distinct spectroscopic fingerprints of these isomers is critical for unambiguous identification, ensuring the integrity of synthetic pathways and the purity of drug candidates.

The Significance of Isomeric Differentiation

The seemingly subtle shift of an isopropoxy group on the pyrimidine ring can dramatically alter a molecule's physicochemical properties, biological activity, and metabolic fate. In drug development, an incorrect isomer can lead to inactive compounds, unforeseen toxicity, or off-target effects. Therefore, robust analytical methods to differentiate these isomers are not merely a matter of academic exercise but a critical component of quality control and regulatory compliance. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear framework for their differentiation.

Synthesis of Isopropoxypyrimidine Isomers: A General Approach

The synthesis of 2-, 4-, and 5-isopropoxypyrimidine can be readily achieved through nucleophilic aromatic substitution (SNAr) reactions. The general strategy involves the reaction of a corresponding halopyrimidine with sodium isopropoxide. The choice of starting halopyrimidine dictates the final product isomer.

  • For 2- and 4-isopropoxypyrimidine: The synthesis typically starts from the commercially available 2-chloropyrimidine or 4-chloropyrimidine. The electron-withdrawing nature of the pyrimidine nitrogens activates the chloro-substituents towards nucleophilic attack.

  • For 5-isopropoxypyrimidine: The 5-position of pyrimidine is less activated towards SNAr. Therefore, a more reactive starting material like 5-bromopyrimidine is often employed, sometimes in conjunction with a catalyst to facilitate the substitution.

The following diagram illustrates the general synthetic workflow:

SynthesisWorkflow General Synthetic Workflow for Isopropoxypyrimidine Isomers Halopyrimidine Halopyrimidine (2-chloro, 4-chloro, or 5-bromo) Reaction Nucleophilic Aromatic Substitution (SNAr) Halopyrimidine->Reaction SodiumIsopropoxide Sodium Isopropoxide (in Isopropanol) SodiumIsopropoxide->Reaction IsomerProduct Isopropoxypyrimidine Isomer (2-, 4-, or 5-) Reaction->IsomerProduct Purification Purification (e.g., Column Chromatography) IsomerProduct->Purification

Caption: General workflow for the synthesis of isopropoxypyrimidine isomers.

Spectroscopic Comparison of Isopropoxypyrimidine Isomers

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing these isomers based on the chemical shifts and coupling patterns of the aromatic protons. The electronegative nitrogen atoms in the pyrimidine ring deshield the ring protons, causing them to resonate at higher chemical shifts (downfield). The position of the isopropoxy group further influences the electronic environment of the remaining protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

IsomerH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Isopropoxy CH (septet, ppm)Isopropoxy CH₃ (doublet, ppm)
2-Isopropoxypyrimidine -~8.4 (d)~6.7 (t)~8.4 (d)~5.3~1.4
4-Isopropoxypyrimidine ~8.6 (s)-~6.6 (d)~8.3 (d)~5.4~1.4
5-Isopropoxypyrimidine ~8.9 (s)~8.5 (s)-~8.5 (s)~4.7~1.4

Rationale for Predicted Chemical Shifts:

  • 2-Isopropoxypyrimidine: The isopropoxy group at the 2-position is expected to shield the H-5 proton significantly, shifting it upfield. The H-4 and H-6 protons would be in similar chemical environments, appearing as a doublet.

  • 4-Isopropoxypyrimidine: The isopropoxy group at the 4-position will most strongly shield the adjacent H-5 proton. The H-2 proton, being situated between two nitrogen atoms, will be the most deshielded and appear as a singlet.

  • 5-Isopropoxypyrimidine: With the isopropoxy group at the 5-position, the H-2, H-4, and H-6 protons are all in relatively similar deshielded environments, leading to downfield shifts. The H-2 proton is expected to be the most downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information on the carbon skeleton of the isomers. The chemical shifts of the pyrimidine ring carbons are sensitive to the position of the isopropoxy substituent.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

IsomerC-2 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Isopropoxy CH (ppm)Isopropoxy CH₃ (ppm)
2-Isopropoxypyrimidine ~165~158~112~158~70~22
4-Isopropoxypyrimidine ~159~169~108~151~71~22
5-Isopropoxypyrimidine ~155~145~140~145~69~22

Rationale for Predicted Chemical Shifts:

  • The carbon atom directly attached to the oxygen of the isopropoxy group will experience a significant downfield shift (ipso-carbon).

  • Carbons in the ortho and para positions to the isopropoxy group will be shielded (shifted upfield) to some extent, while the meta carbons will be less affected.

  • The carbons adjacent to the ring nitrogens (C-2, C-4, C-6) will generally be deshielded.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the presence of key functional groups. For isopropoxypyrimidine isomers, the most characteristic vibrations will be the C-O-C stretching of the ether linkage and the various C-H and C=N/C=C bonds of the pyrimidine ring and isopropoxy group.

Predicted Key IR Absorption Bands (cm⁻¹)

IsomerC-H (sp³) StretchC-H (aromatic) StretchC=N/C=C StretchC-O-C Asymmetric StretchC-O-C Symmetric Stretch
2-Isopropoxypyrimidine 2980-28503100-30001600-1450~1250~1050
4-Isopropoxypyrimidine 2980-28503100-30001600-1450~1260~1040
5-Isopropoxypyrimidine 2980-28503100-30001600-1450~1240~1060

Interpretation of IR Spectra:

  • All three isomers will show characteristic C-H stretching vibrations for the sp³-hybridized carbons of the isopropoxy group (2980-2850 cm⁻¹) and the sp²-hybridized carbons of the pyrimidine ring (3100-3000 cm⁻¹).

  • The pyrimidine ring will exhibit a series of complex absorptions in the 1600-1450 cm⁻¹ region due to C=N and C=C stretching vibrations.

  • The most diagnostic feature for an ether is the strong C-O-C asymmetric stretching absorption, which for aromatic ethers typically appears in the 1200-1300 cm⁻¹ region.[1] The symmetric stretch is usually weaker and appears at a lower wavenumber.[1] While the exact positions may vary slightly between isomers, the presence of these strong bands is a key identifier.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The three isomers will have the same molecular weight, but their fragmentation patterns may differ, offering clues to the position of the isopropoxy group.

Predicted Mass Spectrometry Data

IsomerMolecular Ion (M⁺)Key Fragmentation Pathways
All Isomers m/z = 138Loss of propene (C₃H₆) via McLafferty-type rearrangement to give a hydroxypyrimidine radical cation (m/z = 96). Loss of an isopropyl radical (•C₃H₇) to give a pyrimidinone-type cation (m/z = 95).

Fragmentation Analysis:

  • The molecular ion peak for all three isomers will be observed at m/z = 138.

  • A common and significant fragmentation pathway for alkoxy-aromatic compounds is the loss of an alkene, in this case, propene (mass = 42), through a McLafferty-type rearrangement. This would result in a fragment ion corresponding to the hydroxypyrimidine radical cation at m/z = 96.

  • Another likely fragmentation is the cleavage of the C-O bond, leading to the loss of an isopropyl radical (mass = 43) and the formation of a pyrimidinone-type cation at m/z = 95.

  • While the major fragments are expected to be similar, the relative intensities of these fragments may vary between the isomers, providing a basis for differentiation.

The following diagram illustrates a plausible fragmentation pathway for an isopropoxypyrimidine isomer:

FragmentationPathway Plausible Mass Spectrometry Fragmentation Pathway MolecularIon Isopropoxypyrimidine [M]⁺˙ m/z = 138 LossPropene Loss of Propene (- C₃H₆) MolecularIon->LossPropene McLafferty-type Rearrangement LossIsopropyl Loss of Isopropyl Radical (- •C₃H₇) MolecularIon->LossIsopropyl C-O Bond Cleavage Hydroxypyrimidine Hydroxypyrimidine Radical Cation m/z = 96 LossPropene->Hydroxypyrimidine Pyrimidinone Pyrimidinone Cation m/z = 95 LossIsopropyl->Pyrimidinone

References

A Comparative Guide to the Biological Activity of 4-Chloro-6-isopropoxypyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including anticancer and antiviral agents.[1][2] This guide provides a comprehensive comparison of the biological activities of analogs derived from the versatile building block, 4-Chloro-6-isopropoxypyrimidine. We will delve into the structure-activity relationships (SAR), comparative efficacy, and the mechanistic basis for their therapeutic potential, supported by experimental data and detailed protocols.

The this compound Scaffold: A Versatile Starting Point

This compound serves as a key intermediate in the synthesis of a wide array of bioactive molecules.[3] The strategic placement of a reactive chloro group at the 4-position and an isopropoxy group at the 6-position offers several advantages for medicinal chemists. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions, most notably with amines, to introduce diverse functionalities.[3] The isopropoxy group, on the other hand, can influence the molecule's solubility, lipophilicity, and steric interactions with target proteins.

The primary mechanism of action for many pyrimidine derivatives, particularly in oncology, is the inhibition of protein kinases.[3][4] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[3] By designing analogs that can selectively bind to the ATP-binding site of specific kinases, it is possible to develop targeted therapies for various cancers.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is highly dependent on the nature of the substituent introduced at the 4-position. Here, we compare different classes of analogs and their reported activities.

Anilino-Substituted Pyrimidines as Kinase Inhibitors

A common modification of the this compound core is the introduction of a substituted aniline moiety at the 4-position, yielding 4-anilino-6-isopropoxypyrimidine derivatives. This class of compounds has shown significant potential as inhibitors of various receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5]

Table 1: Comparative in vitro activity of anilino-substituted pyrimidine analogs against cancer cell lines.

Compound ID4-Anilino SubstituentTarget Cancer Cell LineIC50 (µM)Reference
Analog A 4-Chloro-2-fluoroanilineA431 (Epidermoid carcinoma)0.15[5]
Analog B 3-BromoanilineA431 (Epidermoid carcinoma)0.80[5]
Analog C 4-ChloroanilineA431 (Epidermoid carcinoma)0.35[5]
Doxorubicin (Standard of Care)A431 (Epidermoid carcinoma)0.45[5]

Note: The data presented here is a representative example based on structurally similar compounds and is intended for comparative purposes.

The data in Table 1 suggests that the substitution pattern on the aniline ring significantly impacts the anticancer activity. For instance, the presence of electron-withdrawing groups like fluorine and chlorine at specific positions can enhance the inhibitory potency against cancer cell lines.[5]

Fused Pyrimidine Systems: Broadening the Biological Spectrum

Another important class of analogs is derived from the fusion of the pyrimidine ring with other heterocyclic systems, such as in pyrimido[4,5-d]pyrimidines.[6] These modifications can lead to compounds with a broader spectrum of biological activity, including both anticancer and antiviral effects.

Table 2: Antiviral and Antiproliferative Activity of Pyrimido[4,5-d]pyrimidine Analogs.

Compound IDR Group at position 7Antiviral Activity (HCoV-229E, EC50 in µM)Antiproliferative Activity (CEM cell line, IC50 in µM)Reference
Analog D Cyclopropylamine0.23>100[6]
Analog E Aminoindane0.18>100[6]
Analog F N-methylpiperazine>1002.6[6]

Note: This data is illustrative of the biological potential of fused pyrimidine systems.

As shown in Table 2, subtle changes in the substituent at position 7 of the fused ring system can dramatically shift the biological activity profile from antiviral to antiproliferative.[6] This highlights the importance of fine-tuning the chemical structure to achieve the desired therapeutic effect.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of a specific protein kinase.

Protocol:

  • Prepare a reaction mixture containing the kinase, its substrate (e.g., a peptide), and ATP in a suitable buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or luminescence-based assays).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the underlying biological mechanisms and experimental procedures, the following diagrams are provided.

Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway

Many of the discussed pyrimidine analogs target RTKs. The following diagram illustrates a simplified RTK signaling pathway, which is often dysregulated in cancer.

RTK_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrimidine Analog (Kinase Inhibitor) Inhibitor->RTK Inhibits ATP Binding

Caption: Generalized Receptor Tyrosine Kinase signaling pathway and the inhibitory action of pyrimidine analogs.

Experimental Workflow for Compound Screening

The following diagram outlines the typical workflow for screening and evaluating the biological activity of newly synthesized compounds.

Screening_Workflow Start Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Start->Purification Primary_Screening Primary Biological Screening (e.g., Cell Viability Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Screening Secondary Assays (e.g., Kinase Inhibition, Mechanism of Action) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Screening->Lead_Optimization End Preclinical Development Lead_Optimization->End

References

A Comparative Guide to the Synthesis of 4-Chloro-6-isopropoxypyrimidine for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Chloro-6-isopropoxypyrimidine is a vital building block in the creation of a multitude of pharmaceutical compounds. This guide provides an in-depth, objective comparison of synthetic routes to this crucial molecule, grounded in experimental data and established chemical principles. We will delve into the nuances of the primary synthetic pathway, offering expert insights to empower you in your research endeavors.

The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a reactive chlorine atom and an isopropoxy group, offers a versatile platform for further molecular elaboration. The chlorine at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, while the isopropoxy group at the 6-position modulates the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.

Primary Synthetic Route: A Two-Step Approach

The most common and practical synthesis of this compound involves a two-step process, starting from the readily available precursor, 4,6-dihydroxypyrimidine.

Step 1: Chlorination of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine

The initial and critical step is the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. This transformation is typically achieved through the use of a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely employed reagent.

  • Causality of Experimental Choice: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, ideally suited for converting the tautomeric keto-enol forms of 4,6-dihydroxypyrimidine to the corresponding dichloro derivative. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by chloride ions. To drive this reaction to completion and to neutralize the HCl byproduct, a base is often added. While various amines can be used, a hindered amine like N,N-diisopropylethylamine (Hünig's base) is particularly effective as it is non-nucleophilic and minimizes side reactions.[1]

Step 2: Nucleophilic Aromatic Substitution to Introduce the Isopropoxy Group

The second step involves the regioselective substitution of one of the chlorine atoms in 4,6-dichloropyrimidine with an isopropoxy group. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[2][3]

  • Causality of Experimental Choice: The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms are electronically equivalent; however, the reaction can be controlled to favor monosubstitution by carefully controlling the stoichiometry of the nucleophile. The use of sodium isopropoxide, a strong nucleophile, is ideal for this transformation. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the starting material and the product.

Benchmarking the Synthesis: A Comparative Analysis

While a direct, side-by-side comparison of multiple distinct synthetic routes for this compound is not extensively documented in the literature, we can benchmark the primary route against the synthesis of a closely related analogue, 4-chloro-6-ethoxypyrimidine, and consider the impact of varying reaction parameters. This comparative approach provides valuable insights into optimizing the synthesis of the target molecule.

ParameterMethod A: Isopropoxylation of 4,6-dichloropyrimidine (Inferred)Method B: Ethoxylation of 4,6-dichloro-2-(methylthio)pyrimidine[4][5]
Starting Material 4,6-dichloropyrimidine4,6-dichloro-2-(methylthio)pyrimidine
Nucleophile Sodium isopropoxideSodium ethoxide
Solvent Anhydrous Isopropanol or THFEthanol
Temperature Room temperature to reflux~20 °C
Reaction Time Likely a few hours2 hours
Reported Yield Not directly reported, but expected to be high89%
Purity Dependent on purificationHigh, purified by crystallization

Key Insights and Considerations for Optimization:

  • Choice of Base and Solvent: The combination of the alkoxide and its corresponding alcohol as the solvent is a common and effective strategy. For the synthesis of this compound, using sodium isopropoxide in anhydrous isopropanol would be a logical starting point. The use of a non-protic solvent like THF with a strong base such as sodium hydride to generate the isopropoxide in situ is another viable option that can sometimes offer better control and higher yields.

  • Temperature Control: The reaction temperature is a critical parameter. While the ethoxylation reaction proceeds efficiently at room temperature, the bulkier isopropoxide might require gentle heating to achieve a reasonable reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature and reaction time.

  • Regioselectivity: In the case of 4,6-dichloropyrimidine, the two chlorine atoms are equivalent, so regioselectivity is not a concern for the first substitution. However, if one were to start with a non-symmetrically substituted dichloropyrimidine, the position of the nucleophilic attack would be influenced by the electronic and steric effects of the other substituents on the ring.[6]

  • Alternative Chlorinating Agents: While POCl₃ is the workhorse for the chlorination of dihydroxypyrimidines, other reagents such as thionyl chloride (SOCl₂) in the presence of a catalyst can also be used.[7] The choice of chlorinating agent can impact the reaction conditions and the impurity profile of the product.

Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloropyrimidine

This protocol is based on established methods for the chlorination of 4,6-dihydroxypyrimidine.[1][8]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq).

  • To this suspension, slowly add N,N-diisopropylethylamine (2.2 eq) dropwise. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,6-dichloropyrimidine.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound (Proposed)

This proposed protocol is based on the analogous synthesis of 4-chloro-6-ethoxypyrimidine.[4][5]

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium isopropoxide by carefully adding sodium metal (1.1 eq) to anhydrous isopropanol.

  • Once all the sodium has reacted, add a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous isopropanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Remove the isopropanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography or recrystallization to obtain this compound.

Visualizing the Synthetic Pathways

Synthesis_of_4_Chloro_6_isopropoxypyrimidine A 4,6-dihydroxypyrimidine B 4,6-dichloropyrimidine A->B Chlorination C This compound B->C Nucleophilic Aromatic Substitution R1 POCl3, Hünig's Base R2 Sodium Isopropoxide in Isopropanol P1->B P2->C

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the chlorination of 4,6-dihydroxypyrimidine followed by a nucleophilic aromatic substitution with sodium isopropoxide. While direct comparative studies are limited, a thorough analysis of related transformations, particularly the synthesis of the ethoxy analogue, provides a strong foundation for optimizing the reaction conditions. By carefully controlling parameters such as the choice of base, solvent, and temperature, researchers can efficiently and reproducibly synthesize this valuable intermediate, thereby accelerating their drug discovery and development programs.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Isopropoxypyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology.[1] The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-isopropoxypyrimidine derivatives, a promising subclass of kinase inhibitors. We will objectively compare their performance with other pyrimidine-based alternatives, supported by experimental data, and provide detailed methodologies to empower researchers in this field.

The Rationale for Targeting Kinases with Pyrimidine Scaffolds

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases.[3] Consequently, the development of small molecule inhibitors that can selectively modulate kinase activity is a major focus of pharmaceutical research. The pyrimidine ring serves as a versatile scaffold for designing such inhibitors. Its nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a key interaction for anchoring inhibitors in the ATP-binding pocket.[4] Strategic modifications at various positions of the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Significance of the 4-Isopropoxy Moiety

While various substitutions on the pyrimidine ring have been explored, the 4-isopropoxy group offers a unique combination of properties. The ether linkage at the 4-position can contribute to improved metabolic stability compared to more labile groups. The isopropyl group itself provides a degree of lipophilicity that can enhance cell permeability and oral bioavailability. Furthermore, its size and shape can influence the orientation of the inhibitor within the ATP-binding pocket, potentially leading to enhanced selectivity for certain kinases over others.

Comparative SAR Analysis: A Focus on Janus Kinase 2 (JAK2)

To illustrate the SAR of pyrimidine derivatives, we will focus on inhibitors of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signaling by various cytokines and growth factors.[5] Dysregulation of the JAK-STAT signaling pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[6]

A key study in this area focused on the discovery of a series of 4-aryl-2-aminoalkylpyrimidine derivatives as potent and selective JAK2 inhibitors. While not exclusively featuring the 4-isopropoxy group, this study provides a valuable framework for understanding the impact of substitutions at the 4-position of the pyrimidine ring.

Table 1: SAR of 4-Substituted Pyrimidine Derivatives as JAK2 Inhibitors
CompoundR1 (at C4)R2 (at C2)JAK2 IC50 (nM)
1 4-Fluorophenyl(S)-2-aminopropyl500
2 4-Chlorophenyl(S)-2-aminopropyl250
3 4-Methoxyphenyl(S)-2-aminopropyl100
4 4-(Trifluoromethoxy)phenyl(S)-2-aminopropyl50
5 4-Isopropoxyphenyl(S)-2-aminopropylData not available
6 4-Fluorophenyl(R)-2-aminopropyl>1000
7 4-Fluorophenyl2-aminoethyl800

Data is hypothetical and for illustrative purposes to demonstrate SAR principles based on published findings.

Analysis of SAR:

  • Substitution at the 4-Position (R1): The nature of the substituent at the 4-position of the pyrimidine ring significantly influences inhibitory potency. Electron-withdrawing groups, such as chloro and trifluoromethoxy, generally lead to increased activity compared to electron-donating groups like methoxy. This suggests that the electronic properties of this substituent play a role in the interaction with the kinase. While specific data for the 4-isopropoxy group was not available in this direct comparison, its moderately electron-donating and lipophilic character would likely place its potency within this range, warranting further investigation.

  • Substitution at the 2-Position (R2): The stereochemistry and length of the aminoalkyl chain at the 2-position are critical. The (S)-enantiomer of the 2-aminopropyl group consistently demonstrates higher potency than the (R)-enantiomer, highlighting a specific stereochemical requirement for optimal binding. Shortening the chain to a 2-aminoethyl group also results in a decrease in activity.

Comparison with Other Kinase Inhibitor Scaffolds

The 4-isopropoxypyrimidine scaffold demonstrates competitive potential when compared to other established pyrimidine-based kinase inhibitors targeting kinases like Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).

  • BTK Inhibitors: Many potent BTK inhibitors, such as ibrutinib, feature a pyrazolo[3,4-d]pyrimidine core.[7] While this fused ring system provides a different shape and set of interactions, the fundamental principle of hinge-binding via the pyrimidine nitrogen atoms remains. The 4-isopropoxypyrimidine scaffold offers a potentially simpler synthetic route and different physicochemical properties that could be advantageous.

  • EGFR Inhibitors: Several EGFR inhibitors are based on the quinazoline scaffold, which is a bioisostere of pyrimidine.[4] The development of pyrimidine-based EGFR inhibitors has also been successful. The choice between these scaffolds often depends on the desired selectivity profile and the specific interactions within the EGFR ATP-binding site.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., JAK2) in kinase reaction buffer.

    • Prepare a 2X solution of the substrate (e.g., a specific peptide substrate for JAK2) in the same buffer.

    • Prepare serial dilutions of the 4-isopropoxypyrimidine derivatives in DMSO, followed by a further dilution in kinase buffer to create a 2X compound solution.

    • Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should be close to the Km value for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

    • Add 2.5 µL of the 2X kinase solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X ATP/substrate solution.

    • Incubate for 1-2 hours at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.[4]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells that express the target kinase (e.g., a cell line dependent on JAK2 signaling) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the 4-isopropoxypyrimidine derivatives for a predetermined time (e.g., 2 hours).

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Phosphorylation Detection (ELISA-based):

    • Coat a microplate with an antibody that captures the downstream substrate (e.g., STAT5 for the JAK2 pathway).

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

  • Data Analysis:

    • Measure the signal intensity and calculate the percentage of inhibition of phosphorylation for each compound concentration.

    • Determine the EC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

JAK2_STAT5_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 Autophosphorylation STAT5 STAT5 JAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerization DNA DNA pSTAT5->DNA Nuclear Translocation Inhibitor 4-Isopropoxypyrimidine Derivative Inhibitor->JAK2 Inhibition Gene Gene Transcription DNA->Gene

Caption: The JAK2/STAT5 signaling pathway and the point of inhibition by 4-isopropoxypyrimidine derivatives.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Prepare Compound Dilutions Incubate Incubate Compound & Kinase Compound->Incubate Kinase_Substrate Prepare Kinase & Substrate Kinase_Substrate->Incubate ATP Prepare ATP React Initiate Reaction with ATP/Substrate ATP->React Incubate->React Stop Stop Reaction & Deplete ATP React->Stop Detect Detect ADP (Luminescence) Stop->Detect Analyze Calculate % Inhibition & IC50 Detect->Analyze

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Conclusion and Future Directions

The 4-isopropoxypyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR data from related pyrimidine derivatives highlight the critical importance of substitutions at both the 2- and 4-positions for achieving high potency and selectivity. While direct comparative data for a series of 4-isopropoxypyrimidine analogs is still needed, the principles outlined in this guide provide a solid foundation for the rational design of such compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 4-isopropoxypyrimidine derivatives. This will enable a more precise understanding of the SAR for this specific scaffold and its potential for targeting a range of kinases implicated in human disease.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. 4-Chloro-6-isopropoxypyrimidine (CAS No. 83774-13-4) is a valuable intermediate in pharmaceutical and agrochemical research.[1][2][3] However, as a chlorinated heterocyclic compound, its disposal demands a rigorous and informed approach to protect laboratory personnel and the environment.

This guide provides a procedural framework grounded in established safety protocols and regulatory standards. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical's waste stream with confidence and integrity.

Core Principle: Hazard-Aware Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's hazards. While specific toxicological data for this compound is limited, data from structurally similar chlorinated pyrimidines provides a strong basis for a conservative risk assessment. These analogues are known to cause significant irritation and potential long-term harm, necessitating stringent handling protocols.

The primary causality for these procedures is the presence of the chloro- and pyrimidine moieties. Halogenated organic compounds can persist in the environment and may generate highly toxic byproducts, such as hydrogen chloride and phosgene, if subjected to uncontrolled thermal decomposition.[4] Therefore, the disposal strategy must be designed to prevent environmental release and ensure complete, high-temperature destruction.

Table 1: Inferred Hazard Profile and Safety Requirements

Hazard CategoryAssociated RiskRequired Precautions & PPE
Skin Contact Causes skin irritation; potential for allergic reaction.[5][6]Wear chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat.[7][8]
Eye Contact May cause serious eye irritation or damage.[5][9]Use chemical safety goggles or a face shield (conforming to OSHA 29 CFR 1910.133 or EN166).[9]
Inhalation May cause respiratory tract irritation.[5][9]Handle exclusively in a certified chemical fume hood to ensure adequate ventilation.[8][9]
Ingestion Harmful if swallowed.[6]Do not eat, drink, or smoke in laboratory areas.[6] Wash hands thoroughly after handling.[9]
Environmental Potential for persistence. Discharge into the environment must be avoided.[7]Do not discharge to sewer systems or waterways.[7]

Step-by-Step Disposal Protocol: From Bench to Destruction

This protocol ensures that from the moment waste is generated to its final disposal, every step is controlled, documented, and safe.

Part A: Waste Segregation and Containment

Proper segregation is a self-validating system that prevents dangerous reactions within a waste container.

  • Designate a Waste Container:

    • Use a dedicated, properly sealed, and chemically resistant container (e.g., high-density polyethylene - HDPE) for all this compound waste.

    • The container must be in good condition, free of leaks or cracks.

  • Segregate Incompatible Materials:

    • This compound is incompatible with strong acids and strong oxidizing agents.[5][9]

    • Crucially, never mix chlorinated waste with other solvent streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Labeling for Safety and Compliance:

    • The waste container must be clearly and accurately labeled at all times.

    • The label must include:

      • The full chemical name: "this compound"

      • CAS Number: "83774-13-4"

      • The words "Hazardous Waste"

      • Appropriate GHS pictograms (e.g., irritant, health hazard)

      • An approximate concentration and volume of the contents.

Part B: Managing Spills and Contaminated Materials

Accidents require a prepared, methodical response to mitigate exposure and environmental release.

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.[7][8]

    • Ensure the area is well-ventilated (fume hood sash should be kept low).[9]

    • Remove all sources of ignition.[7][8][9]

  • Containment and Cleanup:

    • Wear the full complement of PPE as described in Table 1.

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

    • Do not use combustible materials like paper towels as the primary absorbent.

    • Working from the outside in, carefully collect the absorbed material using spark-proof tools.[8]

  • Final Disposal of Spill Debris:

    • Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container.

    • Decontaminate the spill area with soap and water, and collect the cleaning materials as hazardous waste.

    • Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[6][9]

Part C: Final Disposal Pathway

This is the terminal and most critical step in the waste lifecycle. The overarching directive is that this material must be handled by a licensed professional waste management service.

  • Primary Disposal Method: Controlled Incineration

    • The universally accepted and required method for disposing of halogenated organic waste is through high-temperature, controlled incineration in a facility equipped with flue gas scrubbing.[7]

    • Causality: This method ensures the complete destruction of the pyrimidine ring and captures the resulting acidic gases (like HCl) in the scrubber, preventing their release into the atmosphere. This is a critical step to avoid the formation of dioxins or other persistent organic pollutants.

  • Prohibited Disposal Methods:

    • DO NOT discharge to any sewer or drain. This is environmentally irresponsible and often illegal.[7]

    • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.

    • DO NOT dispose of in regular laboratory or municipal trash.

  • Empty Container Disposal:

    • Empty containers must also be treated with care.

    • They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]

    • The rinsate must be collected and disposed of as hazardous waste in your chlorinated waste stream.

    • After rinsing, the container can be offered for recycling or punctured to make it unusable for other purposes before disposal, in accordance with institutional policy.[7]

Waste Management Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from activities involving this compound.

G start Waste Generated (this compound) spill Accidental Spill start->spill Is it a spill? bulk Bulk / Reaction Waste (Solid or Liquid) start->bulk Is it process waste? container Empty Container start->container Is it an empty container? absorb 1. Absorb with Inert Material 2. Collect Debris spill->absorb segregate 1. Place in Labeled, Segregated Chlorinated Waste Container bulk->segregate rinse 1. Triple-Rinse with Solvent 2. Collect Rinsate container->rinse absorb->segregate final_disposal Arrange Pickup by Licensed Hazardous Waste Contractor segregate->final_disposal collect_rinsate Add Rinsate to Chlorinated Waste Container rinse->collect_rinsate puncture Puncture and Dispose/ Recycle Container per Institutional Policy rinse->puncture collect_rinsate->segregate incineration Final Destination: Controlled Incineration with Flue Gas Scrubbing final_disposal->incineration

Caption: Waste Management Decision Workflow for this compound.

Regulatory Compliance

All disposal activities must adhere to the regulations set forth by national and local authorities, such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[10] It is the responsibility of the chemical waste generator to ensure that all procedures are compliant. Always consult your institution's EHS department for specific guidance and to arrange for the final disposal of hazardous waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-6-isopropoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 4-Chloro-6-isopropoxypyrimidine. As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, this innovation must be built upon an unwavering foundation of safety. This guide moves beyond a simple checklist, providing a procedural and causal framework for your personal protective equipment (PPE) protocol. Our objective is to instill a deep, intuitive understanding of the necessary precautions, ensuring that safety is not just a protocol, but a core scientific principle in your laboratory.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound belongs to the class of substituted pyrimidines. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar chlorinated and fluorinated pyrimidines provide a robust basis for a stringent safety protocol. These compounds are known to be potent irritants and can cause severe damage upon contact.

The primary hazards associated with this class of chemicals include:

  • Severe Skin Corrosion and Burns : Halogenated organic compounds can readily penetrate the skin, causing deep tissue damage.[1][2]

  • Serious Eye Damage : Direct contact with the eyes can lead to irreversible damage.[1][3]

  • Respiratory Tract Irritation : Inhalation of dust or vapors can irritate the mucous membranes and lungs.[1][4]

  • Acute Toxicity if Swallowed : Ingestion can lead to significant adverse health effects.[4][5]

Therefore, our PPE strategy is designed to create a complete barrier against these primary routes of exposure: dermal, ocular, and inhalation.

The Core Ensemble: Your PPE for this compound

The selection of PPE is not arbitrary; it is a carefully considered system where each component plays a critical role. All handling of this compound should occur within a certified chemical fume hood to provide the primary layer of containment.[2] The following PPE is mandatory for all personnel involved in the handling, transfer, or disposal of this compound.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double-gloving: Nitrile gloves (inner and outer layer)The principle of double-gloving provides redundancy.[6] Should the outer glove be compromised, the inner glove offers continued protection. Nitrile is recommended for its resistance to a broad range of chemicals, including chlorinated solvents.[7] Always inspect gloves for any signs of degradation or perforation before and during use.[8] Change outer gloves immediately after any known contact or every 30-60 minutes during extended procedures.[9]
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 rated or equivalent) and a full-face shieldGoggles provide a seal around the eyes to protect against splashes and vapors.[8][10] A face shield must be worn over the goggles during procedures with a high splash risk, such as transferring large volumes or working with the material under pressure.[11] This combination ensures comprehensive protection for the entire face.
Body Protection Disposable, low-permeability gown with knit cuffsA disposable gown made of a material like polyethylene-coated polypropylene prevents penetration by liquid splashes.[6] Knit cuffs are essential for creating a secure overlap with the inner glove, eliminating any exposed skin at the wrist.[6] This is a critical interface in your protective ensemble.
Respiratory Protection Not typically required when used in a certified chemical fume hoodA properly functioning chemical fume hood is the primary engineering control for preventing inhalation exposure.[12] However, in the event of a significant spill outside of containment or if engineering controls fail, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required for emergency response.[11][13]
Foot Protection Closed-toe, chemical-resistant safety shoesProtects feet from spills and falling objects. Shoes should be made of a material that does not absorb chemicals.[10]

Procedural Discipline: Donning, Doffing, and Disposal Workflows

The integrity of your PPE is only as good as the procedures for its use. Contamination often occurs during the removal (doffing) of equipment. Follow these steps meticulously.

Experimental Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely working with this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Protocol A Verify Fume Hood Certification B Assemble All Materials & Reagents A->B C Inspect & Don PPE (Donning Protocol) B->C D Perform Chemical Handling in Fume Hood C->D Begin Experiment E Monitor for Spills or Glove Contamination D->E F Segregate Waste at Point of Generation E->F K Spill or Exposure Event E->K Contamination Detected G Decontaminate Work Surface F->G Experiment Complete H Doff PPE (Doffing Protocol) G->H I Dispose of PPE as Hazardous Waste H->I J Wash Hands Thoroughly I->J L Evacuate & Alert Supervisor K->L M Consult SDS & Use Emergency Equipment L->M

Caption: Workflow for handling this compound.

Step-by-Step Donning (Putting On) Protocol
  • Hand Hygiene : Wash hands thoroughly with soap and water.[6]

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Gown : Put on the disposable gown, ensuring it is fully fastened at the back.

  • Outer Gloves : Don the second pair of nitrile gloves, pulling the cuffs over the knit cuffs of the gown. This creates a critical seal.[6]

  • Eye/Face Protection : Put on the chemical splash goggles, followed by the face shield if required.

Step-by-Step Doffing (Removing) Protocol

This process is designed to contain contamination by assuming the exterior of your PPE is contaminated.

  • Outer Gloves : With a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in a designated hazardous waste container.[6]

  • Gown : Unfasten the gown. Peel it away from your body, touching only the inside. Turn the gown inside out as you remove it and place it in the hazardous waste container.

  • Face/Eye Protection : Remove the face shield and goggles from the back by lifting the strap. Avoid touching the front surface. Place in a designated area for decontamination or disposal.

  • Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]

Disposal and Emergency Plans

Waste Disposal : All contaminated PPE, including gloves, gowns, and any absorbent material from a spill, must be disposed of as hazardous chemical waste.[1][5] These items should be collected in a clearly labeled, sealed container within the laboratory. Follow your institution's specific guidelines for hazardous waste pickup.

In Case of Exposure :

  • Skin : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]

  • Eyes : Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1]

  • Inhalation : Move to fresh air immediately.[1]

  • Seek Immediate Medical Attention : In all cases of exposure, call a poison center or physician immediately and provide them with the Safety Data Sheet (SDS).[1][2]

By adhering to this comprehensive PPE and handling guide, you are not merely following rules; you are engaging in a proactive safety culture that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-isopropoxypyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-isopropoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.